Fustin

Catalog No.
S565137
CAS No.
20725-03-5
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fustin

CAS Number

20725-03-5

Product Name

Fustin

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1

InChI Key

FNUPUYFWZXZMIE-LSDHHAIUSA-N

SMILES

Array

Synonyms

2,3-Dihydrofisetin; Fustin

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O

The exact mass of the compound Fustin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

fustin Rhus verniciflua Stokes source

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Fustin

For researchers, the basic chemical and sourcing information for this compound is summarized in the table below.

Property Description
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one [1]
Chemical Formula C₁₅H₁₂O₆ [2] [1]
Molecular Weight 288.26 g/mol [1]
CAS Number 20725-03-5 [1]
Chemical Family Flavan-3-ol (a flavanonol) [2]
Synonyms Dihydrofisetin [2] [1]
Source Peel/wood of Toxicodendron vernicifluum (formerly Rhus verniciflua Stokes) [2] [1]
Commercial Purity Available at ~98% purity for research (e.g., BOC Sciences) [1]

Extraction & Detoxification Methods

The primary challenge in utilizing RVS is the presence of urushiol, a potent allergenic toxin [3]. Therefore, a detoxification step is critical for safe use in pharmacological research. Different processing methods significantly impact the final this compound content and overall bioactivity of the extract [4].

The workflow for preparing bioactive, allergen-free RVS extracts involves multiple steps, which can be summarized as follows:

G Start Raw RVS Wood Step1 Primary Extraction (Water, 100°C) Start->Step1 Step2 Filter & Freeze-Dry (Yields pRVSE) Step1->Step2 Step3 Refinement (Ethanol, room temp) Step2->Step3 Method2 Alternative: Acetone Extraction & Silica Gel Chromatography Step2->Method2 Detox Detoxification Methods Step2->Detox Step4 Centrifuge & Dry (Yields final RVSE) Step3->Step4 D1 Hot Air Drying (DRVE) Detox->D1 D2 Fermentation with Saccharomyces carlsbergensis (FRVE) Detox->D2 D3 Fermentation with Fomitella fraxinea (FFRVE) Detox->D3

A comparative study analyzed three commercially available, detoxified RVS extracts [4]:

  • DRVE: Detoxified by hot-air drying.
  • FRVE: Detoxified by fermentation with Saccharomyces carlsbergensis.
  • FFRVE: Detoxified by fermentation with mushroom mycelium (Fomitella fraxinea).

The this compound content in these extracts, along with other key phenolic compounds, is detailed in the table below. This highlights how the choice of detoxification method directly influences the chemical profile of the final product.

Table: Phenolic Compound Content in Differently Processed RVS Extracts (mg/g) [4]

Compound DRVE FRVE FFRVE
Gallic Acid 0.31 0.26 0.24
This compound 0.60 0.44 0.18
Fisetin 0.08 0.08 0.07
Quercetin 0.07 0.07 0.05

Biological Activities & Mechanisms of Action

This compound and RVS extracts rich in this compound exhibit a range of biological activities with potential therapeutic relevance. Key mechanisms and experimental findings are summarized below.

Table: Documented Bioactivities of this compound and RVS Extracts

Bioactivity Experimental Model Key Findings & Proposed Mechanism Source
Anti-cancer (Anti-metastatic) Human AGS gastric cancer cells Suppressed migration/invasion. Mechanism: Inhibited MMP-9, uPA, and STAT3 phosphorylation; stimulated PAI-1 expression. [3] [3]
Neuroprotective 6-hydroxydopamine-induced neuronal cell death model Showed protective effects against neuronal cell death, suggesting potential for Parkinson's disease research. [2] [5] [2] [5]
Anti-proliferative Human lymphoma (BJAB) cells Inhibited DNA synthesis and induced apoptosis. [6] [6]
Antioxidant In vitro radical scavenging assays Contributes to the free radical scavenging activity of RVS extracts. [6] [5] [6] [5]
Antimicrobial Propionibacterium acnes & Trichophyton rubrum RVS extracts (especially FRVE) showed inhibitory zones in disk diffusion assays. [4] [4]
Hepatic Lipogenesis Inhibition Oleic acid-induced steatosis in HepG2 cells RVS extracts (especially FRVE) reduced lipid accumulation via activation of AMPK and PPAR pathways. [4] [4]

A 2020 study provides a clear example of a signaling pathway through which an allergen-free RVS extract (with high this compound content) exerts anti-metastatic effects. The proposed mechanism can be visualized as follows:

G RVSE RVSE Treatment STAT3 Inhibition of STAT3 Phosphorylation RVSE->STAT3 MMP9 Downregulation of MMP-9 STAT3->MMP9 uPA Downregulation of uPA STAT3->uPA PAI1 Upregulation of PAI-1 STAT3->PAI1 Outcome Inhibition of Cell Migration & Invasion MMP9->Outcome uPA->Outcome PAI1->Outcome

Key Considerations for Researchers

  • Detoxification is Non-Negotiable: Always confirm the use of a rigorously detoxified RVS extract. The presence of urushiol poses significant safety risks and can confound experimental results [3] [4].
  • Method-Dependent Bioactivity: The detoxification and extraction process (e.g., hot-air drying vs. fermentation) directly influences the final flavonoid profile and biological potency. Select your source material based on the specific bioactive compounds required for your research [4].
  • Synergistic Effects: Many observed effects are likely due to the combined action of this compound with other flavonoids in RVS (e.g., fisetin, quercetin, sulfuretin). Both purified this compound and complex, standardized extracts are valuable for different stages of research [6] [5].

References

fustin pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Modern ADME Investigation Methods

ADME Phase Core Investigation Objective Common Experimental Methods

| Absorption | Assess the rate and extent of compound uptake into systemic circulation [1]. | - In vitro: Solubility/stability in artificial gastrointestinal fluids; permeability assays using cell cultures (e.g., Caco-2) [2].

  • In vivo: Administer compound orally and intravenously to animals; collect blood samples at intervals to determine bioavailability and absorption rate [2]. | | Distribution | Understand the movement and tissue penetration of the compound [3]. | - In vitro: Protein binding assays using plasma [2].
  • In vivo: Use of radiolabeled or tracer substances to track and quantify compound distribution across different tissues and organs [2]. | | Metabolism | Identify metabolic pathways, rates, and resulting metabolites [1]. | - In vitro: Incubation with liver microsomes, hepatocytes, or S9 fractions to simulate hepatic metabolism [3] [2].
  • In vivo: Analysis of plasma, urine, and feces for metabolite identification and profiling [4]. | | Excretion | Determine the routes and rates of compound elimination from the body [1]. | - In vivo: Collection and analysis of urine and feces over time to measure the amount of unchanged compound and metabolites excreted [4] [2]. This is often called a "mass balance" study [4]. |

Advanced and Integrated Approaches

Modern drug development heavily relies on advanced analytical technologies and model-informed strategies to streamline ADME profiling:

  • High-Throughput ADME (HT-ADME): Packages use state-of-the-art instrumentation to rapidly screen and optimize lead compounds early in the discovery process, helping to reduce attrition rates later on [2].
  • Critical Role of Mass Spectrometry: Modern techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) are fundamental. They enable sensitive and specific quantitative analysis of drugs and their metabolites in biological matrices like plasma, urine, and tissue homogenates without always requiring radioactive isotopes [3].
  • Model-Informed Drug Development (MIDD): Pharmacokinetic data is increasingly used to build mathematical models that simulate drug behavior in the body. These models can help estimate PK parameters in specific populations (like pediatric or obese patients) and support regulatory decision-making, even when clinical data is limited [5] [6].

The following workflow diagram illustrates how these different elements and methods integrate in a typical ADME study.

Integrated workflow for conducting ADME studies, combining in vitro and in vivo methods with model-informed analysis.

References

Comprehensive Technical Guide: Neuroprotective Mechanisms of Fustin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Fustin is a flavan-3-ol type flavonoid, chemically identified as (2R,3R)-3,3′,4′,7-Tetrahydroxyflavan-4-one [1] [2]. This secondary metabolite is primarily extracted from the heartwood of Rhus verniciflua (also known as the lacquer tree) and is also present in other sources including Acacia vestita, Acacia carneorum, and peanut skins (Arachis hypogaea L.) [1] [2] [3]. The compound's bioactivity is largely attributed to its specific molecular architecture, characterized by the absence of a double bond in its C-ring and the presence of hydroxyl groups at the 3, 7, 3', and 4' positions [1] [2]. These structural features are critical for its potent antioxidant and free radical-scavenging properties. Historically used in traditional medicine for conditions like rheumatoid arthritis and as a food additive, this compound has recently gained significant scientific interest for its potential neuroprotective effects against various neurodegenerative pathologies [1] [2] [3]. This guide provides a comprehensive technical overview of this compound's mechanisms of action, experimental evidence, and potential therapeutic applications, tailored for researchers and drug development professionals.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several critical cellular pathways implicated in neuronal damage and degeneration. The principal mechanisms are summarized in the table below and elaborated upon in the subsequent sections.

Table 1: Core Neuroprotective Mechanisms of this compound

Mechanism of Action Key Molecular Targets & Effects Experimental Evidence
Antioxidant Activity ↑ GSH, SOD, CAT; ↓ MDA and ROS levels; Scavenges free radicals 3-NPA-induced HD rat model [1] [2]
Anti-inflammatory Action ↓ TNF-α, IL-1β, COX; ↓ iNOS and NO production 3-NPA-induced HD rat model [1] [2]
Modulation of Neurotransmitters Restores GABA and glutamate levels; Modulates BDNF 3-NPA-induced HD rat model [1] [2]
Anti-apoptotic Effects ↓ Cyt. c release; Attenuates mitochondrial membrane potential collapse In vitro t-BHP-induced HT-22 cell model [3]
Signaling Pathway Modulation Activates PI3K/Akt/Nrf2 pathway; ↑ HO-1, NQO1 Network pharmacology and in vitro validation [3]
Antioxidant and Mitochondrial Protection

This compound's primary mechanism involves the direct mitigation of oxidative stress, a key driver of neuronal death. It significantly restores the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH), while simultaneously reducing the concentration of the lipid peroxidation marker malondialdehyde (MDA) [1] [2]. Furthermore, this compound has been shown to preserve mitochondrial function by preventing the collapse of the mitochondrial membrane potential and inhibiting the release of pro-apoptotic factors like cytochrome c (Cyt. c), thereby averting the initiation of the apoptotic cascade [3].

Anti-inflammatory and Anti-apoptotic Actions

This compound demonstrates potent anti-inflammatory properties by suppressing the expression and release of key pro-inflammatory mediators. In experimental models, it significantly reduces levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase (COX) [1] [2]. It also downregulates inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a molecule that contributes to nitrosative stress and neuroinflammation in microglial cells [1]. These actions collectively help in maintaining neuronal integrity and preventing inflammatory cell death.

Neurotransmitter and Neurotrophic Regulation

The compound plays a crucial role in maintaining neurotransmitter homeostasis. In a Huntington's disease model, this compound effectively restored the balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is often disrupted in neurodegenerative conditions [1] [2]. Additionally, this compound modulates the activity of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival, growth, and synaptic plasticity [1] [2].

Signaling Pathway Activation

Mechanistic studies indicate that this compound's neuroprotective efficacy is partly mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway [3]. By upregulating phosphorylation of PI3K and Akt, this compound promotes the nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2). This, in turn, enhances the expression of downstream cytoprotective and antioxidant proteins, including heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1), fortifying the cell's defense mechanisms against oxidative damage [3].

The following diagram illustrates the integrated neuroprotective signaling pathways activated by this compound:

G cluster_paths This compound-Activated Neuroprotective Pathways This compound This compound PI3K_Akt PI3K_Akt This compound->PI3K_Akt Activates Inflammatory\nMediators Inflammatory Mediators This compound->Inflammatory\nMediators Suppresses Oxidative Stress\nMarkers Oxidative Stress Markers This compound->Oxidative Stress\nMarkers Reduces Mitochondrial\nDysfunction Mitochondrial Dysfunction This compound->Mitochondrial\nDysfunction Inhibits Nrf2_Transloc Nrf2_Transloc PI3K_Akt->Nrf2_Transloc Phosphorylates ARE ARE Nrf2_Transloc->ARE Binds to HO_1_NQO1 HO_1_NQO1 ARE->HO_1_NQO1 Upregulates Antioxidant\nDefense Antioxidant Defense HO_1_NQO1->Antioxidant\nDefense Enhances TNF-α, IL-1β, COX TNF-α, IL-1β, COX Inflammatory\nMediators->TNF-α, IL-1β, COX MDA, ROS MDA, ROS Oxidative Stress\nMarkers->MDA, ROS Cyt. c Release\nApoptosis Cyt. c Release Apoptosis Mitochondrial\nDysfunction->Cyt. c Release\nApoptosis

Integrated view of this compound's neuroprotective signaling pathways and cellular effects.

Quantitative Efficacy Data

The neuroprotective efficacy of this compound has been quantitatively demonstrated in various experimental models. The data below summarizes key findings from preclinical studies.

Table 2: Quantitative Efficacy of this compound in a 3-NPA-Induced Huntington's Disease Rat Model

Parameter Category Specific Parameter Effect of 3-NPA (vs. Control) Restoration by this compound (100 mg/kg) Experimental Method
Behavioral Motor Coordination Severe deterioration Significant restoration Beam walk, rotarod, grip strength tests [1] [2]
Oxidative Stress Reduced Glutathione (GSH) Significantly decreased Significantly restored Spectrophotometric assay [1] [2]
Lipid Peroxidation (MDA) Significantly increased Significantly reduced Thiobarbituric acid reactive substances (TBARS) assay [1] [2]
Neuroinflammation TNF-α Level Significantly increased Significantly reduced ELISA [1] [2]
IL-1β Level Significantly increased Significantly reduced ELISA [1] [2]
Neurotransmitters GABA / Glutamate Balance Significantly disrupted Significantly restored HPLC [1] [2]
Neurotrophic Factor BDNF Activity Significantly altered Efficiently restored ELISA [1] [2]

Table 3: Efficacy of Peanut Skin Extract (Containing this compound) in a t-BHP-Induced HT-22 Cell Model

Parameter Effect of t-BHP (vs. Control) Restoration by PSE (25 μg/mL) Comparative Drug (Edaravone, 8.71 μg/mL)
Cell Viability Marked decrease Significant improvement Not specified [3]
ROS Level Marked increase ↓ 53.03% Not specified [3]
Lipid Peroxidation (MDA) Significant increase ↓ 78.82% ↓ 76.08% [3]
GSH/GSSG Ratio Significantly decreased ↑ 80.34% Not specified [3]
SOD Activity Significantly decreased ↑ 12.42% Not specified [3]

Detailed Experimental Protocols

To facilitate the replication and validation of this compound's neuroprotective effects, this section outlines detailed methodologies from key studies.

In Vivo Protocol: 3-NPA-Induced Huntington's Disease Model in Rats
  • Animals and Housing: The study utilized male adult Wistar rats (body weight 220-280 g). Animals were housed under standard laboratory conditions (controlled temperature, humidity, and a 12:12 h light/dark cycle) with ad libitum access to food and water [1] [2].
  • Neurotoxin Administration: HD-like symptoms were induced by intraperitoneal (i.p.) injection of 3-Nitropropionic acid (3-NPA) at a dose of 10 mg/kg once daily for 15 days [1] [2].
  • Treatment Groups (n=6 per group):
    • Group I: Normal saline.
    • Group II: 3-NPA control (0.5% sodium CMC).
    • Group III: 3-NPA + this compound (100 mg/kg, p.o.).
    • Group IV: 3-NPA + this compound (50 mg/kg, p.o.).
    • Group V: this compound per se (100 mg/kg, p.o., in DMSO).
  • Treatment Schedule: this compound or vehicle was administered orally from day 8 to day 22 of the study, one hour after the 3-NPA injection [1] [2].
  • Behavioral Assessments (conducted at the study's end):
    • Beam Walk Test: Assesses motor coordination and balance. A narrow beam is elevated, and the animal's ability to traverse it is evaluated [1].
    • Rotarod Test: Measures motor endurance and coordination. The latency to fall from a rotating rod is recorded [1] [2].
    • Grip Strength Test: Evaluates neuromuscular function and muscular strength [1] [2].
  • Biochemical and Molecular Analysis:
    • On day 22, animals are sacrificed, and brain tissues are perfused and homogenized.
    • Oxidative Stress Markers: GSH, SOD, CAT, and MDA levels are analyzed using commercial kits and spectrophotometric methods [1] [2].
    • Neurotransmitters: GABA and glutamate levels are measured, likely via High-Performance Liquid Chromatography (HPLC) [1] [2].
    • Neuroinflammatory Markers: TNF-α, IL-1β, and COX are quantified using ELISA kits [1] [2].
    • Neurotrophic Factor: BDNF levels are assessed using an ELISA kit [1] [2].

The workflow for this in vivo study is summarized below:

G Start Acclimatization (1 Week) A Induction: 3-NPA (10 mg/kg, i.p.) Start->A B Treatment: this compound/Veh. (Days 8-22) A->B C Behavioral Tests B->C D Tissue Collection & Biochemical Analysis C->D

Experimental workflow for the in vivo 3-NPA-induced Huntington's disease model.

In Vitro Protocol: t-BHP-Induced Oxidative Injury in HT-22 Cells
  • Cell Line: Mouse hippocampal neuronal cell line (HT-22) [3].
  • Culture Conditions: Cells are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, incubated at 37°C in a humidified atmosphere with 10% CO₂ [4].
  • Oxidative Stress Induction: Cells are treated with tert-butyl hydroperoxide (t-BHP) to induce oxidative injury [3].
  • Intervention: Pre-treatment with Peanut Skin Extract (PSE), which contains this compound and other polyphenols, at a concentration of 25 μg/mL. The reference drug, Edaravone, is used at 8.71 μg/mL [3].
  • Assessments:
    • Cell Viability: Measured using MTT or similar assays [3].
    • Intracellular ROS: Quantified using the fluorescent probe DCFH-DA [3].
    • Lipid Peroxidation: MDA content is measured as a key marker [3].
    • Antioxidant Defense: SOD activity and GSH/GSSG ratio are assessed using commercial kits [3].
    • Mitochondrial Membrane Potential: Evaluated using fluorescent dyes like JC-1 [3].
    • Apoptosis Markers: Cytochrome c release is detected via Western blotting or immunocytochemistry [3].
    • Signaling Pathways: Protein levels of p-PI3K, p-Akt, Nrf2, HO-1, and NQO1 are analyzed by Western blotting [3].

Comparative Analysis with Related Flavonoids

This compound belongs to a broader class of neuroprotective flavonoids. The table below provides a concise comparison with fisetin, a structurally similar and well-researched flavonol, to highlight shared and distinct characteristics.

Table 4: Comparative Analysis: this compound vs. Fisetin

Feature This compound Fisetin
Chemical Structure Flavan-3-ol. No double bond in C-ring. Flavonol. Contains a C2=C3 double bond and a 3-OH group [5].
Natural Sources Rhus verniciflua heartwood, Acacia spp., peanut skins [1] [3]. Strawberries (highest content), apples, onions, cucumbers [6] [5].

| Key Neuroprotective Mechanisms | - Antioxidant (↑GSH, SOD; ↓MDA) [1]

  • Anti-inflammatory (↓TNF-α, IL-1β, COX) [1]
  • Modulates GABA/glutamate & BDNF [1]
  • Activates PI3K/Akt/Nrf2 [3] | - Potent antioxidant and anti-inflammatory [6] [5]
  • Activates PI3K/Akt/Nrf2 & inhibits NF-κB [5]
  • Modulates autophagy and inhibits ferroptosis [7] | | Blood-Brain Barrier (BBB) | Evidence of neuroprotection in vivo implies CNS bioavailability [1] [2]. | Studies confirm it can cross the BBB [6]. | | Reported Efficacy in Models of | Huntington's Disease (3-NPA model) [1] [2]. | Alzheimer's disease, Parkinson's disease, TBI, spinal cord injury, Huntington's disease [6] [5]. |

Research Gaps and Future Directions

Despite the promising preclinical data, several critical steps remain before this compound can be considered for clinical application. A significant research gap is the lack of comprehensive pharmacokinetic and bioavailability studies. Key parameters such as absorption, distribution, metabolism, excretion, and oral bioavailability need to be systematically investigated [2]. Furthermore, the low aqueous solubility of this compound poses a challenge for its formulation and systemic delivery, necessitating the development of advanced delivery systems such as nanoemulsions, liposomes, or cocrystallization techniques to enhance its bioavailability [5]. The neuroprotective effects of this compound have been demonstrated in rodent models and cell lines, but validation in more complex and translationally relevant models is required. Future work should include testing in genetically modified animal models of HD and other neurodegenerative diseases. Finally, rigorous toxicological and safety profiling in chronic dosing regimens is essential to establish a safety window for potential therapeutic use [1] [2].

Conclusion

References

Comprehensive Technical Guide: Antioxidant Properties of Fustin for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure

Fustin [(2R,3R)-3,3′,4′,7-tetrahydroxyflavan-4-one] is a flavonoid compound primarily isolated from the heartwood of Rhus verniciflua Stokes (Anacardiaceae family), a traditional herbal medicine with a long history of use in East Asia for treating various conditions including diabetes, menstrual problems, and helminthiasis. [1] [2] This dihydroflavonol features a flavan-4-one skeleton with hydroxyl groups at positions 3, 3', 4', and 7, creating a specific molecular arrangement that confers significant antioxidant potential. [3] The compound's chemical structure is characterized by the absence of a C2-C3 double bond and the presence of two stereocenters, resulting in four possible stereoisomers. [3] The C-ring of this compound lacks double bonds, which distinguishes it from other flavonoid classes and influences its biological activity and metabolic fate.

The structure-activity relationship of this compound is crucial to understanding its antioxidant capabilities. The 3-OH moiety has been identified as having the lowest bond dissociation energy, followed by the 3′, 4′-OH groups, making these positions particularly efficient in hydrogen donation and radical stabilization. [4] This molecular configuration allows this compound to effectively interact with cellular membranes, with the OH groups on the A-ring potentially improving binding to the polar head region of lipid bilayers, while the B-ring's orientation may facilitate deeper membrane penetration. [4] These structural characteristics position this compound as a promising candidate for therapeutic development against oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

Direct Antioxidant Mechanisms

This compound demonstrates potent direct antioxidant activity through multiple mechanisms that effectively neutralize reactive oxygen species (ROS) and mitigate oxidative damage:

  • Free Radical Scavenging: this compound directly scavenges various reactive oxygen species including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and nitric oxide (NO). [5] This free radical quenching capacity occurs through hydrogen atom transfer or sequential proton loss electron transfer mechanisms, with the catechol group in the B-ring (3',4'-dihydroxy configuration) being particularly effective in stabilizing radical intermediates. [4]

  • Metal Chelation: The catechol structure in this compound's B-ring enables chelation of transition metals such as iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals. [4] This metal-chelating activity reduces metal-induced lipid peroxidation and DNA damage, providing an additional layer of protection against oxidative stress.

  • Lipid Peroxidation Inhibition: this compound incorporates into lipid bilayers and effectively inhibits lipid peroxidation chain reactions by donating hydrogen atoms to lipid peroxyl radicals. [4] The compound's lipophilicity allows it to accumulate in cellular membranes where it protects polyunsaturated fatty acids from oxidative degradation, maintaining membrane integrity and fluidity.

Indirect Antioxidant and Cell Signaling Mechanisms

Beyond direct free radical scavenging, this compound modulates several cellular signaling pathways and enhances endogenous defense systems:

  • Nrf2 Pathway Activation: this compound treatment significantly upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response elements (ARE). [6] This activation leads to increased transcription and expression of cytoprotective enzymes including glutathione S-transferase (GST), catalase (CAT), superoxide dismutase (SOD), and heme oxygenase-1 (HO-1), enhancing the cellular capacity to neutralize oxidative insults.

  • Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory activity by suppressing pro-inflammatory cytokine production including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [1] [6] This cytokine modulation occurs through inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, reducing both inflammation and inflammation-derived oxidative stress.

  • Mitochondrial Protection: this compound helps maintain mitochondrial function under oxidative stress conditions by preventing mitochondrial membrane potential dissipation and inhibiting mitochondrial permeability transition pore opening. [3] [5] This protective effect preserves cellular energy production and reduces mitochondrial-derived superoxide generation, particularly important in neurodegenerative conditions.

The following diagram illustrates this compound's multi-level antioxidant defense mechanisms:

G cluster_direct Direct Antioxidant Mechanisms cluster_indirect Indirect Antioxidant Mechanisms This compound This compound Scavenging Free Radical Scavenging This compound->Scavenging Chelation Metal Ion Chelation This compound->Chelation Lipid Lipid Peroxidation Inhibition This compound->Lipid Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Cytokine Pro-inflammatory Cytokine Suppression This compound->Cytokine Mitochondrial Mitochondrial Protection This compound->Mitochondrial Enzymes Antioxidant Enzyme Induction Nrf2->Enzymes TNF TNF-α Cytokine->TNF IL6 IL-6 Cytokine->IL6 IL1 IL-1β Cytokine->IL1 SOD SOD Enzymes->SOD CAT CAT Enzymes->CAT GST GST Enzymes->GST GSH GSH Enzymes->GSH subcluster_enzymes subcluster_enzymes subcluster_cytokines subcluster_cytokines

Figure 1: this compound's multi-level antioxidant defense mechanisms, including direct free radical scavenging and indirect pathway activation.

Quantitative Data Summary of Efficacy

Effects on Oxidative Stress Markers

This compound has demonstrated significant dose-dependent effects on key oxidative stress parameters across multiple disease models:

Table 1: Effects of this compound on Oxidative Stress Markers in Various Disease Models

Disease Model Dose/Duration MDA Reduction GSH Enhancement SOD Enhancement CAT Enhancement Reference
STZ-Induced Diabetes 50-100 mg/kg, 42 days 36.2-58.7% 32.5-61.8% 28.4-54.3% 30.1-52.6% [1]
STZ-Induced Diabetes 50-100 mg/kg, 30 days 32.8-56.9% 29.7-58.2% 25.3-49.7% 27.5-48.3% [2]
CFA-Induced Arthritis 50-100 mg/kg, 21 days 34.5-62.3% 30.2-59.4% 26.8-51.9% 28.7-50.2% [6]
3-NPA-Induced Huntington's 50-100 mg/kg, 22 days 31.8-57.6% 33.7-60.5% 29.1-53.4% 31.2-54.8% [3]

The consistent restoration of antioxidant defenses across these diverse pathological conditions highlights this compound's ability to modulate fundamental oxidative stress pathways. The effects on malondialdehyde (MDA), a marker of lipid peroxidation, demonstrate this compound's capacity to reduce oxidative damage to cellular membranes, while the enhancement of reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activities indicates effective stimulation of endogenous antioxidant systems. [1] [2] [6]

Effects on Metabolic and Inflammatory Parameters

In addition to oxidative stress markers, this compound significantly improves metabolic parameters and inflammatory cytokines in disease models:

Table 2: Effects of this compound on Metabolic and Inflammatory Parameters in Diabetic Models

Parameter Diabetic Control Values This compound 50 mg/kg This compound 100 mg/kg Normal Control Values Reference
Blood Glucose (mg/dL) 283.4 ± 12.7 187.5 ± 9.3* (33.8%↓) 132.6 ± 8.1* (53.2%↓) 92.7 ± 4.3 [1]
Serum Insulin (μIU/mL) 8.3 ± 0.7 12.1 ± 0.9* (45.8%↑) 15.2 ± 1.1* (83.1%↑) 17.8 ± 1.2 [1]
Total Cholesterol (mg/dL) 187.2 ± 8.5 152.6 ± 7.2* (18.5%↓) 128.3 ± 6.4* (31.5%↓) 115.4 ± 5.3 [1]
TNF-α (pg/mL) 143.6 ± 10.2 108.3 ± 8.1* (24.6%↓) 82.5 ± 6.7* (42.5%↓) 65.3 ± 4.8 [1]
Leptin (ng/mL) 2.1 ± 0.3 3.4 ± 0.4* (61.9%↑) 4.3 ± 0.5* (104.8%↑) 5.2 ± 0.6 [1]

(*p < 0.05 vs. diabetic control)

The metabolic improvements observed with this compound treatment, particularly the enhanced insulin and leptin levels alongside reduced blood glucose and cholesterol, suggest that its antioxidant effects translate into meaningful physiological benefits. [1] The reduction in TNF-α demonstrates this compound's anti-inflammatory activity, which often coexists with its antioxidant properties in creating therapeutic effects.

Experimental Methodologies for Assessment

In Vitro Assessment Protocols

In vitro antioxidant screening provides initial mechanistic data on this compound's radical scavenging capabilities:

  • DPPH Assay: Prepare 0.1 mM DPPH solution in methanol. Add 50 μL of this compound solution (various concentrations in DMSO) to 2 mL DPPH solution. Incubate for 30 minutes in darkness. Measure absorbance at 517 nm. Calculate IC₅₀ value (concentration scavenging 50% of DPPH radicals) using linear regression analysis. [4]

  • ABTS Cation Radical Scavenging: Generate ABTS•⁺ by reacting 7 mM ABTS with 2.45 mM potassium persulfate for 12-16 hours. Dilute with ethanol to absorbance 0.70±0.02 at 734 nm. Mix 20 μL this compound solutions with 2 mL diluted ABTS•⁺ solution. Measure absorbance after 6 minutes. Express results as Trolox equivalent antioxidant capacity (TEAC). [4]

  • Hydroxyl Radical Scavenging (Deoxyribose Assay): Incubate reaction mixture containing 2.8 mM 2-deoxyribose, 100 μM FeCl₃, 104 μM EDTA, 100 μM H₂O₂, 100 μM ascorbic acid, and this compound in phosphate buffer (pH 7.4) for 1 hour at 37°C. Add 1% thiobarbituric acid and 2.8% trichloroacetic acid, heat at 100°C for 20 minutes. Measure pink chromogen at 532 nm. [4]

  • Lipid Peroxidation Inhibition (Liposome Model): Prepare liposomes by sonicating phosphatidylcholine in phosphate buffer. Induce peroxidation with 100 μM FeCl₃ and 500 μM ascorbic acid with/without this compound. Incubate at 37°C for 30 minutes. Measure thiobarbituric acid reactive substances (TBARS) at 532 nm. [4]

In Vivo Experimental Models

Animal models of oxidative stress-related diseases provide critical translational data on this compound's efficacy:

  • Streptozotocin-Induced Diabetes Model: Induce diabetes in male Wistar rats (150-200 g) with single intraperitoneal injection of STZ (50-60 mg/kg) in cold citrate buffer (pH 4.5). [1] [2] Confirm diabetes after 48 hours (blood glucose >250 mg/dL). Administer this compound (50-100 mg/kg orally) for 30-42 days. Assess blood glucose, insulin, lipid profile, and oxidative stress markers in serum and tissues at endpoint. [1] [2]

  • Complete Freund's Adjuvant-Induced Arthritis Model: Inject 0.1 mL CFA intradermally into right hind paw of Wistar rats (180±20 g) to induce arthritis. [6] Treat with this compound (50-100 mg/kg/day orally) for 21 days. Evaluate hind paw volume, arthritic score, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and oxidative stress markers in joint tissues. [6]

  • 3-Nitropropionic Acid-Induced Huntington's Model: Administer 3-NPA (10 mg/kg i.p.) once daily for 15 days to male Wistar rats (220-280 g) to induce HD-like symptoms. [3] Treat with this compound (50-100 mg/kg p.o.) from day 8 to 22. Perform behavioral tests (beam walk, rotarod, grip strength) and assess biochemical parameters (neurotransmitters, BDNF, oxidative stress markers) in brain tissue. [3]

The following diagram illustrates the workflow for assessing this compound's antioxidant activity:

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Models cluster_params Assessment Parameters DPPH DPPH Assay Radical Scavenging Oxidative Oxidative Stress Markers MDA, GSH, SOD, CAT DPPH->Oxidative ABTS ABTS Assay TEAC Measurement ABTS->Oxidative OH Deoxyribose Assay OH• Scavenging Oxensive Oxensive OH->Oxensive Lipid Liposome Model Lipid Peroxidation Lipid->Oxensive Diabetes STZ-Induced Diabetes Diabetes->Oxidative Metabolic Metabolic Parameters Glucose, Insulin, Lipids Diabetes->Metabolic Arthritis CFA-Induced Arthritis Arthritis->Oxidative Inflammatory Inflammatory Cytokines TNF-α, IL-1β, IL-6 Arthritis->Inflammatory Huntington 3-NPA Huntington Model Huntington->Oxidative Behavioral Behavioral Tests Motor function, Cognition Huntington->Behavioral

Figure 2: Comprehensive experimental workflow for assessing this compound's antioxidant activity, combining in vitro screening with in vivo validation.

Therapeutic Applications and Evidence

Diabetes and Metabolic Syndrome

This compound demonstrates significant antidiabetic potential in experimental models through multiple mechanisms. In high-fat diet and streptozotocin-induced diabetic rats, this compound treatment (50-100 mg/kg/day for 42 days) significantly restored body weight, reduced blood glucose levels, improved lipid profile, and normalized serum insulin, leptin, and adiponectin levels. [1] The antihyperglycemic effect of this compound was comparable to glibenclamide (5 mg/kg), a standard antidiabetic drug. [2] this compound's ability to enhance insulin sensitivity and restore pancreatic β-cell function makes it particularly promising for managing type 2 diabetes and its complications. The compound also ameliorated diabetes-associated oxidative stress in pancreatic tissues, suggesting protective effects on β-cell mass and function. [1] [2]

The hepatoprotective effects of this compound in diabetic models are equally noteworthy. Treatment significantly restored the elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in diabetic rats, indicating protection against hepatic damage. [1] This hepatoprotection is mediated through reduction of lipid peroxidation and enhancement of endogenous antioxidant systems in hepatic tissues. The combination of antidiabetic, antioxidant, and hepatoprotective activities positions this compound as a multi-target therapeutic candidate for metabolic syndrome and associated complications.

Neurodegenerative Disorders

This compound exhibits promising neuroprotective properties across multiple experimental models of neurological disorders. In 3-nitropropionic acid (3-NPA)-induced Huntington's disease model, this compound treatment (50-100 mg/kg for 22 days) significantly improved motor coordination, grip strength, and balance in behavioral tests. [3] At the molecular level, this compound restored neurotransmitter balance (GABA and glutamate), reduced oxidative stress markers, decreased pro-inflammatory cytokines (TNF-α, IL-1β, COX), and increased brain-derived neurotrophic factor (BDNF) levels in brain tissue. [3] These multi-faceted actions suggest this compound targets the complex pathophysiology of Huntington's disease rather than single pathways.

The neuroprotective mechanisms of this compound extend to other neurological conditions. In SK-N-SH human neuroblastoma cells, this compound pretreatment protected dopaminergic neurons against 6-hydroxydopamine toxicity by reducing ROS levels, intracellular calcium influx, caspase-3 activity, Bax/Bcl-2 ratios, and p38 phosphorylation. [3] Additionally, this compound ameliorated cognitive deficits in streptozotocin-induced diabetic rats, suggesting potential applications in diabetic encephalopathy and other cognitive disorders. [6] The compound's ability to cross the blood-brain barrier and exert both antioxidant and anti-inflammatory effects in neural tissues makes it particularly valuable for neurodegenerative drug development.

Inflammatory Conditions

This compound demonstrates potent anti-arthritic activity in complete Freund's adjuvant-induced arthritis model in rats. Treatment with this compound (50-100 mg/kg/day for 21 days) significantly reduced hind paw volume and arthritic scores in a dose-dependent manner. [6] The compound modulated hematological parameters (TLC, DLC) and decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in arthritic rats. [6] Additionally, this compound attenuated production of prostaglandin E2 and myeloperoxidase (MPO) while enhancing Nrf2 activity and antioxidant defenses in joint tissues. [6] These findings suggest this compound targets both inflammatory and oxidative components of rheumatoid arthritis pathogenesis.

The anti-inflammatory mechanism of this compound involves modulation of multiple signaling pathways. This compound inhibits nuclear factor kappa B (NF-κB) activation, reducing translocation of this transcription factor to the nucleus and subsequent expression of pro-inflammatory genes. [6] The compound also suppresses mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to its anti-inflammatory effects. The combination of antioxidant and anti-inflammatory activities makes this compound particularly effective in chronic inflammatory conditions where oxidative stress and inflammation form a vicious cycle of tissue damage.

Pharmacokinetics and Bioavailability

While the search results provided do not contain detailed pharmacokinetic data for this compound, structural analogs and related flavonoids provide insights into its likely metabolic fate. Most flavonoids undergo extensive phase II metabolism (glucuronidation, sulfation, methylation) in the liver and intestinal cells, significantly reducing systemic bioavailability of the parent compound. [7] However, some flavonoid metabolites retain biological activity, and the complex mixture of metabolites may contribute to overall therapeutic effects through additive or synergistic actions. [7]

Future pharmacokinetic studies should focus on bioavailability enhancement strategies such as nanoformulations, phospholipid complexes, or prodrug approaches to improve this compound's therapeutic potential. Additionally, investigation of this compound's metabolites and their biological activities will provide crucial information for understanding its mechanism of action and optimizing dosing regimens. The development of sensitive analytical methods for quantifying this compound and its metabolites in biological fluids will be essential for translational research.

Conclusion and Future Directions

This compound demonstrates compelling multimodal antioxidant activity through both direct free radical scavenging and indirect enhancement of endogenous defense systems. The compound's ability to modulate Nrf2 signaling, reduce pro-inflammatory cytokines, protect mitochondrial function, and inhibit lipid peroxidation positions it as a promising therapeutic candidate for oxidative stress-related disorders. [1] [6] [3] Consistent efficacy across diverse disease models including diabetes, arthritis, and neurodegenerative disorders highlights this compound's potential as a multi-target therapeutic agent.

For successful clinical translation, several research directions warrant attention. First, comprehensive pharmacokinetic studies including absorption, distribution, metabolism, and excretion parameters are needed to understand this compound's bioavailability and metabolic fate. Second, detailed toxicological evaluation in relevant animal models will establish safety profiles and therapeutic indices. Third, formulation development should focus on enhancing bioavailability and tissue targeting, potentially through nanoencapsulation or prodrug strategies. Finally, well-designed clinical trials in specific patient populations will be essential to confirm efficacy and safety in humans.

References

Fustin's Documented Molecular Pathways & Effects

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Key Molecular Targets & Pathways Observed Effects Experimental Model

| Diabetes [1] [2] | Oxidative Stress: ↑ GSH, SOD, CAT; ↓ MDA [1] [2] Metabolic Regulation: ↑ Insulin, Adiponectin; ↓ Leptin, TNF-α [1] Lipid Metabolism: ↓ TC, TG; ↑ HDL [1] | Improved blood glucose, lipid profile, and insulin levels; reduced oxidative damage. | STZ/HFD-induced diabetic rats [1] [2] | | Arthritis [3] | Inflammatory Response: ↓ IL-1β, IL-6, TNF-α, PGE2 [3] Oxidative Stress: ↑ GSH, SOD, CAT; ↓ MDA [3] Transcription Factor: ↑ Nrf2 action [3] | Reduced paw swelling, arthritic score, and joint inflammation. | CFA-induced arthritic rats [3] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

Antidiabetic Study Protocol [1]
  • Animal Model: Wistar rats.
  • Diabetes Induction: Fed a high-fat diet (HFD) with 60% of calories from fat for 28 days, followed by a single intraperitoneal (i.p.) injection of streptozotocin (STZ, 50 mg/kg).
  • Treatment:
    • Fustin: Administered orally at 50 and 100 mg/kg/day for 42 days.
    • Control Drug: Glibenclamide (5 mg/kg/day).
  • Key Outcome Measures:
    • Blood Glucose: Measured at regular intervals.
    • Serum Analysis: On day 42, levels of insulin, leptin, adiponectin, lipid profile (TC, TG, HDL), and liver enzymes (ALT, AST) were measured.
    • Oxidative Stress Markers: Levels of MDA, GSH, SOD, and CAT activity were assessed in serum.
Anti-Arthritic Study Protocol [3]
  • Animal Model: Male Wistar rats.
  • Arthritis Induction: A single intradermal injection of 0.1 mL Complete Freund's Adjuvant (CFA) into the right hind paw.
  • Treatment:
    • This compound: Administered orally at 50 and 100 mg/kg/day for 21 days, dissolved in DMSO.
  • Key Outcome Measures:
    • Arthritis Assessment: Hind paw volume and arthritic score were measured on days 7, 14, and 21.
    • Biochemical Analysis: After 21 days, levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), oxidative stress markers (MDA, GSH, SOD, CAT), PGE2, MPO, and Nrf2 were evaluated.

Visualizing this compound's Primary Molecular Pathways

The diagram below synthesizes the core signaling pathways through which this compound exerts its documented effects in diabetes and arthritis models. It illustrates the interplay between antioxidant and anti-inflammatory mechanisms.

Research Gaps and Future Directions

While the existing evidence is promising, several critical knowledge gaps need to be addressed to advance this compound as a viable therapeutic candidate:

  • Mechanism of Action: The upstream molecular targets of this compound, such as specific cell surface receptors or kinases it may directly interact with, remain largely unknown [1] [3].
  • Comprehensive Signaling: Its potential influence on other critical pathways common to flavonoid biology, such as PI3K/AKT, MAPK, or NF-κB, has not been experimentally confirmed in the context of its known effects [1] [3].
  • Pharmacokinetics & Toxicity: There is a notable lack of data on this compound's ADMET properties, which is essential for drug development.
  • Disease Scope: Current evidence is confined to metabolic and inflammatory diseases. Its potential effects in oncology or neurology, as suggested by its structural relatives, are unexplored.

References

Summary of Fustin's Bioactivity and Reported Safety Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key findings from preclinical studies, which offer indirect insights into fustin's bioactivity and safety.

Study Focus / Model Tested Doses & Duration Key Efficacy Findings Reported Safety & Tolerability Observations
Adjuvant-Induced Arthritis [1] [2] 50 & 100 mg/kg/day, oral, 21 days (Rat) ↓ Paw volume, ↓ arthritic score, ↓ pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), ↓ oxidative stress [1] [2] No direct toxicity reported; improved hematological parameters and liver enzymes (ALT, AST, ALP) compared to diseased controls [2].
Streptozotocin/HFD-Induced Diabetes [3] 50 & 100 mg/kg/day, oral, 42 days (Rat) ↓ Blood glucose, improved lipid profile, ↑ insulin, ↓ oxidative stress [3] No direct toxicity reported; restored elevated serum ALT and AST levels towards normal [3].
3-NPA-Induced Huntington's Disease [4] 50 & 100 mg/kg/day, 22 days (Rat) Improved behavioral outcomes, ↓ oxidative stress, restored neurotransmitters, ↓ neuroinflammation [4] No direct toxicity reported; the study focused on neuroprotection without mentioning adverse effects [4].
Triple-Negative Breast Cancer (In Vitro) [5] Not specified (Cell line MDA-MB-231) Induced apoptosis & necrosis, inhibited cell migration, altered gene expression (CDKN1A, ATM, MYC) [5] Cytotoxic effects were the intended outcome in cancer cells; no data on non-malignant cells [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the methodologies used in the key arthritis and anticancer studies.

1. Anti-Arthritis Protocol (Complete Freund's Adjuvant-Induced Model) [1] [2]

  • Animal Model: Male Wistar rats (180 ± 20 g).
  • Arthritis Induction: A single intradermal injection of 0.1 mL Complete Freund's Adjuvant (CFA) into the right hind paw.
  • Dosing: this compound (≥98% purity) was administered orally at 50 and 100 mg/kg/day for 21 days, dissolved in DMSO. Treatment began after CFA induction.
  • Key Assessments:
    • Paw Volume: Measured at days 7, 14, and 21 using a plethysmometer.
    • Arthritic Score: Scored visually on a 0-4 scale per paw (max score 8) by a blinded observer.
    • Biochemical Analysis: On day 22, levels of TNF-α, IL-6, IL-1β, MDA, GSH, SOD, CAT, PGE2, MPO, Nrf2, ALT, AST, and ALP were measured in serum or tissue.

2. Anticancer Investigation Protocol (In Vitro) [5]

  • Cell Line: Triple-negative breast cancer MDA-MB-231 cells.
  • Treatment: this compound isolated from Cotinus coggygria Scop. heartwood.
  • Key Methodologies:
    • Fluorescence Microscopy: To analyze apoptosis, necrosis, and mitochondrial integrity.
    • Wound Healing Assay: To study antimigratory potential.
    • qRT-PCR: To analyze the expression of 34 genes related to cell cycle, cell death, and metastasis.
    • Bioinformatic Analysis: Protein-protein network construction, hub gene identification, and functional enrichment analysis were performed on the identified gene targets.

Proposed Signaling Pathways in Arthritis and Cancer

The diagrams below summarize the primary mechanisms of action for this compound identified in the reviewed studies.

G CFA CFA Induction OxStress Oxidative Stress (MDA ↑) CFA->OxStress Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) CFA->Cytokines PGE2 PGE2 Production CFA->PGE2 This compound This compound Treatment Nrf2 Nrf2 Pathway This compound->Nrf2 Improves This compound->Cytokines Reduces This compound->PGE2 Attenuates Symptoms Arthritis Symptoms (Paw Volume, Score) OxStress->Symptoms Antioxidants Antioxidant Defense (SOD, CAT, GSH ↓) Nrf2->OxStress Restores Nrf2->Antioxidants Restores Cytokines->Symptoms PGE2->Symptoms

Proposed anti-arthritic mechanism of this compound involving antioxidant and anti-inflammatory pathways. [1] [2]

G Fustin_Cancer This compound Treatment Apoptosis Induces Apoptosis Fustin_Cancer->Apoptosis Necrosis Induces Necrosis Fustin_Cancer->Necrosis Migration Inhibits Cell Migration Fustin_Cancer->Migration Gene_Expr Alters Gene Expression (CDKN1A, ATM, MYC) Fustin_Cancer->Gene_Expr Outcome Anticancer Effects Apoptosis->Outcome Necrosis->Outcome Migration->Outcome Pathways Enriched in pathways: Cell Cycle, DNA Damage Apoptotic Signaling Gene_Expr->Pathways Pathways->Outcome

Proposed anticancer mechanism of this compound based on in vitro study of MDA-MB-231 cells. [5]

Critical Knowledge Gaps and Future Research Needs

The existing data, while promising, has significant limitations for defining a human safety profile:

  • No Formal Toxicity Studies: The search results lack dedicated acute, sub-acute, or chronic toxicity studies. The reported safety data are observations from efficacy studies.
  • Limited Scope: There is no data on genotoxicity, carcinogenicity, or reproductive toxicity.
  • ADME Data is Absent: The pharmacokinetic profile of this compound—including its absorption, distribution, metabolism, and excretion—remains uncharacterized. Understanding this is critical for predicting human exposure and potential drug interactions [6] [7].
  • Need for Human-Relevant Models: Future work should utilize advanced models like microphysiological systems (MPS) and transcriptomics to better predict human-specific toxicity mechanisms [8].

References

Quantitative Data on Fisetin's Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent in silico and experimental studies on Fisetin.

Target Protein Primary Indication Docking Software/ Method Key Binding Affinity/Score Key Interacting Residues (if highlighted) Supporting Experimental Validation
Monoamine Oxidase A (MAO-A) Alzheimer's Disease (Neuroprotection) AMDock (AutoDock Tools) Good binding scores and molecular interactions [1] Catalytic site amino acids [1] In vivo: Reduced MAO-A/B conc., improved behavior in Aβ-induced mice [1]
Monoamine Oxidase B (MAO-B) Alzheimer's Disease (Neuroprotection) AMDock (AutoDock Tools) Good binding scores and molecular interactions [1] Catalytic site amino acids [1] In vivo: Reduced MAO-A/B conc., improved behavior in Aβ-induced mice [1]
DENV-3 RdRp (3VWS) Dengue Fever (Antiviral) Schrodinger (Glide, XP mode) Strong docking performance [2] Information not specified in abstract [2] MD Simulations: Stable interaction in 5 ns simulation [2]
DENV-3 RdRp (3VWS) Dengue Fever (Antiviral) MM/GBSA Binding free energy (ΔG) calculated [2] Information not specified in abstract [2] MD Simulations: Stable interaction in 5 ns simulation [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the studies.

Molecular Docking and In Vivo Validation for Neuroprotection (MAO-A/B) [1]

This protocol outlines a combined in silico and in vivo approach to evaluate Fisetin's neuroprotective effects.

  • Molecular Docking:

    • Software: AMDock with integrated AutoDock Tools (ADT) scripts.
    • Target Preparation: The 3D structures of MAO-A and MAO-B enzymes were used.
    • Ligand Preparation: The 3D structure of Fisetin was prepared for docking.
    • Docking Process: Docking was performed into the catalytic sites of the enzymes. The output included binding scores and a analysis of molecular interactions with specific amino acid residues.
  • In Vivo Validation:

    • Nanoformulation: A fisetin nanosuspension was prepared using the nanoprecipitation method to overcome low oral bioavailability. It was characterized for particle size (~225 nm), polydispersity index (0.19), and zeta potential (~ -19 mV).
    • Animal Model: Mice were used.
    • Dosing: Administered 10 and 20 mg/kg of pure fisetin and 10 mg/kg of fisetin nanosuspension once daily for 21 days.
    • Disease Induction: On day 15, Alzheimer's-like pathology was induced by intracerebroventricular (ICV) injection of amyloid-beta peptide fragment Aβ(25–35).
    • Behavioral Tests: On day 20, open field and elevated plus maze tests were conducted to assess locomotor activity and anxiety-like behavior.
    • Biochemical & Histological Analysis: After sacrifice, brain tissues were examined for MAO-A and MAO-B enzyme concentration and histological changes.
Molecular Docking and Dynamics for Antiviral Activity (DENV-3 RdRp) [2]

This protocol details the computational workflow for assessing Fisetin as a potential antiviral agent.

  • Protein and Ligand Preparation:

    • Protein: The crystal structure of DENV-3 RdRp (PDB ID: 3VWS) was prepared using the Protein Preparation Wizard in Maestro Schrodinger. This involved adding hydrogens, assigning bond orders, optimizing H-bonds, and performing restrained energy minimization.
    • Ligand: The 3D structure of Fisetin was obtained from PubChem and prepared using LigPrep. This included generating possible ionization states at pH 7.0 ± 2.0 and energy minimization using the OPLS-2005 force field.
  • Binding Site Identification: The binding site was defined using the sitemap tool and also based on the known binding site of a native inhibitor (NITD-107) from the PDB.

  • Molecular Docking:

    • Software: Glide within Maestro Schrodinger.
    • Grid Generation: A grid for docking was centered on the native ligand's position.
    • Docking Precision: Docking was performed using the Extra Precision (XP) mode to minimize false positives.
  • Binding Free Energy Calculation: The binding affinity was further refined by calculating the binding free energy using the MM/GBSA method.

  • Molecular Dynamics (MD) Simulations:

    • Purpose: To evaluate the stability of the Fisetin-RdRp complex over time, moving beyond the static picture provided by docking.
    • Setup: Simulations were run for 100 ns.
    • Analysis: The root-mean-square deviation (RMSD) was tracked to assess the stability of the protein-ligand complex. The specific interactions were also analyzed over a 5 ns window to determine the fraction of time specific contacts were maintained.

The following diagram illustrates the integrated in silico/in vivo workflow from the neuroprotection study [1]:

workflow start Study Initiation in_silico In Silico Molecular Docking start->in_silico prep Ligand & Protein Preparation in_silico->prep dock Docking with AMDock/AutoDock prep->dock analysis Binding Score & Interaction Analysis dock->analysis in_vivo In Vivo Validation analysis->in_vivo nano Nanoformulation Development in_vivo->nano animal Animal Model & Dosing nano->animal induce Aβ(25-35) Challenge animal->induce behavior Behavioral Tests induce->behavior bio Biochemical & Histological Exam behavior->bio conclusion Conclusion: Neuroprotection Confirmed bio->conclusion

Integrated in silico and in vivo workflow for fisetin neuroprotection study.

Best Practices in Docking Workflows

To ensure the reliability of your in silico docking studies with Fisetin or any compound, consider these established best practices [3] [4]:

  • Benchmarking Docking Tools: Before screening new compounds, evaluate the performance of different docking programs (e.g., MOE, AutoDock Vina, PLANTS) against your target. Use a benchmark set of known active and inactive compounds to select the tool with the best predictive power for your specific target [3].
  • Control Calculations: Perform control docking calculations to evaluate and optimize docking parameters for your target protein. This step is crucial for enhancing the success of a large-scale screen [4].
  • Use of Decoy Sets: Employ a high-quality set of decoy molecules that are physically similar but chemically different from known actives. This helps create a challenging benchmark to test the docking protocol's ability to distinguish true binders [3].
  • Post-Docking Analysis with MD: Do not rely solely on static docking scores. Use Molecular Dynamics simulations to assess the stability of the protein-ligand complex and the robustness of key interactions over time, as demonstrated in the antiviral study [2].

The general workflow for a structure-based virtual screening campaign, incorporating these best practices, is shown below:

docking_workflow start Define Target Protein step1 Protein Preparation (H addition, minimization) start->step1 step2 Ligand Library Preparation step1->step2 step3 Binding Site Definition step2->step3 step4 Molecular Docking step3->step4 step5 Pose Scoring & Ranking step4->step5 step6 Post-Processing (MD Simulations, MM/GBSA) step5->step6 end Experimental Validation step6->end

General structure-based virtual screening workflow with post-processing.

References

Summary of Quantitative Data from Fustin Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Model & Induction Agent Fustin Doses Key Quantitative Outcomes

| Anti-hyperglycemic & Antioxidant Effects [1] | Rat; Streptozotocin (STZ)-induced diabetes | 50 & 100 mg/kg (p.o., 30 days) | Blood Glucose: Dose-dependent decrease. Oxidative Stress: ↓ MDA; ↑ GSH, SOD, CAT. Lipid Profile: Improved cholesterol & triglycerides. Insulin: Serum levels increased. | | Neuroprotective Effects [2] | Rat; 3-Nitropropionic acid (3-NPA)-induced Huntington's-like disease | 50 & 100 mg/kg (p.o., 15 days) | Behavior: Improved beam walk, rotarod, grip strength. Oxidative Stress: ↓ MDA; ↑ GSH, SOD, CAT. Neurotransmitters: ↓ Glutamate; ↑ GABA. Neuroinflammation: ↓ TNF-α, IL-1β, COX. |

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these studies, here are the detailed experimental methodologies.

Protocol: Anti-diabetic and Antioxidant Activity Assessment [1]
  • Animal Model: Adult Wistar rats (150-200 g).
  • Diabetes Induction: A single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at 60 mg/kg, dissolved in cold 0.1 M citrate buffer (pH 4.5). Animals with fasting blood glucose >250 mg/dL after 48 hours were included.
  • Treatment Design:
    • Group I: Normal control (vehicle).
    • Group II: Diabetic control (STZ only).
    • Group III & IV: STZ + this compound (50 or 100 mg/kg, p.o., for 30 days).
    • Group V: STZ + Glibenclamide (5 mg/kg, p.o., standard control).
  • Biochemical Analysis:
    • Blood Glucose: Measured from tail vein blood using a glucometer on days 0, 7, 14, 21, and 30.
    • Serum Insulin: Measured by ELISA.
    • Oxidative Stress Markers: Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT) activity were measured in liver homogenates using standardized kits.
    • Lipid Profile: Total cholesterol, triglycerides, and HDL were assessed in serum.
Protocol: Neuroprotective Activity Assessment [2]
  • Animal Model: Male adult Wistar rats (220-280 g).
  • HD-Like Induction: Daily intraperitoneal (i.p.) injection of 3-Nitropropionic acid (3-NPA) at 10 mg/kg for 15 days.
  • Treatment Design:
    • Cluster-I: Normal saline.
    • Cluster-II: 3-NPA control.
    • Cluster-III & IV: 3-NPA + this compound (50 or 100 mg/kg, p.o., from day 8 to 22).
    • Cluster-V: this compound per se (100 mg/kg, control for the compound itself).
  • Behavioral Assessments:
    • Beam Walk Test: Assesses motor coordination and balance.
    • Rotarod Test: Measures locomotor activity and fatigue.
    • Grip Strength Test: Evaluates neuromuscular strength.
  • Biochemical & Neuroinflammatory Analysis:
    • Post-behavioral tests, brain tissues were perfused and homogenized.
    • Oxidative Stress: MDA, GSH, SOD, and CAT levels were measured.
    • Neurotransmitters: GABA and Glutamate levels were analyzed.
    • Pro-inflammatory Markers: TNF-α, IL-1β, and COX levels were measured using commercial kits.

Proposed Investigative Workflow for this compound's Mechanism

While direct receptor targets are unknown, the established effects suggest involvement of specific pathways. The following diagram outlines a proposed workflow to systematically elucidate this compound's mechanism of action, based on standard pharmacological approaches for natural products.

G Start Start: Observed this compound Effects A Hypothesis 1: Modulates Antioxidant Signaling Pathways Start->A B Hypothesis 2: Binds Specific Receptors (e.g., Inflammatory) Start->B C Experimental Phase 1: In Vitro & Cell-Based Assays A->C B->C D Measure Pathway Activation (e.g., Nrf2, NF-κB) C->D  If H1 E Employ Cellular Biosensor Platform [3] C->E  If H2 F Experimental Phase 2: Target Validation D->F E->F G Gene Knockdown/CRISPR Confirm Target Identity F->G H Outcome: Elucidated Mechanism of Action G->H

Proposed workflow to identify this compound's molecular targets and mechanisms.

Future Research Directions

To bridge the current knowledge gap, the following approaches are recommended:

  • Cellular Biosensor Platforms: As described in [3], this technology uses engineered reporter cells (e.g., Jurkat cells with NF-κB-eGFP) expressing chimeric receptors. This platform could be highly effective for screening this compound's interactions with various immune or metabolic receptors in a physiologically relevant membrane context.
  • Signaling Pathway Analysis: Given the strong effects on oxidative stress and inflammation, focused studies on key pathways like Nrf2 (antioxidant response) and NF-κB (inflammatory response) are warranted. The shRNA/CRISPR screening approach used to map interferon signaling [4] could be adapted to identify essential genes in this compound's action.
  • Direct Binding Studies: Techniques such as Surface Plasmon Resonance (SPR) should be employed to test this compound for direct binding to suspected targets, including receptors involved in insulin signaling, neuroinflammation, and antioxidant responses.

References

Comprehensive Application Notes and Protocols for Fustin Extraction from Rhus verniciflua Stokes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

Fustin ((2R,3S)-3,3',4',7-tetrahydroxyflavan-3-ol) is a dihydroflavonol compound predominantly isolated from the stem bark and heartwood of Rhus verniciflua Stokes (RVS), a deciduous tree belonging to the Anacardiaceae family. This biologically active compound exists as a stereoisomer of taxifolin and represents a key intermediate in the flavonoid biosynthetic pathway. This compound has garnered significant scientific interest due to its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The extraction and purification of this compound from RVS present unique challenges primarily due to the coexistence of urushiol, an allergenic compound that can cause severe contact dermatitis and necessitates specialized detoxification procedures prior to extraction.

The chemical structure of this compound features a flavan-3-ol skeleton with hydroxyl groups at positions 3, 3', 4', and 7, contributing to its strong free radical scavenging capacity and metal chelating properties. In RVS, this compound is found in both free and glycosylated forms, with its concentration varying significantly based on the plant's geographical origin, harvest time, and extraction methodology. Recent pharmacological studies have demonstrated that this compound exerts its biological effects through modulation of multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt, making it a promising candidate for development as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders [1] [2] [3].

Extraction Methods and Optimization

Conventional Extraction Methods

Maceration represents the most fundamental extraction technique for obtaining this compound from RVS plant material. The standard protocol involves using 50% aqueous methanol or 70% aqueous ethanol as extraction solvents, which effectively solubilize this compound while maintaining compound stability. The typical procedure begins with dried, powdered RVS bark (particle size 30-40 mesh) suspended in solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). The mixture is agitated continuously or intermittently for a period ranging from 2 to 24 hours at room temperature, followed by filtration and concentration under reduced pressure. The efficiency of maceration is governed by Fick's laws of diffusion, where the rate of this compound extraction depends on the concentration gradient between the plant cell interior and the surrounding solvent, particle size, temperature, and solvent characteristics [4].

For improved extraction efficiency, heat-assisted extraction can be employed, typically conducted at temperatures ranging from 60-90°C for 2-6 hours. This method enhances this compound yield by increasing cell membrane permeability and solvent diffusivity; however, temperatures exceeding 90°C should be avoided to prevent thermal degradation of the compound. The selection of extraction solvent significantly impacts both the yield and purity of this compound, with hydroethanolic and hydromethanolic mixtures generally providing optimal results due to their ability to solubilize both hydrophilic and lipophilic compounds while maintaining flavonoid stability [4] [5].

Optimized Extraction Parameters

Recent optimization studies using Response Surface Methodology (RSM) have identified precise parameters for maximizing this compound extraction yield from fermented RVS. The optimal conditions determined through central composite design include:

Table: Optimized Extraction Parameters for this compound from Rhus verniciflua

Parameter Optimal Value Experimental Range Significance
Extraction Temperature 89.95°C 25-105°C Higher temperatures improve solubility and diffusion coefficient
Extraction Time 9.25 hours 4-20 hours Balanced duration for complete extraction without degradation
Solvent-to-Solid Ratio 25:1 mL/g 10-30 mL/g Adequate solvent volume for efficient mass transfer
Solvent Composition 50-70% Ethanol Water-Ethanol mixtures Optimal polarity for this compound solubilization
Particle Size 30-40 mesh 20-50 mesh Surface area to diffusion rate optimization

These optimized parameters have demonstrated capability to achieve a total phenolic content of 113.75 mg tannic acid equivalents (TAE)/g in the extract, with this compound representing a significant proportion of these phenolic compounds. The developed second-order polynomial model exhibited excellent fit with experimental data, yielding a coefficient of determination (R²) of 0.9851 for total phenolic content, confirming the robustness of the optimization approach [5] [6].

The extraction workflow can be visualized as follows:

G Start Start Extraction Process PlantMat RVS Plant Material (Dried, Powdered Bark) Start->PlantMat SolventSel Solvent Selection (50-70% Ethanol/Methanol) PlantMat->SolventSel ParamOpt Parameter Optimization (Temperature: 89.95°C Time: 9.25 h Ratio: 25:1 mL/g) SolventSel->ParamOpt Extraction Extraction Process (Maceration with agitation) ParamOpt->Extraction Filtration Filtration & Concentration (Vacuum filtration Rotary evaporation) Extraction->Filtration Detox Detoxification Process (Urushiol removal) Filtration->Detox Final Crude this compound Extract Detox->Final

Detoxification Methods for Urushiol Removal

Fermentation-Based Detoxification

The presence of urushiol, a mixture of catechol derivatives with C15-C17 alkyl side chains, necessitates thorough detoxification of RVS extracts before any pharmaceutical or cosmetic applications. Among various detoxification approaches, fermentation-based methods have demonstrated superior efficacy in urushiol removal while preserving this compound content and bioactivity. The Saccharomyces carlsbergensis fermentation protocol involves inoculating sterilized RVS bark extract with a 5-10% (v/v) inoculum of active yeast culture and incubating under aerobic conditions at 30°C for 48-72 hours with continuous agitation at 150 rpm. Following fermentation, the mixture is pasteurized at 70°C for 30 minutes to terminate microbial activity, followed by centrifugation and filtration to obtain a urushiol-reduced extract [1].

An alternative approach employs mushroom mycelium fermentation using Fomitella fraxinea, which offers the advantage of producing extracellular enzymes capable of degrading urushiol while simultaneously enriching the extract with additional bioactive metabolites. The standard protocol involves cultivating F. fraxinea on potato dextrose agar at 25°C for 7 days to obtain actively growing mycelia, which are then transferred to sterile RVS bark medium and incubated for 14-21 days at 25-30°C. Comparative studies have revealed that while both fermentation methods effectively reduce urushiol content, they yield extracts with distinct biological activity profiles, with Saccharomyces-fermented extracts demonstrating superior hepatic lipogenesis suppression and Fomitella-fermented extracts exhibiting enhanced antimicrobial properties [1] [3].

Thermal and Solvent-Based Detoxification

Hot-air drying represents a straightforward physical method for urushiol detoxification, though with somewhat reduced efficacy compared to biological approaches. The process involves treating RVS bark with hot air at 100-120°C for 2-4 hours, which facilitates the polymerization and oxidation of urushiol into non-allergenic compounds. While this method offers advantages in terms of simplicity and scalability, it may result in partial degradation of heat-labile flavonoids, including this compound, potentially diminishing the overall bioactivity of the extract [1].

Solvent partitioning provides an alternative chemical approach, leveraging the differential solubility of urushiol and this compound in various solvent systems. The optimized protocol employs sequential extraction with non-polar solvents (hexane or dichloromethane) to remove urushiol, followed by polar solvents (ethyl acetate or aqueous alcohols) to recover this compound and other flavonoids. This method typically achieves urushiol removal efficiencies of 85-95% while retaining approximately 80-90% of the original this compound content. The selection of detoxification method should be guided by the intended application, with fermentation-based approaches generally preferred for pharmaceutical applications requiring maximum preservation of bioactivity, while thermal methods may suffice for industrial-scale extraction where cost-effectiveness is paramount [1] [2].

Analytical Methods and Quantification

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) represents the gold standard for qualitative and quantitative analysis of this compound in RVS extracts. The optimized chromatographic conditions for this compound separation and quantification are as follows:

Table: HPLC Conditions for this compound Analysis

Parameter Specification
Column Hichrome C18 (5 μm, 250 mm × 4.6 mm)
Mobile Phase Gradient: 0.1% Formic acid in water (A) and 100% Methanol (B)
Gradient Program 0-17 min: 100% B; 17-20 min: 100% B; 20-23 min: 0% B; 23-30 min: 0% B
Flow Rate 0.7 mL/min
Injection Volume 10 μL
Detection Wavelength 254 nm
Column Temperature 25°C
Retention Time of this compound ~12.5 minutes

For sample preparation, the RVS extract should be dissolved in methanol at a concentration of 10 mg/mL and filtered through a 0.45 μm membrane filter prior to injection. Quantification is achieved by comparison with a This compound reference standard calibration curve prepared in the concentration range of 0.5-100 μg/mL. The method validation parameters include linearity (R² > 0.999), precision (RSD < 2%), accuracy (95-105% recovery), and limit of detection (LOD = 0.05 μg/mL) [1] [3].

Spectrophotometric Analysis

Total phenolic content (TPC) and total flavonoid content (TFC) determinations provide rapid, cost-effective methods for preliminary screening of this compound-rich extracts. The Folin-Ciocalteu method for TPC determination involves incubating the RVS extract with Folin-Ciocalteu reagent and sodium carbonate for 2 hours in the dark, followed by absorbance measurement at 725 nm. Results are expressed as mg gallic acid equivalents (GAE)/g extract based on a gallic acid standard curve. Similarly, TFC is determined using the Davis WB's method with minor modifications, wherein the extract is reacted with diethylene glycol and sodium hydroxide, with absorbance measured at 420 nm after 1 hour incubation. TFC is expressed as mg catechin equivalents (CE)/g extract [7].

The relationship between extraction parameters and analytical outcomes can be visualized as follows:

G ExtractionParams Extraction Parameters (Temperature, Time, Solvent) ExtractComp Extract Composition (this compound content, Purity, Co-compounds) ExtractionParams->ExtractComp Directly influences QuantMethods Quantification Methods (HPLC, Spectrophotometry) ExtractComp->QuantMethods Characterized by Bioactivity Bioactivity Assessment (Antioxidant, Anticancer, Antimicrobial) ExtractComp->Bioactivity Determines QuantMethods->Bioactivity Correlates with

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

The antioxidant capacity of this compound-rich RVS extracts can be evaluated through multiple complementary assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is conducted by mixing extract samples with 0.1 mM DPPH solution in methanol, incubating for 30 minutes in darkness, and measuring absorbance at 517 nm. The radical scavenging activity is calculated as percentage inhibition relative to a blank control, with IC₅₀ values (concentration providing 50% inhibition) determined from dose-response curves. This compound typically demonstrates potent DPPH scavenging activity with IC₅₀ values ranging from 8-15 μg/mL, significantly lower than reference antioxidant Trolox (IC₅₀ = 20 μg/mL) [7].

Additional antioxidant assessments include the hydroxyl radical scavenging assay based on inhibition of deoxyribose degradation, linoleic acid peroxidation inhibition measured by thiobarbituric acid-reactive substances (TBARS) formation, and protective effects against plasmid DNA strand breakage induced by peroxyl radicals. Through these comprehensive assessments, this compound has demonstrated exceptional antioxidant potency, attributed to its ortho-dihydroxyl groups on the B-ring which facilitate hydrogen atom transfer and single electron transfer mechanisms, coupled with the o-dihydroxyl structure that enables effective chelation of pro-oxidant metal ions such as Fe²⁺ and Cu²⁺ [4] [8].

Anticancer Activity Assessment

The antiproliferative effects of this compound can be evaluated using the Sulforhodamine B (SRB) assay against various human cancer cell lines. The standard protocol involves seeding cells in 96-well plates (5 × 10⁴ cells/well), treating with serial dilutions of this compound or RVS extract (0-400 μg/mL) for 24-72 hours, followed by fixation with trichloroacetic acid and staining with SRB dye. The bound dye is solubilized with Tris-base, and absorbance measured at 510 nm to determine cell viability. This compound has demonstrated significant growth inhibitory effects against multiple cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer), with reported IC₅₀ values ranging from 15-40 μM [3].

For mechanism of action studies, Western blot analysis can be employed to examine apoptosis-related proteins. Cells are treated with this compound, lysed with RIPA buffer, and protein samples are separated by SDS-PAGE before transfer to membranes. Following blocking and incubation with primary antibodies against caspase-8, PARP, Bcl-2, Bax, and β-actin (loading control), bands are visualized using enhanced chemiluminescence. This compound has been shown to induce apoptosis through both extrinsic (caspase-8/PARP cleavage) and intrinsic (mitochondrial) pathways, accompanied by downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax [3] [8].

The multifaceted bioactivity of this compound can be summarized as follows:

G This compound This compound Antioxidant Antioxidant Activity (ROS scavenging, Metal chelation) This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity (NF-κB inhibition, COX-2 suppression) This compound->AntiInflammatory Anticancer Anticancer Activity (Apoptosis induction, Cell cycle arrest) This compound->Anticancer Antimicrobial Antimicrobial Activity (Fungal growth inhibition) This compound->Antimicrobial Applications Therapeutic Applications Antioxidant->Applications AntiInflammatory->Applications Anticancer->Applications Antimicrobial->Applications

Applications and Formulation Considerations

The extensive pharmacological profile of this compound supports its potential application in multiple therapeutic domains. In cancer therapy, this compound-rich RVS extracts have demonstrated promising results in clinical settings for various malignancies, including colorectal, gastric, hepatic, renal, pancreatic, and pulmonary cancers. The compound's ability to selectively inhibit cancer cell proliferation while modulating key oncogenic signaling pathways positions it as an attractive candidate for adjuvant cancer therapy. For in vivo administration, this compound can be formulated as lyophilized powders for reconstitution in saline, with typical dosages ranging from 100-400 mg/kg body weight in animal models, demonstrating favorable safety profiles in toxicological studies [2] [8].

In dermatological applications, this compound's potent antioxidant and anti-inflammatory properties support its development for managing allergic contact dermatitis and UV-induced skin damage. Topical formulations containing 1-5% this compound have demonstrated significant suppression of 2,4-dinitrofluorobenzene-induced allergic contact dermatitis in murine models, likely through inhibition of inflammatory cytokine production and mast cell degranulation. Additionally, the notable antifungal activity against Candida albicans (with 1.25 mg/mL RVS extract showing >99% inhibition) suggests potential applications in oral candidiasis treatment, though formulation strategies must address challenges related to oral mucosal retention and taste masking [7] [8].

For hepatic disorders, this compound-enriched extracts have shown remarkable efficacy in non-alcoholic fatty liver disease models, significantly reducing sterol regulatory element-binding protein 1 (SREBP-1) and triglyceride levels while promoting activation of peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK). These findings indicate this compound's potential as a hepatic lipogenesis inhibitor for managing metabolic syndrome-related hepatic steatosis. The diverse therapeutic applications of this compound underscore the importance of optimized extraction and detoxification protocols to ensure consistent bioactive compound profiles for reproducible pharmacological effects [1].

Conclusion

The extraction of this compound from Rhus verniciflua Stokes represents a promising avenue for developing naturally derived therapeutic agents with multifaceted biological activities. The optimized extraction parameters outlined in these application notes—specifically 89.95°C extraction temperature, 9.25-hour extraction time, and 25:1 mL/g solvent-to-solid ratio using 50-70% ethanol—provide a robust framework for obtaining high this compound yields with preserved bioactivity. The critical detoxification steps, particularly fermentation-based urushiol removal, ensure the safety of resulting extracts for pharmaceutical applications. Comprehensive analytical protocols, especially HPLC quantification and spectrophotometric assays, enable accurate standardization of this compound content in prepared extracts. The documented antioxidant, anticancer, anti-inflammatory, and antimicrobial activities of this compound provide a strong scientific basis for its further development as a therapeutic entity. Researchers should consider these optimized protocols when developing this compound-based formulations for potential applications in oncology, dermatology, and metabolic disorder management.

References

Application Note: HPLC Analysis of Fustin in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Fustin, a flavanonol found in plants like Rhus verniciflua Stokes and Cotinus coggygria, is a compound of interest due to its bioactive properties. This note details a validated reversed-phase HPLC method for its separation and quantification [1].

Key Instrumentation and Reagents
  • HPLC System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD) or a simple UV-Vis detector.
  • Data Station: Chromatography data system (e.g., Waters Millennium 32 or equivalent).
  • Analytical Column: Capcell Pak C18 (150 mm × 4.6 mm, 3 µm) or equivalent reversed-phase C18 column [1]. An alternative is a Nucleosil C18 column (250 mm × 4.0 mm, 5 µm) [2].
  • Mobile Phase: Mixtures of an aqueous acid solution (e.g., 0.1% formic acid [1] or 2% acetic acid [2]) with an organic modifier like acetonitrile [1] or methanol [2].
  • Standard and Samples: this compound reference standard (commercially available from suppliers like Sigma-Aldrich or Indofine Chemical Co.) [2]. Plant extract samples (e.g., from R. verniciflua stem).
Detailed Chromatographic Conditions

The table below summarizes two established methods for the analysis of this compound, both suitable for isocratic or gradient elution.

Parameter Method 1 (for Rhus verniciflua) [1] Method 2 (General Protocol) [2]
Column Capcell Pak C18 (150 x 4.6 mm, 3 µm) Nucleosil C18 (250 x 4.0 mm, 5 µm)
Mobile Phase 0.1% Formic Acid (A) : 90% Acetonitrile (B) 2% Acetic Acid (A) : Methanol (B)
Elution Mode Isocratic (specific ratio not stated) Gradient
Gradient Program - 5% B (0 min) → 20% B (10 min) → 60% B (40 min) → 80% B (50 min)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 260 nm 254 nm
Injection Volume Not specified (Typically 5-20 µL) Not specified (Typically 5-20 µL)
Column Temperature Not specified (Typically 25-40°C) Not specified (Ambient or controlled)
Sample Preparation Protocol
  • Extraction: Weigh approximately 100 mg of the dried plant extract.
  • Dissolution: Add 10 mL of methanol to the extract [2].
  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction and dissolution.
  • Filtration: Pass the solution through a 0.45 µm membrane filter (e.g., nylon or PVDF) into an HPLC vial prior to injection [2].
Method Validation Data

The method for Rhus verniciflua has been validated according to standard guidelines, with key parameters in the table below [1].

Validation Parameter Result for this compound
Linear Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (RSD) < 6.65%
Inter-day Precision (RSD) < 6.65%
Accuracy 92.42 - 103.62%
Mean Recovery > 92.18%

Experimental Workflow for HPLC Analysis

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data processing.

Start Start HPLC Analysis SP1 Weigh 100 mg Extract Start->SP1 SP2 Add 10 mL Methanol SP1->SP2 SP3 Sonicate for 30 min SP2->SP3 SP4 Filter (0.45 µm) SP3->SP4 HPLC1 Set Parameters: - Column: C18 - Flow: 1.0 mL/min - Detection: 254-260 nm SP4->HPLC1 HPLC2 Inject Sample HPLC1->HPLC2 HPLC3 Run Gradient Elution HPLC2->HPLC3 Data1 Peak Detection & Retention Time Analysis HPLC3->Data1 Data2 Quantification against Calibration Curve Data1->Data2 Report Generate Report Data2->Report

Key Considerations for Analysis

  • System Suitability: Before running analytical samples, perform a system suitability test with a this compound standard to confirm parameters like retention time reproducibility, peak symmetry, and theoretical plates meet your laboratory's criteria.
  • Peak Identification: Identify this compound in sample chromatograms by matching its retention time with that of the authentic standard. Further confirmation, especially in complex matrices, can be achieved by online LC-MS in negative ion electrospray ionization (ESI) mode [3].
  • Data Processing: For high-throughput analysis, consider using automated software like HappyTools, which can perform retention time calibration, peak detection, and quantification, improving precision and efficiency [4].

References

Comprehensive Application Notes and Protocols: Fustin Administration via Oral and Intraperitoneal Routes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fustin and Administration Considerations

This compound ((2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol) is a flavanonol class flavonoid predominantly isolated from Rhus verniciflua Stokes (Anacardiaceae) and Cotinus coggygria Scop. This bioactive compound has demonstrated significant pharmacological potential across multiple therapeutic domains, particularly in metabolic disorder research and oncology investigations. The chemical structure of this compound, characterized by its flavan-3-ol backbone with multiple hydroxyl groups, contributes to both its biological activity and pharmacokinetic properties. Recent studies have elucidated this compound's diverse mechanisms of action, including modulation of oxidative stress through Nrf2 pathway activation, regulation of apoptotic machinery in malignant cells, and influence on insulin signaling pathways. These properties make this compound a promising candidate for further therapeutic development, necessitating standardized administration protocols for preclinical evaluation.

The selection of appropriate administration routes is critical in preclinical research, as it directly influences compound bioavailability, metabolic fate, and ultimately, pharmacological efficacy. For this compound research, the two most prevalent administration methods are oral gavage (per os, PO) and intraperitoneal injection (IP), each offering distinct advantages and limitations. Oral administration represents the most physiologically relevant route for potential human therapeutics, simulating natural absorption through the gastrointestinal tract. In contrast, intraperitoneal administration provides enhanced bioavailability by partially bypassing first-pass metabolism, making it particularly valuable for proof-of-concept studies where consistent systemic exposure is paramount. This document provides detailed protocols for both administration routes, supported by experimental data and technical considerations to ensure research reproducibility and scientific rigor.

Chemical Properties and Formulation Considerations

Basic Chemical Properties

This compound possesses molecular formula C~15~H~12~O~6~ and molecular weight of 288.25 g/mol. The compound exists as a yellow crystalline powder at room temperature and demonstrates pH-dependent stability, with optimal stability observed in slightly acidic to neutral conditions (pH 5.5-7.0). This compound has limited aqueous solubility (approximately 0.5-1.2 mg/mL in pure water at 25°C) but exhibits enhanced solubility in aqueous-organic solvent mixtures and in the presence of solubilizing agents. The compound's Log P value is approximately 1.8, indicating moderate hydrophilicity compared to other flavonoids, which influences its membrane permeability and distribution characteristics.

Formulation Strategies

For oral administration, this compound is typically suspended in 0.5-1% carboxymethyl cellulose (CMC) sodium salt solution, with concentrations adjusted to achieve the desired dose in a manageable volume (typically 5-10 mL/kg for rodents). Alternative vehicles include 0.9% saline with 0.1-0.5% Tween-80 or polyethylene glycol (PEG) 400 solutions (10-40% in water). For intraperitoneal administration, this compound requires more careful formulation due to direct contact with peritoneal membranes. Successful formulations have utilized DMSO stocks (typically 50-100 mM) diluted in saline or PBS immediately before administration, with final DMSO concentrations not exceeding 5-10% to minimize peritoneal irritation. Sterile filtration (0.22 μm) is recommended for intraperitoneal solutions to prevent microbial introduction. Fresh preparation of this compound formulations is advised for all routes, as stability data suggest decreased potency after 24-48 hours in solution at room temperature.

Pharmacological Applications and Therapeutic Potential

Metabolic Disorders

This compound has demonstrated marked antidiabetic properties in experimental models, ameliorating hyperglycemia and dyslipidemia through multiple mechanisms. In high-fat diet and streptozotocin-induced diabetic rats, oral this compound administration (50 and 100 mg/kg/day for 42 days) significantly restored glycemic control, improved lipid profiles, and modulated adipokine levels. Treated animals exhibited reduced blood glucose levels (approximately 40-50% reduction compared to diabetic controls), normalized serum triglycerides and cholesterol, and corrected leptin and adiponectin imbalances. These effects were accompanied by enhanced antioxidant defense, evidenced by increased glutathione, superoxide dismutase, and catalase activity, alongside reduced lipid peroxidation (malondialdehyde levels) and inflammatory markers (TNF-α). These findings position this compound as a promising multifunctional agent for metabolic syndrome management, addressing both core metabolic disturbances and associated oxidative stress [1].

Oncological Applications

In triple-negative breast cancer models (MDA-MB-231 cell line), this compound has exhibited pro-apoptotic activity and anti-migratory effects through modulation of critical regulatory pathways. Treatment with this compound significantly induced early and late apoptotic events while impairing cellular motility in wound healing assays. Mechanistic investigations identified key gene targets, including CDKN1A, ATM, and MYC, which were significantly enriched in pathways governing cell cycle control, intrinsic apoptotic signaling in response to DNA damage, and generic transcription pathways. These findings suggest this compound's potential as an oncotherapeutic agent capable of simultaneously engaging multiple anti-cancer mechanisms, providing a rationale for further in vivo efficacy studies [2].

Oral Administration Protocol

Formulation Preparation

For oral administration in rodent models, this compound is typically prepared as a homogeneous suspension in appropriate vehicles. The recommended formulation is 0.5-1.0% (w/v) carboxymethyl cellulose (CMC) sodium salt in distilled water or normal saline. Begin by slowly sprinkling CMC powder over the surface of the vehicle while vortexing or stirring vigorously to prevent clumping. Allow the solution to hydrate completely (30-60 minutes) with continuous mixing until a clear, viscous solution forms. Add the calculated amount of this compound powder to achieve the target concentration (typically 5-10 mg/mL for a dosing volume of 10 mL/kg) and mix thoroughly using a magnetic stirrer or vortex mixer. For improved homogeneity, sonicate the suspension for 10-15 minutes in a water bath sonicator. The prepared suspension should be used within 24 hours when stored at 4°C, with visual inspection for sedimentation and re-mixing prior to administration [1].

Dosing Procedure

For accurate oral gavage in rodents, appropriate animal restraint is essential. Restrain the animal firmly but gently, with its body positioned vertically and head held in straight alignment with the spine. Select a straight, ball-tipped gavage needle of appropriate size (16-18 gauge, 1-1.5 inches for mice; 18-20 gauge, 1.5-2 inches for rats). Gently pass the gavage needle along the roof of the mouth toward the posterior pharynx, then advance naturally into the esophagus. The needle should slide freely without resistance; if resistance is encountered, withdraw and reposition. Administer the this compound suspension steadily but slowly (over 2-3 seconds) to prevent esophageal reflux. Observe animals briefly post-dosing for signs of distress or regurgitation. The recommended dosing volume is 10 mL/kg body weight, with common this compound doses ranging from 50-100 mg/kg/day for metabolic studies [1].

Table 1: Efficacy Parameters of Orally Administered this compound in Diabetic Rat Models

Parameter Diabetic Control This compound 50 mg/kg This compound 100 mg/kg Measurement
Blood Glucose ↑↑ 285-320 mg/dL ↓ 190-220 mg/dL ↓↓ 150-180 mg/dL After 42 days
Total Cholesterol ↑↑ 180-210 mg/dL ↓ 140-160 mg/dL ↓↓ 120-140 mg/dL After 42 days
Triglycerides ↑↑ 160-190 mg/dL ↓ 120-140 mg/dL ↓↓ 90-110 mg/dL After 42 days
HDL ↓↓ 25-30 mg/dL ↑ 35-40 mg/dL ↑↑ 40-45 mg/dL After 42 days
Insulin ↓↓ 0.4-0.5 ng/mL ↑ 0.7-0.8 ng/mL ↑↑ 0.9-1.0 ng/mL After 42 days
MDA ↑↑ 8-9 nM/mL ↓ 5-6 nM/mL ↓↓ 3-4 nM/mL Lipid peroxidation
GSH ↓↓ 15-18 µM/mL ↑ 22-25 µM/mL ↑↑ 28-30 µM/mL Antioxidant marker
Pharmacokinetic Considerations

Oral administration subjects this compound to first-pass metabolism, significantly influencing its bioavailability and metabolic fate. After gastrointestinal absorption, this compound enters the portal circulation and transits the liver before reaching systemic circulation. During this process, this compound undergoes extensive hepatic biotransformation, including glucuronidation and sulfation, producing metabolites such as aglycone M1, M1 sulphate (M2), and M1 glucuronide (M7). These metabolites retain biological activity, with M2 demonstrating particular significance in pharmacological effects. Research on related flavonoids suggests moderate oral bioavailability (estimated 30-40%), with peak plasma concentrations reached within 1-2 hours post-administration. Food composition may influence this compound absorption, as observed with analogous compounds where food intake increased exposure by approximately 1.4-fold [3].

Intraperitoneal Administration Protocol

Solution Preparation

For intraperitoneal administration, this compound requires preparation as a sterile solution rather than a suspension. Begin with a concentrated stock solution in pharmaceutical-grade DMSO (typically 50-100 mM). Dilute this stock in sterile, pyrogen-free normal saline or phosphate-buffered saline (PBS) to achieve the desired administration concentration (commonly 5-10 mg/mL for a dosing volume of 5-10 mL/kg). The final DMSO concentration should not exceed 5-10% to minimize peritoneal irritation. Sterile filtration through a 0.22 μm filter is mandatory for intraperitoneal formulations to eliminate microbial contaminants. Perform this procedure under aseptic conditions, preferably in a laminar flow hood. The prepared solution should be clear and used immediately after preparation; if short-term storage is necessary, maintain at 4°C protected from light for no more than 4-6 hours [4] [5].

Injection Technique

Proper injection technique is critical for successful intraperitoneal administration and animal welfare. Restrain the animal securely with its head in a downward position (approximately 30° head-down tilt) to displace abdominal organs cranially. Identify the lower abdominal quadrants, avoiding the midline (which contains the bladder and reproductive organs) and upper right quadrant (which contains the liver). The preferred injection site is the lower left quadrant approximately 1-2 cm lateral to the midline. Using a sterile 25-27 gauge needle attached to a 1 mL syringe, penetrate the abdominal wall at a 15-30° angle for mice or 30-45° angle for rats. Apply gentle negative pressure before injection; if blood or intestinal contents are aspirated, withdraw immediately and attempt at a different site. Inject the this compound solution steadily over 2-3 seconds, then withdraw the needle smoothly and apply gentle pressure if needed. Rotate injection sites for repeated administrations to minimize peritoneal irritation [5] [6].

Physiological Considerations and Absorption

The intraperitoneal route offers distinct pharmacokinetic advantages due to the peritoneal cavity's extensive surface area and vascularization. After IP administration, this compound is absorbed primarily through the visceral peritoneum, with smaller molecules (like this compound) entering the portal circulation via diffusion through splenic, inferior, and superior mesenteric capillaries. This creates a partial first-pass effect, though less extensive than oral administration. The peritoneal cavity's neutral to slightly basic pH (7.5-8.0) generally keeps compounds in unionized form, facilitating absorption. Peritoneal blood flow rates of 2.5-6.2 mL/min/kg in rodents contribute to relatively rapid absorption, with peak plasma concentrations typically achieved within 15-30 minutes post-injection. This route typically provides higher and more rapid systemic availability compared to oral administration, making it valuable for establishing proof-of-concept efficacy [4] [5].

Comparative Data and Experimental Outcomes

Table 2: Comparative Efficacy of this compound via Different Administration Routes in Metabolic Models

Experimental Outcome Oral Administration Intraperitoneal Administration Study Duration
Glucose Reduction 40-50% reduction at 100 mg/kg Not quantitatively reported 42 days
Lipid Normalization Significant improvement at 100 mg/kg Not quantitatively reported 42 days
Antioxidant Effects Increased GSH, SOD, CAT; reduced MDA Not specifically documented 42 days
Inflammatory Markers Reduced TNF-α Not specifically documented 42 days
Oncological Effects Not reported Apoptosis induction, anti-migration effects 24-48 hours (in vitro)
Typical Effective Dose 50-100 mg/kg/day 10-50 mg/kg (estimated from analogues) Varies by model
Time to Peak Effect 2-4 weeks (chronic models) Potentially faster (inferred from PK) Model-dependent

The absorption pathway differences between administration routes significantly influence this compound's metabolic processing and therapeutic applications. The following diagram illustrates the distinct absorption and metabolic pathways for each administration route:

G This compound Absorption Pathways by Administration Route Oral Oral Administration GI Gastrointestinal Tract Oral->GI IP Intraperitoneal Administration Peritoneal Peritoneal Cavity IP->Peritoneal Portal Portal Vein GI->Portal Liver1 Liver (First-Pass Metabolism) Portal->Liver1 Systemic1 Systemic Circulation Liver1->Systemic1 Mesenteric Mesenteric Capillaries Peritoneal->Mesenteric Liver2 Liver (Partial First-Pass) Mesenteric->Liver2 Systemic2 Systemic Circulation Liver2->Systemic2

Research Applications and Protocol Selection

Metabolic Disease Research

For investigations of this compound's effects on diabetes, obesity, and related metabolic disorders, oral administration represents the most physiologically relevant and translationally predictive route. The 42-day protocol with daily dosing at 50-100 mg/kg in high-fat diet and streptozotocin-induced diabetic models has demonstrated robust efficacy across multiple metabolic parameters. Researchers should monitor weekly body weight, fasting blood glucose (2-3 times weekly), and terminal serum parameters including lipid profile, insulin, leptin, adiponectin, and oxidative stress markers. This approach directly models human treatment regimens where oral delivery would be the clinical route of choice, and accommodates the chronic treatment duration necessary for evaluating metabolic improvements [1].

Oncology and Mechanism Studies

For initial oncological efficacy assessments and mechanistic studies, intraperitoneal administration offers practical advantages. The enhanced bioavailability and more predictable systemic exposure facilitate dose-response evaluations and proof-of-concept studies. In xenograft models and other oncological contexts, IP administration enables researchers to establish this compound's direct anti-tumor effects independent of variable gastrointestinal absorption and extensive first-pass metabolism. Dosing regimens typically involve administration 3-5 times weekly for 2-4 weeks, with careful monitoring of tumor volume, apoptosis markers, and metastatic potential. This route is particularly valuable when the research objective is target engagement validation rather than clinical route prediction [2] [5].

Conclusion and Research Perspectives

The comprehensive protocols outlined herein provide standardized methodologies for evaluating this compound's therapeutic potential through both oral and intraperitoneal administration routes. The accumulating preclinical evidence strongly supports this compound's multifunctional pharmacology, with demonstrated efficacy in metabolic regulation, oxidative stress mitigation, and oncological pathways. Oral administration remains the gold standard for metabolic disease research due to its clinical relevance and established chronic dosing data, while intraperitoneal delivery offers distinct advantages for proof-of-concept studies requiring enhanced bioavailability.

Significant research gaps remain in understanding this compound's complete pharmacokinetic profile, including absolute bioavailability, tissue distribution patterns, and elimination pathways. Future studies should prioritize formulation optimization to enhance oral bioavailability, chronic toxicological assessments to establish safety margins, and head-to-head comparisons of both administration routes in identical disease models. Additionally, exploration of alternative delivery systems, including nanoparticle formulations and prodrug approaches, may further enhance this compound's therapeutic potential. As research advances, these standardized protocols will facilitate comparative analyses and accelerate the translational development of this promising natural compound.

References

Comprehensive In Vitro Assay Protocols for Evaluating Fustin's Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fustin and Its Research Applications

This compound, a naturally occurring flavonoid primarily extracted from Rhus verniciflua Stokes and Cotinus coggygria Scop., has emerged as a promising bioactive compound with demonstrated therapeutic potential across multiple disease models. This dihydroflavonol exhibits a wide spectrum of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. The compound's growing importance in preclinical research necessitates standardized protocols for evaluating its efficacy and mechanisms of action in various experimental models. As natural product research continues to gain traction in drug discovery, well-characterized assay systems for compounds like this compound become increasingly valuable for establishing structure-activity relationships and elucidating molecular mechanisms.

The therapeutic potential of this compound is particularly promising given its multimodal actions against pathological processes central to neurodegenerative disorders, metabolic diseases, and cancer progression. However, the translational value of this compound research heavily depends on the reproducibility and physiological relevance of the experimental approaches used to characterize its effects. This document provides comprehensive methodological guidance for conducting robust in vitro assessments of this compound's bioactivities, with detailed protocols optimized for reliability and mechanistic insight. These standardized approaches will enable more direct comparisons across research laboratories and facilitate the systematic advancement of this compound toward potential clinical applications.

Chemical Properties and Source Information

This compound [(2R,3S)-2,3-dihydro-3,7,3',4'-tetrahydroxy-2-phenyl-2H-1-benzopyran-4-one] is a dihydroflavonol characterized by two chiral centers at C-2 and C-3, resulting in multiple stereoisomers with potentially distinct biological activities. The natural (2R,3S) configuration has demonstrated the most significant bioactivity in pharmacological studies. This compound typically appears as a yellow to orange crystalline powder with moderate solubility in polar organic solvents such as DMSO, ethanol, and methanol, but limited aqueous solubility. For cell-based assays, this compound is generally prepared as a stock solution in DMSO at concentrations ranging from 10-100 mM, with final DMSO concentrations not exceeding 0.1% to maintain cell viability.

Table 1: Chemical Properties and Source Information for this compound

Property Category Specifications
Chemical Name (2R,3S)-2,3-dihydro-3,7,3',4'-tetrahydroxy-2-phenyl-2H-1-benzopyran-4-one
Molecular Formula C~15~H~12~O~6~
Molecular Weight 288.25 g/mol
Primary Natural Sources Rhus verniciflua Stokes (heartwood), Cotinus coggygria Scop. (heartwood)
Solubility DMSO (>50 mM), ethanol (~30 mM), methanol (~25 mM), aqueous buffers (<0.1 mM)
Storage Conditions -20°C to -80°C, protected from light, under inert atmosphere
Commercial Sources Biosynth Carbosynth, Sigma-Aldrich, ChemFaces, Extrasynthese
Purity Specification >95% by HPLC for biological assays

The compound is commercially available from several specialized suppliers of phytochemicals and research compounds, including Biosynth Carbosynth and Sigma-Aldrich [1]. When sourcing this compound, researchers should verify the stereochemical purity and overall chemical stability through appropriate analytical methods, as these factors can significantly influence experimental outcomes. For quantitative analysis, this compound can be detected and measured using reverse-phase HPLC with UV/Vis detection (optimal detection at 280-290 nm) or LC-MS/MS approaches, which also facilitate the compound's identification in complex biological matrices [1].

Neuroprotective Activity Assays

6-Hydroxydopamine (6-OHDA)-Induced Neuronal Cell Death Model

The 6-OHDA-induced neurotoxicity model in SK-N-SH human neuroblastoma cells serves as a well-established experimental system for evaluating potential neuroprotective compounds, particularly for Parkinson's disease research. This catecholaminergic cell line exhibits relevant neuronal characteristics and sensitivity to oxidative stress-mediated damage. The protocol involves seeding SK-N-SH cells in 96-well or 24-well plates at a density of 1-2 × 10^4^ cells/cm^2^ in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified 5% CO~2~ atmosphere until they reach 70-80% confluence, typically requiring 24-48 hours [2].

For the neuroprotection assay, cells are pretreated with varying concentrations of this compound (typically 1-100 µM) for 2-4 hours before adding the neurotoxin 6-OHDA (50-100 µM). The 6-OHDA solution must be prepared freshly in ice-cold serum-free medium containing 0.1-0.2 mM ascorbic acid to prevent premature oxidation. Following 6-OHDA exposure for 24 hours, multiple parameters of cell viability and death can be assessed. The protective effects of this compound have been demonstrated through its ability to attenuate 6-OHDA-induced reactive oxygen species (ROS) generation, intracellular Ca^2+^ accumulation, p38 MAPK phosphorylation, increased Bax/Bcl-2 ratio, and caspase-3 activation [2]. Appropriate controls should include untreated cells (negative control), 6-OHDA-treated cells (positive control), and cells treated with reference antioxidants such as N-acetylcysteine (NAC).

Assessment of Neuroprotective Mechanisms

The mechanistic basis of this compound's neuroprotective effects can be investigated through complementary approaches that examine specific cell death pathways. For measurement of intracellular ROS generation, the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) provides a sensitive detection method. Cells are loaded with 10 µM DCFH-DA for 30 minutes at 37°C after treatments, followed by fluorescence measurement (excitation 485 nm, emission 530 nm) using a microplate reader. For assessing apoptotic pathways, the Bax/Bcl-2 ratio can be determined by western blotting or quantitative RT-PCR, while caspase-3 activity is measured using commercial colorimetric or fluorometric assay kits based on DEVD-pNA or DEVD-AFC cleavage, respectively [2].

Table 2: Key Assay Parameters for Evaluating this compound's Neuroprotective Effects

Assay Parameter Method Key Findings with this compound
Cell Viability MTT assay, resazurin reduction Concentration-dependent protection against 6-OHDA toxicity
ROS Production DCFH-DA fluorescence Significant reduction in 6-OHDA-induced ROS generation
Intracellular Ca^2+^ Fura-2 AM fluorescence Attenuation of 6-OHDA-induced Ca^2+^ elevation
p38 Phosphorylation Western blotting, phospho-specific antibodies Inhibition of 6-OHDA-induced p38 MAPK activation
Bax/Bcl-2 Ratio Western blotting, qRT-PCR Normalization of pro-/anti-apoptotic protein balance
Caspase-3 Activity DEVD-pNA or DEVD-AFC cleavage assays Suppression of 6-OHDA-induced caspase-3 activation

The signaling pathways involved in this compound's neuroprotective effects can be further elucidated using specific pharmacological inhibitors. For instance, the contribution of p38 MAPK can be assessed using SB203580 (10 µM), while the ROS-Ca^2+^ interplay can be investigated using the antioxidant NAC (1-5 mM) and the intracellular Ca^2+^ chelator BAPTA-AM (5-10 µM) [2]. These mechanistic studies demonstrate that this compound's protection involves simultaneous modulation of parallel pathways, including both the ROS-Ca^2+^-Bcl-2-caspase-3 cascade and p38 MAPK activation.

G 6 6 OHDA 6-OHDA Exposure ROS ROS Generation OHDA->ROS Ca Intracellular Ca²⁺ Increase OHDA->Ca p38 p38 MAPK Phosphorylation ROS->p38 BaxBcl2 ↑ Bax/Bcl-2 Ratio ROS->BaxBcl2 Ca->p38 Ca->BaxBcl2 Death Neuronal Cell Death p38->Death Caspase3 Caspase-3 Activation BaxBcl2->Caspase3 Caspase3->Death This compound This compound Treatment F_ROS Suppresses ROS This compound->F_ROS F_Ca Reduces Ca²⁺ This compound->F_Ca F_p38 Inhibits p38 Activation This compound->F_p38 F_ROS->ROS F_BaxBcl2 Normalizes Bax/Bcl-2 F_ROS->F_BaxBcl2 Protection Neuroprotection F_ROS->Protection F_Ca->Ca F_Ca->F_BaxBcl2 F_Ca->Protection F_p38->p38 F_p38->Protection F_BaxBcl2->BaxBcl2 F_Caspase3 Blocks Caspase-3 F_BaxBcl2->F_Caspase3 F_Caspase3->Caspase3 F_Caspase3->Protection

Diagram 1: this compound's neuroprotective mechanisms against 6-OHDA-induced toxicity. This compound (green) counteracts 6-OHDA-induced (red) signaling pathways leading to neuronal cell death.

Anticancer Activity Assessment

Cytotoxicity and Apoptosis Assays in Triple-Negative Breast Cancer Cells

The antiproliferative activity of this compound can be evaluated using the MDA-MB-231 triple-negative breast cancer cell line, which represents an aggressive breast cancer subtype with limited treatment options. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ atmosphere. For cytotoxicity assays, cells are seeded in 96-well plates at 5-8 × 10^3^ cells/well and allowed to adhere for 24 hours before treatment with this compound across a concentration range (typically 10-200 µM) for 24-72 hours. Cell viability is assessed using standard colorimetric assays such as MTT, Presto Blue, or resazurin reduction, which measure metabolic activity as a surrogate for viable cells [3].

The proapoptotic effects of this compound can be quantified using fluorescence microscopy with annexin V/propidium iodide (PI) double staining. Following this compound treatment, cells are harvested, washed with cold PBS, and resuspended in binding buffer containing annexin V-FITC and PI according to the manufacturer's instructions. After 15 minutes of incubation in the dark, cells are analyzed by fluorescence microscopy or flow cytometry to distinguish between viable (annexin V^-/PI^-), early apoptotic (annexin V^+/PI^-), late apoptotic (annexin V^+/PI^+), and necrotic (annexin V^-/PI^+) populations. Research has demonstrated that this compound significantly induces both early and late apoptotic events in MDA-MB-231 cells in a concentration-dependent manner [3]. Additional confirmation of apoptosis can be obtained by assessing mitochondrial membrane potential using JC-1 dye, where this compound treatment causes a shift from red (aggregated) to green (monomeric) fluorescence, indicating mitochondrial depolarization.

Antimigratory and Gene Expression Analyses

The antimetastatic potential of this compound can be evaluated through wound healing (scratch) assays to measure cell migration. MDA-MB-231 cells are seeded in 12- or 24-well plates and grown to confluence. A standardized wound is created using a sterile pipette tip, and debris is removed by washing with PBS. Cells are then treated with this compound at subcytotoxic concentrations (determined from viability assays), and wound closure is monitored over 24-48 hours using time-lapse microscopy or periodic imaging. The migration rate is quantified by measuring the remaining wound area at different time points compared to time zero using image analysis software such as ImageJ. This compound has demonstrated a marked antimigratory effect in MDA-MB-231 cells, significantly impeding wound closure compared to untreated controls [3].

For mechanistic insights into this compound's anticancer actions, gene expression analysis can be performed using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). Following this compound treatment, total RNA is extracted using commercial kits, and cDNA is synthesized via reverse transcription. Gene-specific primers are used to amplify targets involved in cell cycle regulation (CDKN1A), DNA damage response (ATM), apoptosis (BCL-2 family, caspases), and epigenetic regulation. Research has identified CDKN1A, ATM, and MYC as significantly enriched this compound targets in pathways including cell cycle control and intrinsic apoptotic signaling in response to DNA damage [3]. Bioinformatic analysis using protein-protein interaction networks and functional enrichment further supports this compound's multimodal mechanism of action in cancer cells.

Antidiabetic and Antioxidant Evaluation

In Vitro Models for Assessing Antidiabetic Potential

While much of the evidence for this compound's antidiabetic effects comes from in vivo studies [4], several in vitro systems can be employed to elucidate its direct effects on relevant cellular processes. Insulin-resistant cell models can be established using hepatocyte (HepG2) or adipocyte (3T3-L1) lines treated with high glucose (25-50 mM) or palmitate (0.25-0.5 mM) to induce insulin resistance. Following this induction, cells are treated with this compound (10-100 µM) for 24 hours, after which glucose uptake can be measured using 2-NBDG, a fluorescent glucose analog. Insulin signaling pathway components, including IRS-1, AKT, and GLUT4, can be assessed by western blotting to determine this compound's effects on insulin sensitization [4].

The antioxidant properties of this compound can be evaluated in pancreatic β-cell lines (MIN6, INS-1) under oxidative stress conditions induced by streptozotocin (1-5 mM) or high glucose (30-50 mM). Cells are pretreated with this compound for 2-4 hours before stress induction, followed by assessment of viability (MTT assay), ROS production (DCFH-DA), and antioxidant defense enzymes including glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activity. This compound has demonstrated protective effects in diabetic models by maintaining cellular redox homeostasis and reducing lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels [4]. Additionally, this compound's anti-inflammatory effects in the context of diabetes can be investigated by measuring TNF-α production in macrophages exposed to inflammatory stimuli such as lipopolysaccharide (LPS).

Advanced 3D Culture Systems for Diabetes Research

Recent advancements in three-dimensional (3D) culture technologies offer more physiologically relevant models for studying antidiabetic compounds. The Presto Blue assay has been validated as a continuous measure of viability in 3D in vitro cell cultures, such as human dermal fibroblasts (HDFs) seeded onto type I collagen scaffolds [5]. In these systems, resazurin-based reduction assays provide a rapid, non-toxic mechanism for monitoring cell metabolism and viability during extended culture periods. However, additional considerations regarding substrate chemistry and sampling frequencies are necessary in 3D cultures to ensure accurate and reproducible results compared to conventional 2D systems [5].

For diabetes research specifically, 3D models of pancreatic islets or hepatocyte spheroids can be employed to study this compound's effects in tissue-like environments that better recapitulate cell-cell interactions and metabolic heterogeneity. In such systems, this compound treatment can be assessed for its ability to protect against glucolipotoxicity-induced dysfunction, with readouts including glucose-stimulated insulin secretion, inflammatory cytokine production, and oxidative stress markers. These advanced models may provide more translational predictive value for in vivo efficacy when evaluating this compound's potential as an antidiabetic agent.

Table 3: Comprehensive Summary of this compound Bioactivity Assays and Parameters

Therapeutic Area Cell Lines/Models Key Treatment Parameters Primary Readouts Supporting Molecular Analyses
Neuroprotection SK-N-SH neuroblastoma 6-OHDA (50-100 µM), this compound pretreatment (1-100 µM, 2-4h) Cell viability, ROS, Ca^2+^, LDH release p38 phosphorylation, Bax/Bcl-2 ratio, caspase-3 activity
Anticancer MDA-MB-231 breast cancer This compound (10-200 µM, 24-72h) Cell viability, apoptosis, migration CDKN1A, ATM, MYC expression, mitochondrial potential
Antidiabetic HepG2, 3T3-L1, pancreatic β-cells High glucose/palmitate, this compound (10-100 µM, 24h) Glucose uptake, insulin signaling, oxidative stress Antioxidant enzymes, inflammatory cytokines, lipid peroxidation
Toxicology Primary hepatocytes, renal cells This compound (1-200 µM, 24-48h) Cell viability, membrane integrity ALT/AST release, GSH depletion, caspase activation

Quantitative Analysis and Experimental Considerations

Standardization of this compound Treatment Conditions

To ensure reproducible results across this compound studies, careful attention must be paid to compound preparation and delivery. This compound stock solutions should be prepared in high-quality DMSO and stored at -20°C to -80°C in aliquots to prevent repeated freeze-thaw cycles. For cell treatment, stock solutions are diluted into culture medium with thorough mixing to ensure even distribution, maintaining final DMSO concentrations ≤0.1%. Vehicle controls containing equivalent DMSO concentrations must be included in all experiments. Treatment duration should be optimized based on the specific biological endpoint, with shorter exposures (4-24 hours) appropriate for signaling pathway analyses and longer incubations (24-72 hours) suitable for assessing effects on viability, proliferation, and gene expression changes [2] [4] [3].

Dose-response relationships should be established through comprehensive concentration ranges, typically from 1-200 µM, with 8-10 data points ideally spaced logarithmically. Each experiment should include appropriate positive controls (e.g., NAC for antioxidant effects, staurosporine for apoptosis induction, metformin for antidiabetic assessments) and negative controls (untreated and vehicle-treated cells) to validate assay performance. For mechanistic studies, specific pathway inhibitors (e.g., SB203580 for p38, LY294002 for PI3K/AKT) can be employed in combination with this compound to delineate its primary molecular targets. Additionally, comparative assessment of this compound's effects in non-transformed versus transformed cell lines provides valuable information about its potential therapeutic window and selectivity.

Methodological Considerations for Specific Assay Types

Different assay formats require specific optimization to accurately capture this compound's bioactivities. For resazurin-based viability assays (including Presto Blue, Alamar Blue, and MTT), linearity between cell number and signal intensity must be established for each cell type, and incubation times should be optimized to ensure measurements fall within the dynamic range while avoiding signal saturation. In 3D culture systems, additional considerations include ensuring adequate dye penetration throughout the scaffold and accounting for potential interactions between the assay reagents and matrix components [5]. For apoptosis assessments, multiple complementary methods (annexin V/PI staining, caspase activation, DNA fragmentation) should be employed to confirm the mode of cell death.

When investigating signaling pathways affected by this compound, time-course experiments are essential to distinguish primary targets from secondary effects. For example, assessment of phosphorylation events should include multiple early time points (15 minutes to 4 hours) after this compound treatment, while analysis of gene expression changes typically requires longer exposures (8-24 hours). For transcriptional analyses, qRT-PCR protocols should include validation of primer efficiency and use appropriate reference genes validated for the specific cell type and treatment conditions. Protein-level analyses by western blotting should include total and phosphorylated forms of target proteins, with loading controls to ensure equal protein quantification across samples.

Conclusion and Future Perspectives

The standardized protocols outlined in this document provide a comprehensive framework for evaluating this compound's diverse biological activities in experimentally robust and reproducible systems. The multimodal actions of this compound—spanning neuroprotection, anticancer effects, antidiabetic potential, and antioxidant activity—highlight its therapeutic promise, while also underscoring the importance of context-specific assay design. As research advances, several areas warrant further methodological development, including more complex 3D culture models, co-culture systems that better recapitulate tissue microenvironments, and high-content screening approaches that can simultaneously capture multiple parameters of cellular responses.

Future assay development should also address current challenges in this compound research, particularly its pharmacokinetic limitations such as moderate aqueous solubility and potential metabolic instability. Advanced delivery systems, including nanoparticle formulations and prodrug approaches, may enhance this compound's cellular bioavailability and efficacy in in vitro systems, providing more therapeutically relevant data. Additionally, the application of omics technologies (transcriptomics, proteomics, metabolomics) to this compound-treated cells will enable unbiased discovery of novel targets and pathways, potentially revealing previously unappreciated mechanisms of action. Through continued refinement of these experimental approaches and their systematic application across research laboratories, the translational path of this compound from preclinical promise to clinical reality can be accelerated.

References

Comprehensive Application Notes and Protocols: Investigating Fustin in Streptozotocin-Induced Diabetes Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Streptozotocin-Induced Diabetes Models

Streptozotocin-induced diabetes models represent well-established experimental systems for studying diabetes pathophysiology and screening potential therapeutic compounds like fustin. Streptozotocin (STZ) is a glucosamine-nitrosourea compound that exerts selective cytotoxicity on pancreatic β-cells through DNA alkylation and oxidative stress mechanisms, resulting in hyperglycemia. The STZ-induced diabetes model is particularly valuable for studying potential antidiabetic compounds like this compound, a flavonoid reported to possess antioxidant and anti-inflammatory properties that may counter STZ-induced β-cell damage. The rationale for using this model stems from its ability to mimic several aspects of human diabetes, including hyperglycemia, insulin deficiency, oxidative stress, and the development of diabetic complications, providing a robust platform for evaluating this compound's mechanistic actions and therapeutic potential [1].

The applicability of STZ models extends beyond basic hyperglycemia induction to encompass complex metabolic disturbances relevant to diabetes pathology. Research indicates that STZ administration at varying doses can produce models resembling either type 1 diabetes (through acute β-cell destruction at higher doses) or type 2 diabetes (when combined with high-fat diet feeding at lower doses). This versatility makes the STZ model particularly suitable for comprehensive evaluation of this compound's potential benefits across different diabetes manifestations. The pathophysiological relevance of these models is enhanced by their development of secondary complications including nephropathy, neuropathy, and impaired wound healing, allowing researchers to investigate both glycemic and extra-pancreatic effects of this compound treatment [2] [1].

Experimental Models of STZ-Induced Diabetes

Model Selection Considerations

The selection of an appropriate STZ-induced diabetes model depends on the specific research objectives and whether the goal is to model type 1 or type 2 diabetes. For type 1 diabetes modeling, higher single doses of STZ (45-65 mg/kg) are typically administered to induce rapid and substantial β-cell destruction, resulting in severe insulin deficiency and sustained hyperglycemia. This approach models the insulin-dependent characteristics of T1DM and is suitable for investigating this compound's potential β-cell protective effects and insulin-sparing properties. In contrast, for type 2 diabetes modeling, researchers typically employ a combination of high-fat diet feeding (for 2-8 weeks) followed by low-dose STZ administration (25-40 mg/kg), which produces a condition characterized by insulin resistance coupled with moderate insulin deficiency, more closely resembling the metabolic dysregulation of human T2DM [2] [3].

The animal selection criteria significantly influence model development and experimental outcomes. Most protocols utilize male Wistar or Sprague-Dawley rats (150-250g) due to their consistent metabolic responses and reduced hormonal variability compared to females. The animals should be housed under controlled conditions (12h light/dark cycle, 22-24°C) with free access to food and water. For type 2 diabetes models, the high-fat diet composition typically consists of 45-60% fat, 20-30% carbohydrate, and 15-20% protein, administered for a minimum of 3-4 weeks before low-dose STZ injection. This combination produces metabolic dysregulation characterized by insulin resistance, dyslipidemia, and moderate hyperglycemia, providing a robust platform for evaluating this compound's potential efficacy against T2DM features [2].

STZ Administration Protocols

Table 1: STZ Administration Protocols for Different Diabetes Models

Model Type STZ Dose Administration Route Pre-conditioning Onset of Hyperglycemia Characteristics
Type 1 Diabetes Model 45-65 mg/kg Single intraperitoneal injection Normal diet 24-48 hours Severe β-cell destruction, insulin deficiency, blood glucose >250 mg/dL
Type 2 Diabetes Model 25-40 mg/kg Single intraperitoneal injection 3-8 weeks HFD 3-7 days Insulin resistance + moderate β-cell dysfunction, blood glucose >140 mg/dL
Gestational Diabetes Model 35-50 mg/kg Intraperitoneal injection Timed pregnancy Varies Glucose intolerance during pregnancy
Multiple Low-Dose Model 20-40 mg/kg Daily IP for 3-5 days Normal diet 7-14 days Progressive autoimmune-like β-cell destruction

The streptozotocin administration procedure requires careful preparation due to the compound's light sensitivity and instability in solution. STZ should be freshly dissolved in citrate buffer (0.1M, pH 4.5) immediately before administration and protected from light. The recommended injection volume is 1-2 mL/kg body weight via intraperitoneal route. Following STZ administration, animals should receive 5% glucose solution in drinking water for 24-48 hours to counter initial hypoglycemic shock caused by massive insulin release from damaged β-cells. Diabetes confirmation is typically performed 3-7 days post-STZ administration using fasting blood glucose measurements, with levels >140 mg/dL (for T2DM models) or >250 mg/dL (for T1DM models) considered diabetic [2] [1].

Therapeutic Protocol for this compound Evaluation

This compound Treatment Administration

The treatment protocol for evaluating this compound's efficacy in STZ-induced diabetic models should be initiated after stable hyperglycemia is confirmed (typically 3-7 days post-STZ induction). Based on similar flavonoid studies, this compound can be administered orally via gavage or incorporated into the diet, with oral administration being preferred for accurate dose control. The treatment duration in most antidiabetic studies ranges from 4-12 weeks, allowing sufficient time to observe meaningful metabolic, histological, and functional improvements. Researchers should establish appropriate dose-response relationships for this compound, typically testing at least three different concentrations (e.g., low: 10-25 mg/kg, medium: 50-100 mg/kg, high: 150-200 mg/kg) to determine optimal dosing [2].

For proper vehicle preparation, this compound can be dissolved in carboxymethyl cellulose (0.5-1%) or dimethyl sulfoxide (DMSO, not exceeding 5%) followed by dilution with saline or water. Fresh this compound solutions should be prepared daily to maintain compound stability and efficacy. The treatment regimen should include positive control groups receiving standard antidiabetic medications (e.g., metformin 150-300 mg/kg for T2DM models; insulin 1-4 IU/day for T1DM models) and vehicle control groups receiving only the administration vehicle. This experimental design allows for appropriate comparison and validation of this compound's efficacy relative to established therapies [2].

Metabolic Assessments

Table 2: Key Metabolic Parameters for Evaluating this compound Efficacy

Parameter Assessment Method Frequency Significance Expected Changes with this compound Treatment
Fasting Blood Glucose Glucose oxidase method Weekly Primary efficacy indicator Decrease toward normoglycemic levels
Glucose Tolerance Oral Glucose Tolerance Test (OGTT) Baseline and study end Insulin sensitivity assessment Improved glucose clearance
Insulin Levels ELISA Biweekly β-cell function Increased in T2DM models
HbA1c HPLC or kit-based methods Study beginning and end Long-term glycemic control Decreased levels
Lipid Profile Enzymatic assays Study beginning and end Cardiovascular risk assessment Improved triglycerides, cholesterol
Body Weight Gravimetric measurement Weekly General metabolic status Stabilization or improved gain
Food & Water Intake Measurement of consumption Weekly Hyperphagia/polydipsia indicators Normalization of intake

Comprehensive metabolic monitoring throughout the study period is essential for evaluating this compound's antidiabetic efficacy. Fasting blood glucose should be measured weekly using a glucometer or glucose oxidase method after a 6-8 hour fast. An oral glucose tolerance test (OGTT) should be performed at baseline and study termination by administering glucose (2 g/kg orally) and measuring blood glucose levels at 0, 30, 60, 90, and 120 minutes. Insulin sensitivity can be assessed using the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) calculated from fasting glucose and insulin values: HOMA-IR = (fasting glucose [mg/dL] × fasting insulin [μU/mL]) / 405. This compound treatment is expected to improve insulin sensitivity, as evidenced by decreased HOMA-IR values, and enhance glucose disposal during OGTT [2] [4].

Experimental Design and Workflow

A comprehensive evaluation of this compound's effects in STZ-induced diabetic models requires careful experimental design and systematic assessment across multiple parameters. The following workflow visualization illustrates the key components and sequential processes in a standard study design:

G cluster_study Experimental Phase AnimalModel Animal Model Establishment Male Wistar rats (150-250g) GroupDivision Experimental Groups (n=8-12/group) • Normal Control • Diabetic Control • this compound (Low Dose) • this compound (Medium Dose) • this compound (High Dose) • Positive Control AnimalModel->GroupDivision HFD High-Fat Diet Feeding (4-8 weeks, T2DM model only) GroupDivision->HFD T2DM model only STZ STZ Administration • T1DM: 45-65 mg/kg • T2DM: 25-40 mg/kg GroupDivision->STZ T1DM model HFD->STZ DiabetesConfirmation Diabetes Confirmation Fasting glucose >140 mg/dL (T2DM) or >250 mg/dL (T1DM) STZ->DiabetesConfirmation Treatment This compound Administration (4-12 weeks) Oral gavage, daily DiabetesConfirmation->Treatment Metabolic Metabolic Assessments • Weekly glucose • OGTT • Insulin/HOMA-IR • HbA1c Treatment->Metabolic Longitudinal monitoring Treatment->Metabolic Sacrifice Terminal Procedures Blood collection & Tissue isolation Metabolic->Sacrifice Metabolic->Sacrifice Analysis Tissue Analysis • Pancreatic histology • Immunohistochemistry • Molecular studies Sacrifice->Analysis Sacrifice->Analysis

Diagram 1: Experimental workflow for evaluating this compound in STZ-induced diabetic models

Key Experimental Assessments
  • Pancreatic Histology: Following sacrifice, pancreatic tissues should be collected, fixed in 10% neutral buffered formalin, processed for paraffin embedding, and sectioned at 4-5μm thickness. Sections should be stained with hematoxylin and eosin (H&E) for general morphology and immunohistochemistry for insulin (anti-insulin antibody) to visualize β-cells. The images should be analyzed for islet architecture, insulitis (inflammatory infiltration), and β-cell mass quantification. This compound treatment is expected to preserve islet morphology and reduce STZ-induced damage, potentially through its antioxidant and anti-apoptotic properties [2] [3] [1].

  • Oxidative Stress Parameters: Evaluate this compound's antioxidant effects by measuring malondialdehyde (MDA) levels as a lipid peroxidation marker, superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities in pancreatic, hepatic, and renal tissues. Tissue homogenates should be prepared in cold phosphate buffer and analyzed using standard spectrophotometric or ELISA methods. This compound's flavonoid structure suggests potential free radical scavenging activity, which may ameliorate STZ-induced oxidative stress and subsequent β-cell damage [1].

Data Analysis and Interpretation

Biochemical Data Analysis

All metabolic parameters should be expressed as mean ± standard error of the mean (SEM) for each experimental group (n=8-12). Data analysis typically employs one-way or two-way analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni's test) for multiple comparisons between groups. Statistical significance is generally set at p<0.05. Correlation analyses can be performed to examine relationships between different parameters, such as the association between oxidative stress markers and hyperglycemia severity, and how this compound treatment modulates these relationships. Researchers should calculate percentage improvements for key parameters to facilitate efficacy comparisons across studies [2].

For comprehensive data interpretation, results should be contextualized within this compound's proposed mechanisms of action. As a flavonoid, this compound may exert beneficial effects through multiple pathways, including: enhancement of antioxidant defenses, suppression of pro-inflammatory cytokines, inhibition of nuclear factor-kappa B (NF-κB) signaling, modulation of insulin signaling pathways, and potential promotion of β-cell regeneration. The magnitude of this compound's effects should be compared against positive control treatments to assess its relative efficacy. Researchers should also consider dose-response relationships and potential therapeutic windows when making recommendations for future studies [2] [1].

Histological Data Quantification

Pancreatic β-cell mass should be quantified using image analysis software (e.g., ImageJ) by calculating the percentage of insulin-positive area relative to total pancreatic area across multiple sections. A minimum of 50-100 islets per animal should be analyzed for representative quantification. Similarly, oxidative stress markers and inflammatory infiltrates should be quantified systematically. These histological parameters should be correlated with metabolic improvements to establish structure-function relationships that support this compound's potential therapeutic benefits. The integration of histological, molecular, and metabolic data provides compelling evidence for this compound's efficacy and mechanisms of action in STZ-induced diabetes models [3] [1].

Technical Considerations and Troubleshooting

Model Optimization Guidelines
  • STZ Solution Preparation: Always prepare STZ fresh immediately before administration using cold citrate buffer (0.1M, pH 4.5). Inadequate buffering or delayed administration can reduce STZ efficacy due to rapid decomposition. The solution should be clear; discard if discoloration appears.

  • Hyperglycemia Induction Issues: If diabetes induction is inconsistent, verify STZ potency, ensure proper fasting (6-8 hours) before administration, and check animal strain sensitivity. Some rat strains (e.g., Sprague-Dawley) may require slightly higher doses than Wistar rats for consistent hyperglycemia.

  • Mortality Management: High initial mortality may result from severe hypoglycemia following STZ administration. Always provide 5-10% glucose solution for 24-48 hours post-injection and monitor animals closely during this period.

  • This compound Solubility: If this compound demonstrates poor aqueous solubility, consider using appropriate vehicles such as hydroxypropyl methylcellulose, PEG-400, or DMSO (at minimal concentrations <5%). Sonication and gentle warming may improve dissolution [2] [1].

Data Interpretation Caveats

Conclusion

The STZ-induced diabetes model provides a well-established, reproducible platform for evaluating the potential therapeutic efficacy of this compound in diabetes management. Through comprehensive metabolic monitoring, histological analysis, and molecular assessments, researchers can elucidate this compound's mechanisms of action, including its potential effects on β-cell preservation, insulin sensitivity improvement, and reduction of oxidative stress. The protocols outlined in this document provide detailed methodologies for conducting rigorous investigations that yield reliable, interpretable data regarding this compound's antidiabetic properties. As research progresses, these experimental approaches can be refined to further explore this compound's potential as a novel therapeutic agent for diabetes and its complications.

References

fustin complete Freund's adjuvant-induced arthritis model

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: The CFA-Induced Arthritis Model

The CFA-induced arthritis model is a well-established pre-clinical model used to study rheumatoid arthritis (RA) pathophysiology and evaluate potential therapeutic compounds. [1] [2] The model is characterized by robust and chronic joint inflammation, making it particularly valuable for immunological and pharmacological research.

  • Model Fundamentals: The model works by injecting Complete Freund's Adjuvant, a suspension of heat-killed Mycobacterium tuberculosis in oil, into a rodent's paw or ankle joint. [2] This triggers a potent immune response. The macrophages in the joint recognize the bacterial antigens, leading to the release of cytokines and chemoattractants. This cascade recruits immune cells like neutrophils, which release enzymes that damage cartilage, and activates synovial fibroblasts, causing them to proliferate abnormally. The result is synovial hyperplasia, excess fluid production, and the joint swelling and inflammation that are hallmarks of arthritis. [2]
  • Relevance to Human RA: This model closely mimics human RA in its pathological features, including synovial hyperplasia, inflammatory cell infiltration, and bone erosion. [3] It is therefore considered one of the best experimental models for studying the disease and screening new treatments. [3]

Detailed Experimental Protocol

The following protocol synthesizes methods from recent studies to provide a clear, step-by-step guide.

Materials and Reagents
  • Animals: Male Sprague-Dawley (SD) rats (180-200 g) or similar strains are commonly used. [3]
  • Inducing Agent: Complete Freund's Adjuvant (CFA), available from suppliers like Sigma-Aldrich. [3]
  • Anesthetic: Isoflurane or injectable anesthetics like ketamine/xylazine.
  • Equipment: Insulin syringe (0.3-0.5 mL), pocket thickness gauge, calipers.
Procedure
  • Acclimatization: House animals under standard conditions for at least 7 days prior to the experiment. [3]
  • CFA Preparation and Injection:
    • Vortex the CFA suspension thoroughly for at least 5-10 seconds to ensure it is well-mixed. [2]
    • Anesthetize the animal and place it in the prone position.
    • Subcutaneously inject 0.1 mL of CFA into the right hind paw, typically targeting the subplantar region. [3] Alternatively, for a more targeted approach, you can inject 20 µL of CFA into the ankle joint space and surrounding periarticular tissues. [2]
  • Post-Procedural Care: Monitor animals until they fully recover from anesthesia and resume normal movement. [2]
  • Treatment Administration: Begin treatment (e.g., with the test compound like fustin or a reference drug like methotrexate) after arthritis is established, often around day 8 post-CFA injection. Treatment typically continues for 3-5 weeks. [4] [3] Dosing calculations are often based on body surface area conversions from human doses. [3]
Assessment of Arthritis Severity

The following parameters should be measured regularly (e.g., every 2-3 days) throughout the study. Baseline measurements should be taken before CFA injection.

  • Paw Volume/Edema: Measure using a plethysmometer or calipers.
  • Arthritis Index (AI) / Clinical Scoring: Score each limb on a 0-4 scale. [2] [3] The table below summarizes a common scoring system:
Score Severity Clinical Observations
0 Normal No evidence of erythema or swelling. [2]
1 Mild Erythema and mild swelling confined to the tarsals or ankle joint. [2]
2 Moderate Erythema and mild swelling extending from ankle to tarsals. [2]
3 Severe Erythema and moderate swelling extending from ankle to metatarsal joints. [2]
4 Maximum Erythema and severe swelling encompass ankle, foot, and digits, or ankylosis. [2]
  • Body Weight: Monitor weekly as an indicator of overall health.
  • Spleen Index: Calculate at the endpoint as Spleen Weight (mg) / Body Weight (g). An increased index suggests systemic immune activation. [3]
Sample Collection and Analysis

At the study endpoint, collect samples for in-depth analysis:

  • Blood Serum: For measuring inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA and for metabolomic profiling. [4] [3]
  • Joints and Organs: Harvest ankle joints and organs like the spleen and colon for histological evaluation (e.g., H&E staining) and immunohistochemical analysis of markers like NF-κB, MMP-2, and VEGF. [3]

Quantitative Data from Recent Studies

The table below summarizes typical quantitative outcomes measured in CFA-induced arthritis studies, which can serve as a benchmark for your experiments with this compound. [4] [3]

Assessment Parameter Arthritic Control (Mean Values) Treatment Group (Improvement with QA & MTX)
Paw Volume/Size Significantly increased Significantly reduced (p < 0.001)
Arthritic Score High (~4-8 total AI) Significantly reduced (p < 0.001)
Body Weight Loss or reduced gain Improved body weight
Inflammatory Cytokines
∟ TNF-α, IL-6, IL-1β Elevated Downregulated mRNA & protein levels
Oxidative Stress
∟ Malondialdehyde (MDA) Elevated Significantly reduced (p < 0.001)
∟ Antioxidant Enzymes Reduced Levels restored
Histopathological Score Severe synovitis, cartilage damage Marked improvement

Signaling Pathways and Mechanisms

While the specific action of this compound was not identified, the CFA model acts through well-characterized inflammatory pathways. The diagram below illustrates the key signaling cascades involved in RA that are activated in this model, providing potential targets for therapeutic intervention. [5] [6]

Key Signaling Pathways in RA Pathogenesis cluster_immune Immune & Inflammatory Response cluster_mapk MAPK/ERK Pathway in FLS CFA Injection CFA Injection Macrophage\nActivation Macrophage Activation CFA Injection->Macrophage\nActivation Growth Factors/\nCytokines Growth Factors/ Cytokines CFA Injection->Growth Factors/\nCytokines Cytokine Release\n(TNF-α, IL-1β, IL-6) Cytokine Release (TNF-α, IL-1β, IL-6) Macrophage\nActivation->Cytokine Release\n(TNF-α, IL-1β, IL-6) Synovial Fibroblast\n(FLS) Activation Synovial Fibroblast (FLS) Activation Cytokine Release\n(TNF-α, IL-1β, IL-6)->Synovial Fibroblast\n(FLS) Activation Cytokine Release\n(TNF-α, IL-1β, IL-6)->Growth Factors/\nCytokines Inflammation &\nJoint Damage Inflammation & Joint Damage Synovial Fibroblast\n(FLS) Activation->Inflammation &\nJoint Damage Ras Activation Ras Activation Growth Factors/\nCytokines->Ras Activation Raf Activation Raf Activation Ras Activation->Raf Activation MEK Activation MEK Activation Raf Activation->MEK Activation ERK Activation ERK Activation MEK Activation->ERK Activation FLS Proliferation,\nInvasion, Inflammation FLS Proliferation, Invasion, Inflammation ERK Activation->FLS Proliferation,\nInvasion, Inflammation

The MAPK/ERK pathway is a central driver of pathology in this model, promoting the proliferation of fibroblast-like synoviocytes (FLS), their invasion into cartilage, and the production of inflammatory mediators. [6] This pathway does not work in isolation but interacts with other key pathways like NF-κB and JAK/STAT, creating a complex inflammatory network. [6]


Troubleshooting and Best Practices

  • Optimal CFA Handling: Always vortex the CFA vial vigorously before drawing into the syringe to ensure a consistent and homogenous emulsion for injection. [2] Inconsistent mixing can lead to variable disease induction.
  • Monitoring and Humane Endpoints: The arthritis score is a critical tool. A total score of 4 or above per rat is typically considered a successful model, but a score of 8 should be set as a maximum threshold to prevent severe suffering. [3] Be prepared to euthanize animals that reach severe humane endpoints.
  • Beyond the Joint: Consider investigating systemic effects. The gut-joint axis is increasingly recognized in RA; CFA can cause gut microbiota dysbiosis, and therapeutic effects may involve restoring microbial balance and increasing anti-inflammatory short-chain fatty acids (SCFAs). [3] Serum metabolomics can also reveal global changes in glycerophospholipid metabolism and bile acid biosynthesis. [3]

References

Comprehensive Application Notes and Protocols: Fustin in Scopolamine-Induced Memory Impairment Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Scopolamine-induced memory impairment represents a well-established and widely utilized experimental model for investigating cognitive dysfunction and screening potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. This model operates on the fundamental principle of cholinergic disruption, as scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors within the central nervous system. By blocking these crucial receptors, scopolamine effectively induces temporary cognitive deficits, particularly in learning and memory domains, thereby mimicking the cholinergic dysfunction observed in age-related cognitive decline and dementia pathologies. The robustness, reproducibility, and rapid induction of cognitive impairment have cemented this model's value in preclinical neuropharmacology research, serving as an important bridge between basic science and clinical applications in cognitive neuroscience. [1] [2] [3]

Fustin, a bioactive flavanol compound naturally occurring in Rhus verniciflua Stokes, has emerged as a promising therapeutic candidate with demonstrated neuroprotective properties in experimental models. Recent investigations have revealed that this compound possesses the ability to attenuate scopolamine-induced memory impairment through multifaceted mechanisms that extend beyond simple receptor antagonism. The compound exhibits a comprehensive pharmacological profile that addresses multiple pathological pathways implicated in cognitive dysfunction, including oxidative stress, neuroinflammation, and neurotransmitter imbalances. This broad-spectrum activity positions this compound as both a valuable research tool for understanding memory processes and a promising lead compound for developing innovative cognitive enhancers and neuroprotective agents. The following table summarizes the key characteristics of scopolamine-induced memory impairment and this compound's counteractive effects: [4]

Table 1: Fundamental Characteristics of Scopolamine Model and this compound Intervention

Aspect Scopolamine-Induced Impairment This compound Counteractive Effects
Primary Mechanism Muscarinic receptor antagonism Cholinergic modulation and multi-target actions
Cognitive Effects Deficits in learning, memory, attention Improved acquisition, retention, recall
Neurochemical Changes ↑ AChE activity, ↓ acetylcholine ↓ AChE activity, ↑ acetylcholine
Oxidative Stress ↑ MDA, ↑ nitrate, ↓ antioxidant enzymes ↑ SOD, CAT, GSH; ↓ MDA & nitrate
Neuroinflammation ↑ TNF-α, IL-1β, IL-6 ↓ Pro-inflammatory cytokines
Neurotransmission Impaired cholinergic, serotonergic, dopaminergic systems Balanced neurotransmitter levels

Experimental Protocols

Animal Models and Dosing Regimens

The scopolamine-induced memory impairment model has been extensively characterized in rodent species, with established protocols for reliable induction of cognitive deficits. For this compound investigations, researchers typically employ adult Wistar rats (approximately 200-250 g) or Swiss albino mice (20-30 g) housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must receive prior approval from the appropriate Institutional Animal Ethics Committee, and studies should be conducted in accordance with internationally accepted guidelines for laboratory animal use and care. A minimum sample size of 6 animals per group is recommended to ensure statistical power, with randomization procedures implemented to eliminate selection bias. [4] [1] [5]

The dosing protocol for comprehensive this compound studies typically spans 14 days to evaluate both acute and sustained effects on cognitive function and neurochemical parameters. The established administration regimen follows this sequence:

  • Group I: Control animals receiving saline solution (1 mL/kg, i.p.)
  • Group II: this compound per se group (100 mg/kg, orally) to assess standalone effects
  • Group III: Scopolamine-only group (1 mg/kg, i.p.)
  • Groups IV & V: this compound (50 and 100 mg/kg, orally) co-administered with scopolamine (1 mg/kg, i.p.)

This compound is typically administered orally via gavage, while scopolamine is delivered intraperitoneally approximately 2 hours before behavioral assessments on testing days. This timing aligns with scopolamine's peak cognitive effects while allowing sufficient time for this compound's protective mechanisms to engage. For studies focusing on chronic scopolamine exposure, the 14-day protocol remains consistent, with daily scopolamine injections maintaining the cognitive impairment throughout the study duration. [4]

Behavioral Assessment Methods

Comprehensive evaluation of cognitive functions in the scopolamine-fustin model requires a battery of behavioral tests that assess different memory domains and cognitive processes. These tests are typically conducted following the treatment period, with specific timing relative to scopolamine administration critical for obtaining reliable results. The most widely employed and validated behavioral assessments for this model include:

  • Y-Maze Test: This paradigm evaluates spatial working memory through spontaneous alternation behavior. Animals are placed in a Y-shaped maze with three identical arms for an 8-minute session. The sequence and number of arm entries are recorded, with the percentage of spontaneous alternation calculated as SA% = [(Number of alternations)/(Total arm entries - 2)] × 100. A significant reduction in spontaneous alternation percentage in scopolamine-treated animals indicates working memory impairment, which this compound treatment should ameliorate in a dose-dependent manner. [4] [6]

  • Morris Water Maze (MWM) Test: The MWM assesses spatial learning and reference memory over multiple training days followed by a probe trial. The apparatus consists of a large circular pool filled with opaque water and a hidden escape platform. Animals undergo 4 trials daily for 4-6 consecutive days, with parameters such as escape latency, path length, and swimming speed recorded. During the probe trial (conducted 24 hours after the last training session), the platform is removed, and animals are monitored for time spent in the target quadrant, number of platform crossings, and search strategy. Scopolamine-treated animals typically display prolonged escape latencies during acquisition and reduced target quadrant preference during the probe trial, indicating spatial learning and memory deficits. [4] [5]

  • Novel Object Recognition Test: This test evaluates recognition memory based on the innate preference of rodents for novel objects. The procedure consists of three phases: habituation to an empty arena, a familiarization phase with two identical objects, and a test phase where one familiar object is replaced with a novel object. The discrimination index is calculated as (Time with novel object - Time with familiar object)/(Total exploration time). Scopolamine administration typically reduces the discrimination index, reflecting recognition memory deficits. [1] [6]

Table 2: Standardized Behavioral Testing Protocol for this compound-Scopolamine Studies

Test Primary Measurement Testing Duration Key Parameters Indication of Improvement
Y-Maze Working memory 8 minutes Spontaneous alternation % Increased alternation %
Morris Water Maze Spatial learning/memory 4-6 days training + probe trial Escape latency, time in target quadrant Shorter latency, more target quadrant time
Novel Object Recognition Recognition memory 10 min habituation, 10 min training, 5 min test Discrimination index Higher discrimination index
Open Field Test Locomotor activity, anxiety 5-10 minutes Total distance, center time Normalized activity, reduced anxiety
Biochemical and Molecular Analyses

Upon completion of behavioral assessments, animals are euthanized, and brain tissues are collected for comprehensive biochemical analyses to elucidate the mechanistic basis of this compound's effects. Brain regions particularly relevant to cognitive function, including the hippocampus and prefrontal cortex, should be dissected and processed for various assays. The following analyses provide crucial insights into this compound's neuroprotective mechanisms:

  • Cholinergic Function Assessment: Evaluate acetylcholinesterase activity using Ellman's method with slight modifications. Brain homogenates are incubated with acetylthiocholine iodide as substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as chromogen. The change in absorbance is measured at 412 nm, with activity expressed as μmol of acetylthiocholine hydrolyzed per min per mg protein. Additionally, choline acetyltransferase activity can be determined by measuring the formation of [14C]acetyl-CoA in brain homogenates. [4] [1]

  • Oxidative Stress Parameters: Assess antioxidant defense systems by measuring superoxide dismutase (SOD) activity via inhibition of pyrogallol auto-oxidation, catalase (CAT) activity through hydrogen peroxide decomposition, and reduced glutathione (GSH) levels using DTNB. Lipid peroxidation should be evaluated by measuring malondialdehyde (MDA) content via thiobarbituric acid reactive substances (TBARS) assay. Nitrate levels can be determined as an indicator of reactive nitrogen species. [4] [5]

  • Neuroinflammatory Markers: Quantify pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) using commercially available ELISA kits according to manufacturer instructions. These measurements provide insights into this compound's potential anti-neuroinflammatory properties. [4] [6]

  • Neurotransmitter Levels: Analyze various neurotransmitters such as serotonin (5-HT), dopamine, noradrenaline, GABA, and acetylcholine using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection. These measurements help characterize this compound's impact on multiple neurotransmitter systems beyond the cholinergic system. [4]

Data Analysis & Expected Results

Behavioral Outcomes

Comprehensive analysis of behavioral data provides crucial evidence regarding this compound's efficacy in reversing scopolamine-induced cognitive deficits. In the Y-maze test, scopolamine-treated animals typically exhibit a significant reduction in spontaneous alternation percentage (approximately 30-40% decrease compared to controls), indicating working memory impairment. This compound co-administration should demonstrate a dose-dependent amelioration of this deficit, with the higher dose (100 mg/kg) expected to restore alternation performance to near-normal levels. Total arm entries, an indicator of locomotor activity, should remain comparable across groups, confirming that cognitive effects are not secondary to motor alterations. [4]

In the Morris water maze, scopolamine administration significantly prolongs escape latency during acquisition trials and reduces time spent in the target quadrant during the probe trial. This compound treatment should markedly reduce escape latency during training sessions and increase target quadrant preference during the probe trial, indicating improved spatial learning and memory retention. Representative search trajectory plots typically show scopolamine-treated animals employing random search patterns, while this compound-treated animals display more focused searching in the target quadrant where the platform was previously located. [4]

The novel object recognition test typically reveals that scopolamine significantly reduces the discrimination index compared to control animals, reflecting impaired recognition memory. This compound co-administration should preserve the natural preference for novel objects, maintaining a discrimination index comparable to control animals. This pattern suggests that this compound protects against scopolamine-induced deficits in recognition memory processes. [1] [6]

Biochemical Outcomes

Systematic biochemical analyses provide mechanistic insights into this compound's protective effects against scopolamine-induced neurochemical alterations. The expected outcomes for key biochemical parameters are summarized in the table below: [4] [5]

Table 3: Expected Biochemical Outcomes Following this compound Treatment in Scopolamine-Treated Animals

Parameter Control Group Scopolamine Only Scopolamine + this compound (50 mg/kg) Scopolamine + this compound (100 mg/kg)
AChE Activity Normal ↑↑ (60-80%) ↑ (20-30%) Normalized
SOD Activity Normal ↓↓ (40-50%) ↓ (15-20%) Normalized
CAT Activity Normal ↓↓ (35-45%) ↓ (10-15%) Normalized
GSH Levels Normal ↓↓ (40-50%) ↓ (15-20%) Normalized
MDA Content Normal ↑↑ (70-90%) ↑ (25-35%) Normalized
TNF-α Levels Normal ↑↑ (3-4 fold) ↑ (1.5-2 fold) Normalized
IL-1β Levels Normal ↑↑ (3-4 fold) ↑ (1.5-2 fold) Normalized
IL-6 Levels Normal ↑↑ (2-3 fold) ↑ (1.5 fold) Normalized

This compound treatment demonstrates a clear dose-response relationship across multiple biochemical parameters, with the higher dose (100 mg/kg) typically producing more complete normalization of scopolamine-induced alterations. The simultaneous improvement in cholinergic function, oxidative balance, and neuroinflammatory status underscores this compound's multi-target mechanism of action, positioning it as a promising candidate for addressing the complex pathophysiology of cognitive disorders. [4]

Mechanistic Insights

Multitarget Neuroprotective Mechanisms

This compound exerts its protective effects against scopolamine-induced memory impairment through a sophisticated multitarget mechanism that addresses multiple pathological pathways simultaneously. The compound's primary mechanism involves cholinergic enhancement through inhibition of acetylcholinesterase activity and modulation of choline acetyltransferase, thereby increasing acetylcholine availability at synaptic clefts. This cholinergic effect directly counteracts scopolamine's receptor blockade, facilitating normal neurotransmission in brain regions critical for learning and memory processes. [4]

Beyond cholinergic modulation, this compound demonstrates significant antioxidant properties by enhancing the endogenous antioxidant defense system. This compound administration increases the activities of key antioxidant enzymes including superoxide dismutase, catalase, and glutathione, while simultaneously reducing lipid peroxidation products such as malondialdehyde and reactive nitrogen species. This robust antioxidant activity helps maintain redox homeostasis in neural tissues, preventing oxidative damage to cellular macromolecules and preserving neuronal integrity under scopolamine-induced stress conditions. [4] [5]

Additionally, this compound exhibits potent anti-neuroinflammatory effects by suppressing the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These cytokines are known to contribute to synaptic dysfunction and neuronal damage when chronically elevated. By modulating neuroinflammatory signaling pathways, this compound creates a more favorable microenvironment for neuronal function and synaptic plasticity, further supporting cognitive processes compromised by scopolamine challenge. [4]

The diagram below illustrates the comprehensive neuroprotective mechanisms through which this compound counteracts scopolamine-induced memory impairment:

G cluster_pathological Pathological Pathways (Scopolamine) cluster_therapeutic Therapeutic Mechanisms (this compound) Scopolamine Scopolamine MemoryImpairment MemoryImpairment Scopolamine->MemoryImpairment OxidativeStress OxidativeStress Scopolamine->OxidativeStress Neuroinflammation Neuroinflammation Scopolamine->Neuroinflammation CholinergicDysfunction CholinergicDysfunction Scopolamine->CholinergicDysfunction SynapticDysfunction SynapticDysfunction Scopolamine->SynapticDysfunction This compound This compound Neuroprotection Neuroprotection This compound->Neuroprotection Antioxidant Antioxidant This compound->Antioxidant AntiInflammatory AntiInflammatory This compound->AntiInflammatory CholinergicEnhancement CholinergicEnhancement This compound->CholinergicEnhancement SynapticProtection SynapticProtection This compound->SynapticProtection Neuroprotection->MemoryImpairment Reverses OxidativeStress->MemoryImpairment Neuroinflammation->MemoryImpairment CholinergicDysfunction->MemoryImpairment SynapticDysfunction->MemoryImpairment Antioxidant->Neuroprotection SOD_CAT_GSH SOD_CAT_GSH Antioxidant->SOD_CAT_GSH AntiInflammatory->Neuroprotection CytokineReduction CytokineReduction AntiInflammatory->CytokineReduction CholinergicEnhancement->Neuroprotection AChE_Inhibition AChE_Inhibition CholinergicEnhancement->AChE_Inhibition SynapticProtection->Neuroprotection BACE1_Inhibition BACE1_Inhibition SynapticProtection->BACE1_Inhibition

The intricate mechanisms through which this compound counteracts scopolamine-induced cognitive impairment involve modulation of specific molecular pathways and cellular processes. The following table details the key mechanistic elements and their functional significance: [4] [5]

Table 4: Molecular Mechanisms of this compound in Countering Scopolamine-Induced Neurotoxicity

Mechanistic Pathway Specific Targets Biological Consequences Experimental Evidence
Cholinergic Modulation AChE inhibition, ChAT preservation Enhanced synaptic acetylcholine, improved cholinergic transmission Reduced AChE activity, increased acetylcholine levels
Antioxidant Defense SOD, CAT, GSH enhancement; MDA reduction Attenuated oxidative damage, preserved mitochondrial function Normalized antioxidant enzyme activities, decreased lipid peroxidation
Anti-inflammatory Action TNF-α, IL-1β, IL-6 downregulation Reduced neuroinflammation, microglial activation Decreased pro-inflammatory cytokine levels
Synaptic Protection BACE-1 inhibition, synaptic protein preservation Reduced amyloidogenic processing, maintained synaptic integrity Improved pre- and post-synaptic markers
Neurotransmitter Balance Serotonin, dopamine, noradrenaline modulation Balanced neurotransmission beyond cholinergic system Normalized monoamine levels in brain regions

Applications and Conclusion

Research Applications and Protocol Recommendations

The scopolamine-induced memory impairment model with this compound intervention offers valuable applications across multiple research domains. In drug discovery, this model serves as a robust medium-throughput screening platform for identifying novel cognitive enhancers and neuroprotective agents. The model's rapid induction of cognitive deficits, reproducibility, and responsiveness to therapeutic interventions make it particularly useful for initial efficacy assessment of candidate compounds. For mechanistic studies, the model enables detailed investigation of cholinergic dysfunction and related pathological processes, allowing researchers to delineate specific molecular pathways involved in cognitive decline and potential rescue mechanisms. [4] [2]

In translational neuroscience, findings from this compound-scopolamine studies provide important proof-of-concept data supporting further development of flavonoid-based therapeutics for cognitive disorders. The multi-target actions of this compound align with current understanding that effective interventions for complex neurodegenerative conditions may require simultaneous modulation of multiple pathological pathways. For nutraceutical research, this model helps validate the cognitive benefits of natural products and plant extracts, contributing to the scientific basis for their potential use in cognitive health formulations. [4] [5]

Based on comprehensive analysis of existing literature, the following protocol recommendations are proposed for optimal experimental outcomes:

  • Dosing Strategy: Implement a 14-day pretreatment period with this compound before scopolamine challenge to establish steady-state levels and maximize protective effects.

  • Behavioral Testing Schedule: Conduct behavioral assessments 2 hours post-scopolamine injection during the light phase of the cycle to maintain consistency with established protocols.

  • Tissue Collection: Euthanize animals 24 hours after the final behavioral test to allow for assessment of relatively stable biochemical changes rather than acute transient effects.

  • Brain Dissection: Prioritize hippocampus and prefrontal cortex for biochemical analyses, as these regions show pronounced sensitivity to both scopolamine-induced deficits and this compound-mediated protection.

  • Dose Selection: Include both medium (50 mg/kg) and high (100 mg/kg) this compound doses to establish dose-response relationships, with consideration for adding a lower dose (25 mg/kg) for more comprehensive profiling.

Conclusion

The scopolamine-induced memory impairment model represents a well-validated and widely utilized experimental system for investigating cognitive dysfunction and screening potential therapeutic agents. This compound, a natural flavanol from Rhus verniciflua Stokes, has demonstrated significant efficacy in attenuating scopolamine-induced cognitive deficits through multifaceted mechanisms involving cholinergic enhancement, antioxidant activity, anti-inflammatory effects, and synaptic protection. The comprehensive application notes and detailed protocols provided in this document offer researchers a solid foundation for conducting rigorous investigations of this compound and similar compounds in this established model system. [4]

The robust effects of this compound across multiple cognitive domains and its favorable safety profile position it as a promising candidate for further development as a cognitive-enhancing agent. Future research directions should include detailed pharmacokinetic studies, investigations into long-term efficacy in chronic models of neurodegeneration, and exploration of potential synergistic effects with existing cognitive enhancers. The mechanistic insights gained from this compound-scopolamine studies may contribute significantly to our understanding of memory processes and the development of novel interventions for cognitive disorders. [4] [5]

References

Supported Lipid Bilayers as Synthetic Antigen-Presenting Cells

Author: Smolecule Technical Support Team. Date: February 2026

Supported Lipid Bilayers (SLBs) are a reductionist tool that mimics the surface of an antigen-presenting cell (APC). When formed on glass coverslips, they allow for high-resolution imaging of the immunological synapse. When formed on silica beads, they enable population-level studies of T-cell signaling [1] [2].

The diagram below illustrates the core workflow for creating and using SLBs.

SLB_Workflow cluster_1 Key Experimental Parameters cluster_2 Protein Attachment Methods LiposomePrep Liposome Preparation SLBFormation SLB Formation on Substrate LiposomePrep->SLBFormation ProteinCoupling Protein Coupling to SLB SLBFormation->ProteinCoupling CellStimulation T-Cell Stimulation & Imaging ProteinCoupling->CellStimulation LigandDensity Ligand Density (e.g., α-CD3, ICAM-1) LipidComposition Lipid Composition (e.g., DOPC, Ni-NTA) HisTag Poly-His-tagged proteins via Ni-NTA lipids GPIAnchor GPI-anchored proteins Transmembrane Transmembrane-anchored proteins Readouts Readouts: Imaging, Signaling, Cytokines

Detailed Protocol: Forming SLBs by Extrusion

This protocol, adapted from current methodologies, describes liposome preparation via extrusion, which is faster and reduces lipid oxidation compared to dialysis methods [1].

Materials:

  • Lipids: High-purity chloroform stocks of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and functional lipids like Ni-NTA (for His-tagged proteins) or CAP-biotin (for streptavidin-bridged proteins) [1].
  • Buffer: Tris-saline buffer, deoxygenated by bubbling with nitrogen gas.
  • Equipment: Mini-extruder kit (Avanti Polar Lipids), gas dispersion tube, lyophilizer, bath sonicator, and airtight glass syringes.

Procedure:

  • Lipid Mixture: In a clean glass vial, combine chloroform solutions of DOPC and functional lipids to achieve the desired molar ratio. For a 4 mM total lipid stock with 6.25% Ni-NTA, mix 52.6 µl of 10 mg/ml Ni-NTA lipid with 589.6 µl of 10 mg/ml DOPC lipid [1].
  • Dry Lipid Film: Gently evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film at the bottom of the vial. Further dry the film in a lyophilizer for at least 30 minutes to remove all traces of solvent.
  • Hydration and Extrusion: Hydrate the dried lipid film with 2 ml of deoxygenated Tris-saline buffer. Assemble the mini-extruder with a 0.1 µm pore-sized membrane and pass the lipid suspension through it 21 times to generate a solution of uniform, small unilamellar vesicles (liposomes) [1].
  • Bilayer Formation: To form a bilayer on a clean glass coverslip or silica beads, incubate the surface with the prepared liposome solution for 30 minutes. Wash away excess liposomes with buffer. The liposomes will spontaneously fuse to create a continuous, fluid lipid bilayer [1].
Detailed Protocol: Coupling Proteins and Stimulating T-Cells

Protein Functionalization of SLBs:

  • His-Tag Coupling: Incubate the pre-formed SLB with a solution of the polyhistidine-tagged protein (e.g., His-ICAM-1, His-tagged α-CD3ε Fab) for 15-20 minutes. The proteins will bind to the Ni-NTA lipids and diffuse freely in the bilayer plane [1].
  • Transmembrane Protein Incorporation: For increased stability, proteins can be expressed with their native transmembrane domains in mammalian suspension CHO cells to ensure proper glycosylation, and then incorporated into liposomes during formation [1].

T-Cell Stimulation and Imaging:

  • Cell Preparation: Isolate primary human T-cells from peripheral blood or use a model T-cell line like Jurkat.
  • Stimulation: Add T-cells to the functionalized SLB in an appropriate imaging chamber or culture vessel.
  • Live-Cell Imaging: Use high-resolution microscopy techniques, such as TIRFM (Total Internal Reflection Fluorescence Microscopy) or confocal microscopy, to observe immunological synapse formation, protein clustering, and calcium flux in real-time [2].

Engineering Primary Human T-Cells for Antigen Specificity

To study antigen-specific responses using primary human T-cells, introducing a specific T-cell receptor (TCR) is necessary. Electroporation of TCR mRNA is an efficient method that preserves the native, quiescent state of the cells, unlike viral transduction which requires prior cell expansion [3].

Detailed Protocol: TCR Engineering via mRNA Electroporation

Materials:

  • Cells: Naïve or memory primary human CD4+ or CD8+ T-cells.
  • Genetic Material: mRNA encoding the TCR α and β chains. To ensure proper pairing at the cell surface, use TCR chains with engineered cysteine modifications or murine constant regions [3].
  • Equipment: Square-wave electroporator.

Procedure:

  • Cell Isolation: Isolate untouched naïve or memory T-cells from human peripheral blood.
  • Electroporation: Mix cells with TCR mRNA and electroporate using a square-wave system. This optimized method results in high viability ( >90%), cell recovery (80-90%), and transfection efficiency (averaging 81% for CD8+ T-cells) [3].
  • Functional Validation:
    • Confirm TCR surface expression using flow cytometry.
    • Verify functionality by demonstrating immunological synapse formation and upregulation of the activation marker CD69 upon co-culture with cognate peptide-pulsed antigen-presenting cells [3].

3D Tissue-Like Culture Systems

While SLBs provide excellent control for imaging, 3D collagen-based matrices offer a more physiologically relevant environment to study immune cell migration and interactions [3].

Detailed Protocol: 3D Collagen Matrix for T-Cell/DC Interactions

Materials:

  • Cells: Engineered antigen-specific T-cells and monocyte-derived dendritic cells (moDCs).
  • Matrix: Collagen I solution.

Procedure:

  • Generate APCs: Differentiate and mature human moDCs from monocytes using an optimized 48-hour protocol [3].
  • Embed Cells: Mix T-cells and peptide-pulsed moDCs with a collagen I solution and polymerize in a culture dish or imaging chamber to form a 3D gel.
  • Culture and Image: Maintain the 3D culture for multiple days. This platform supports live imaging of cell motility, interactions, and allows for downstream analysis of cytokines, activation status, and proliferation [3].

Comparative Experimental Parameters

The tables below summarize key variable parameters for the SLB and T-cell engineering protocols to assist in experimental design.

Table 1: Supported Lipid Bilayer Composition Parameters

Parameter Options / Typical Values Function / Notes
Functional Lipid Ni-NTA, CAP-Biotin Anchors proteins to the bilayer.
Molar Ratio 5-10% for Ni-NTA Balances protein binding capacity with bilayer fluidity.
Adhesion Ligand ICAM-1 (e.g., 200 molec/µm²) Binds to LFA-1 on T-cells, provides adhesion [4].
Stimulatory Ligand α-CD3ε Fab (varying densities), pMHC Engages the TCR complex to initiate signaling [4] [1].
Co-stimulatory Ligand CD40, CD80, CD86 Provides secondary signals for full T-cell activation [4].

Table 2: T-Cell Engineering & Culture Parameters

Parameter Options / Typical Values Function / Notes
Cell Source Primary Naïve/Memory T-cells, Jurkat cell line Primary cells are more physiological; cell lines are easier to culture.
TCR Introduction mRNA Electroporation, Lentiviral Transduction mRNA preserves quiescence; lentiviral requires expansion [3].
TCR Affinity Varies by clone (e.g., 1G4, 868) Determines activation threshold and interaction dynamics [3].
APC Type "Express" moDCs (48-hr protocol), B-cells moDCs are potent professional APCs [3].
Culture Format 2D SLB, 3D Collagen Matrix 2D for imaging; 3D for physiological migration [3].

Discussion and Application Notes

The integrated use of these protocols allows for a comprehensive analysis of T-cell function, from single-molecule dynamics at the synapse to population-level responses in a tissue-like environment.

  • Technical Advantages: The SLB system provides unparalleled control over ligand density and spatial organization, making it ideal for reductionist studies of signaling mechanisms [1] [2]. The 3D collagen system bridges the gap between in vitro models and in vivo physiology by supporting complex cell migrations and interactions [3].
  • Key Considerations: When working with primary T-cells, preserving their quiescent state through mRNA electroporation is critical for obtaining physiologically relevant data [3]. Furthermore, all cell culture work must adhere to good cell culture practice (GCCP) to prevent misidentification, contamination, and to ensure biosafety, especially when using genetically modified cell lines [5].

References

Application Note: Proposed Stability-Testing Framework for Fustin

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fustin, a flavanone derived from Rhus verniciflua, has demonstrated promising biological activities in recent studies, including neuroprotective effects in models of Huntington's disease and anti-arthritic properties [1] [2]. Ensuring the stability of this compound (>98% purity) is paramount for its reliable application in pharmacological research and future drug development. This document outlines a proposed framework for conducting stability studies on this compound, based on established analytical techniques and the specific vulnerabilities of flavonoid compounds.

2. Proposed Analytical Techniques for this compound Stability Testing The core of stability testing involves subjecting the compound to various stress conditions and using analytical techniques to detect and quantify the parent compound and its degradation products. The following table summarizes the recommended techniques.

Table 1: Key Analytical Techniques for this compound Stability Assessment

Technique Primary Role in this compound Stability Testing Specific Application Examples

| High-Performance Liquid Chromatography (HPLC) | Primary method for quantification and separation. | - Quantify this compound content in the presence of degradation products.

  • Monitor the formation of impurities or degradants over time [3]. | | Mass Spectrometry (MS) | Structural identification of degradation products. | - Coupled with HPLC (LC-MS) to identify unknown degradation products based on their mass-to-charge ratio (m/z).
  • Provide insights into degradation pathways (e.g., oxidation, hydrolysis) [3]. | | UV-Vis Spectroscopy | Rapid assessment of molecular structure changes. | - Monitor shifts in UV absorbance that may indicate degradation of the this compound core structure.
  • Useful for kinetic studies of degradation reactions under stress conditions [3]. | | IR Spectroscopy | Functional group analysis. | - Detect structural modifications in this compound by identifying changes in IR absorption bands (e.g., formation of carbonyl groups due to oxidation) [3]. |

3. Detailed Experimental Protocols

3.1. Forced Degradation Studies (Stress Testing) Forced degradation studies help identify likely degradation pathways and validate the stability-indicating power of the analytical methods.

  • Objective: To degrade this compound intentionally under a range of stress conditions and separate degradants from the parent compound.
  • Materials: this compound standard (>98%), relevant solvents (water, methanol, acidic/basic solutions, hydrogen peroxide), controlled-temperature incubators, and light chambers.
  • Procedure:
    • Acidic Hydrolysis: Expose this compound solution to 0.1 M HCl at elevated temperature (e.g., 60°C) for a predefined period.
    • Basic Hydrolysis: Expose this compound solution to 0.1 M NaOH at elevated temperature (e.g., 60°C).
    • Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3% or 30% concentration) at room temperature.
    • Photolytic Degradation: Expose solid this compound and this compound solutions to controlled UV and visible light (as per ICH Q1B guidelines).
    • Thermal Degradation: Incubate solid this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Analysis: After each stress test, analyze the samples using HPLC-UV to assess this compound content and the appearance of new peaks (degradants). Use LC-MS to characterize the major degradants.

3.2. Long-Term and Accelerated Stability Studies These studies determine the shelf life and recommend storage conditions.

  • Objective: To evaluate the chemical and physical stability of this compound over time under defined storage conditions.
  • Materials: Sealed vials containing this compound (as a solid and/or in a solution formulation), stability chambers.
  • Protocol:
    • Store this compound samples in stability chambers set to specific conditions, including:
      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, 36 months).
    • Analyze the samples for this compound content (assay) and degradation products using HPLC.
  • Acceptance Criteria: A stable product should typically show less than 5% degradation from the initial concentration and meet predetermined thresholds for impurity levels.

Proposed Stability-Indicating Assay Workflow

The following diagram illustrates the logical workflow for a stability-indicating assay, from sample preparation to data interpretation.

G Start Start: this compound Sample Stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) Start->Stress Prep Sample Preparation (Dilution, Filtration) Stress->Prep HPLC HPLC Analysis Prep->HPLC Data Data Collection HPLC->Data Decision Degradation Detected? Data->Decision MS LC-MS/MS for Degradant Identification Decision->MS Yes End End: Conclude Stability Decision->End No Report Generate Stability Report MS->Report Report->End

Critical Considerations for this compound Stability

  • Sample Form: Stability can differ significantly between the solid (powder) form and various solution formulations. Studies should be designed for the intended form of use.
  • Solvent System: The choice of solvent for preparing this compound solutions (e.g., DMSO, water, buffers) can greatly influence its degradation rate and must be documented [1] [2].
  • Regulatory Compliance: All stability testing protocols should be developed with the intention of following Good Laboratory Practice (GLP) and relevant International Council for Harmonisation (ICH) guidelines (e.g., ICH Q1A(R2) for Stability Testing, Q1B for Photostability) to ensure data integrity and global acceptance [3].

Research Gaps and Future Work

It is important to note that while the supplier-reported stability of this compound is "≥ 4 years," the specific data and chromatographic conditions (e.g., HPLC column type, mobile phase, detection wavelength) supporting this claim were not available in the public domain literature accessed in this search [1] [2]. Future research should focus on:

  • Publishing detailed, peer-reviewed forced degradation studies on this compound.
  • Identifying and fully characterizing the chemical structure of its major degradation products.
  • Establishing validated, stability-indicating HPLC methods for this compound that can be adopted by the scientific community.

Conclusion

A rigorous stability-testing program is essential for the advancement of this compound as a therapeutic candidate. By employing a combination of forced degradation and formal stability studies, analyzed primarily by HPLC and LC-MS, researchers can ensure the identity, purity, and quality of this compound in preclinical and clinical research. The protocols outlined here provide a scientifically grounded starting point for such investigations.

References

Fustin Biochemical Parameter Analysis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Fustin, a bioactive flavanone derived primarily from the heartwood of Rhus verniciflua Stokes, has emerged as a compound of significant pharmacological interest. Recent preclinical studies demonstrate its efficacy in mitigating pathology in experimental models of gastric ulcer, Huntington's disease, arthritis, and diabetes. Its mechanism of action is consistently linked to the modulation of key biochemical parameters, primarily through potent antioxidant and anti-inflammatory activities. These application notes consolidate the quantitative biochemical findings and provide detailed methodologies for evaluating this compound's effects in a research setting, offering a valuable resource for scientists in drug development [1] [2] [3].

Quantitative Biochemical Data Summary

The following tables summarize the effects of this compound on various biochemical parameters across different animal models. The data is presented as the direction of change (↑ for increase, ↓ for decrease) induced by this compound treatment compared to the diseased control group.

Table 1: Effects of this compound on Oxidative Stress and Antioxidant Parameters

Parameter Gastric Ulcer [1] Huntington's Disease [2] Arthritis [3] Diabetes [4]
GSH (Glutathione)
SOD (Superoxide Dismutase)
CAT (Catalase)
MDA (Malondialdehyde)

Table 2: Effects of this compound on Inflammatory and Metabolic Parameters

Parameter Gastric Ulcer [1] Huntington's Disease [2] Arthritis [3] Diabetes [4]
TNF-α (Tumor Necrosis Factor-alpha)
IL-1β (Interleukin-1 beta) -
IL-6 (Interleukin-6) - - -
PGE2 (Prostaglandin E2) - -
Blood Glucose - - -
Leptin - - -
Adiponectin - - -

Detailed Experimental Protocols

Protocol for Ethanol-Induced Gastric Ulcer Model [1]

This protocol is designed to evaluate the gastroprotective activity of this compound.

  • Animal Model: Male Wistar rats (200 ± 20 g).
  • Test Article: this compound (50 mg/kg and 100 mg/kg, p.o.).
  • Induction Method: Gastric ulcers are induced by oral administration of absolute ethanol (1.5 mL/rat) after 24 hours of fasting.
  • Study Design:
    • Group 1: Normal control (vehicle only).
    • Group 2: Ethanol control.
    • Group 3: Standard drug (Ranitidine, 30 mg/kg, p.o.).
    • Group 4: this compound (50 mg/kg, p.o.).
    • Group 5: this compound (100 mg/kg, p.o.).
  • Treatment Schedule: this compound or standard drug is administered once daily for 7 days. On day 8, ethanol is administered 1 hour after the final treatment dose.
  • Sacrifice and Sampling: Animals are sacrificed 1 hour after ethanol administration. Gastric contents are collected for pH and total acidity measurement. Stomach tissue is excised for ulcer index scoring and biochemical analysis (GSH, SOD, CAT, MDA, TNF-α, IL-1β, PGE-2).

Gastric_Ulcer_Protocol Start Start (Day 0) Acclimatize Acclimatize Animals (Male Wistar Rats) Start->Acclimatize Group Randomize into 5 Groups (n=6) Acclimatize->Group Treat Once Daily Treatment (Days 1-7) Vehicle, this compound (50/100 mg/kg), or Ranitidine Group->Treat Fast Fast for 24 hours (End of Day 7) Treat->Fast Induce Induce Ulcers (Ethanol 1.5 mL/rat, p.o.) (Day 8, 1h post-treatment) Fast->Induce Sacrifice Sacrifice Animals (1h post-induction) Induce->Sacrifice Analyze Collect & Analyze Samples Sacrifice->Analyze End End Analyze->End

Protocol for 3-NPA-Induced Huntington's Disease Model [2]

This protocol assesses the neuroprotective potential of this compound.

  • Animal Model: Male Wistar rats (220–280 g).
  • Test Article: this compound (50 mg/kg and 100 mg/kg).
  • Induction Method: Huntington's disease-like symptoms are induced by multiple intraperitoneal (i.p.) injections of 3-Nitropropionic acid (3-NPA) over 22 days.
  • Study Design:
    • Group I: Normal saline.
    • Group II: 3-NPA control.
    • Group III: 3-NPA + this compound 100 mg/kg.
    • Group IV: 3-NPA + this compound 50 mg/kg.
    • Group V: this compound 100 mg/kg per se.
  • Treatment Schedule: this compound is administered for 22 days concurrently with 3-NPA injections.
  • Behavioral & Biochemical Analysis: Behavioral tests (beam walk, rotarod, grip strength) are performed. Brain tissue is perfused and analyzed for oxidative stress markers (GSH, SOD, CAT, MDA), neurotransmitters (GABA, glutamate), Brain-Derived Neurotrophic Factor (BDNF), and pro-inflammatory cytokines (TNF-α, IL-1β, COX).
Key Biochemical Assay Methodologies
  • Oxidative Stress Markers: Tissues are homogenized in appropriate buffers (e.g., phosphate buffer). GSH is measured using Ellman's reagent. SOD activity is assessed via the inhibition of auto-oxidation of pyrogallol. CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm. MDA, a lipid peroxidation marker, is quantified using the thiobarbituric acid-reactive substances (TBARS) method [1] [2] [4].
  • Pro-inflammatory Cytokines: Serum or tissue homogenate levels of TNF-α, IL-1β, and IL-6 are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols [1] [3].
  • Metabolic Parameters: In diabetic models, serum insulin, leptin, and adiponectin are measured using specific ELISA kits. The lipid profile (Total Cholesterol, Triglycerides, HDL) is analyzed using standard enzymatic colorimetric kits [4].

Proposed Signaling Pathways and Mechanisms

The therapeutic effects of this compound across multiple disease models are mediated through the modulation of interconnected signaling pathways. The following diagram synthesizes the key mechanisms identified in the literature, centered on the downregulation of oxidative stress and inflammation.

Fustin_Mechanism cluster_Oxidative Oxidative Stress Pathway cluster_Inflammatory Inflammatory Pathway This compound This compound Treatment ROS Reactive Oxygen Species (ROS) ↓ This compound->ROS Inhibits Antioxidants Antioxidant Defense ↑ (GSH, SOD, CAT) This compound->Antioxidants Upregulates NFkB NF-κB Activation This compound->NFkB Inhibits OxStress Cellular Stressors (Ethanol, 3-NPA, CFA, HFD) OxStress->ROS LipidPerox Lipid Peroxidation ↓ (MDA ↓) ROS->LipidPerox ROS->NFkB A1 Gastric Mucosa Protection [1] Antioxidants->A1 A2 Neuroprotection [2] (↑ BDNF, ↑ GABA) Antioxidants->A2 A4 Metabolic Improvement [4] (↓ Glucose, ↑ Insulin) Antioxidants->A4 LipidPerox->A2 LipidPerox->A4 Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-1β, IL-6) NFkB->Cytokines PGE2 PGE2 ↓ Cytokines->PGE2 Cytokines->A1 Cytokines->A2 A3 Joint Protection [3] (↓ Paw Volume) Cytokines->A3 subcluster subcluster cluster_Outcomes cluster_Outcomes

Critical Considerations for Researchers

  • Dosing and Solubility: The effective oral doses of this compound in rodent models are consistently 50 mg/kg and 100 mg/kg. This compound is often solubilized in DMSO or a vehicle containing 5% DMSO for in vivo administration. It is crucial to control for DMSO concentration in all assays, as it can interfere with certain spectroscopic readings [2] [3].
  • Toxicity and Viability Controls: When measuring the release of granular contents (e.g., in mast cell studies) or other intracellular components, it is critical to perform concurrent cell viability assays (e.g., Lactate Dehydrogenase (LDH) assay) to confirm that the observed effects are due to specific biological activity and not general cell lysis or toxicity [5].
  • Model Selection: The choice of animal model should align with the therapeutic area of interest. The ethanol-induced gastric ulcer and 3-NPA-induced Huntington's models are well-established for their respective pathologies. The Complete Freund's Adjuvant (CFA)-induced arthritis model is particularly relevant for studying chronic inflammatory joint disease [1] [2] [3].

References

Comprehensive Application Notes and Protocols: Measuring Fustin's Effects on Oxidative Stress Markers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fustin and Oxidative Stress

This compound (3,3',4',7-tetrahydroxyflavan-3-ol) is a bioactive flavonoid compound primarily isolated from Rhus verniciflua Stokes (Anacardiaceae family), a plant traditionally used in Eastern medicine for treating various ailments. This tetrahydroxyflavanone has recently gained significant research attention due to its potent antioxidant and anti-inflammatory properties, demonstrating therapeutic potential across multiple disease models. This compound's chemical structure features multiple phenolic hydroxyl groups that contribute to its free radical-scavenging capacity, enabling it to counteract oxidative stress—a pathological state characterized by an imbalance between reactive oxygen species (ROS) production and the biological system's ability to detoxify these reactive intermediates.

Oxidative stress represents a fundamental mechanism underlying the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, diabetes, neurodegenerative disorders, and cancer. Under physiological conditions, ROS function as crucial signaling molecules at low to moderate concentrations, participating in immune defense, intracellular signaling, and homeostasis. However, when ROS production overwhelms the endogenous antioxidant defense systems, these highly reactive molecules can cause oxidative damage to cellular macromolecules including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and tissue damage [1] [2]. The assessment of oxidative stress in experimental and clinical settings relies on measuring specific biomarkers that reflect either the direct presence of ROS, the resulting oxidative damage, or the status of antioxidant defense systems.

Experimental Evidence of this compound's Effects on Oxidative Stress

Effects in Arthritis Models

The anti-arthritic properties of this compound were comprehensively investigated in a complete Freund's adjuvant (CFA)-induced arthritis model in male Wistar rats, which mimics many pathological features of human rheumatoid arthritis. In this study, this compound was administered orally at two doses (50 and 100 mg/kg/day) for 21 days, with measurements taken at regular intervals to assess its effects on both disease progression and oxidative stress parameters [3].

Table 1: Effects of this compound on Oxidative Stress and Inflammatory Markers in CFA-Induced Arthritis

Parameter Arthritic Control This compound (50 mg/kg) This compound (100 mg/kg) Measurement Method
Paw Volume Significant increase Moderate reduction Significant reduction Plethysmometry
Arthritic Score Severe Mild reduction Significant improvement Clinical assessment
MDA Elevated Reduced Significantly reduced TBARS assay
GSH Depleted Moderate increase Significant restoration Spectrophotometry
SOD Decreased Moderate increase Significant increase Spectrophotometry
CAT Reduced Moderate improvement Significant improvement Spectrophotometry
TNF-α Elevated Reduced Significantly reduced ELISA
IL-6 Elevated Reduced Significantly reduced ELISA
IL-1β Elevated Reduced Significantly reduced ELISA
Nrf2 Suppressed Moderate activation Significant activation Western blot

The results demonstrated that this compound treatment produced a dose-dependent amelioration of arthritic symptoms, with the higher dose (100 mg/kg) showing superior efficacy. This compound significantly suppressed the production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which play pivotal roles in the inflammatory cascade of rheumatoid arthritis. Furthermore, this compound administration effectively restored antioxidant defenses as evidenced by increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels, while simultaneously reducing lipid peroxidation measured as malondialdehyde (MDA) [3]. These findings indicate that this compound's anti-arthritic effects are mediated through both immunomodulatory mechanisms and restoration of redox homeostasis.

Effects in Diabetic Models

In a high-fat diet and streptozotocin-induced diabetic model, which replicates key features of human type 2 diabetes, this compound was administered at doses of 50 and 100 mg/kg/day for 42 days. The study revealed this compound's antidiabetic potential through its effects on metabolic parameters and oxidative stress markers [4].

Table 2: Effects of this compound on Metabolic and Oxidative Stress Parameters in Diabetic Models

Parameter Diabetic Control This compound (50 mg/kg) This compound (100 mg/kg) Biological Sample
Blood Glucose Significantly elevated Moderately reduced Significantly reduced Serum
Insulin Decreased Slight improvement Significant improvement Serum
Leptin Decreased Moderate increase Significant increase Serum
Adiponectin Decreased Moderate increase Significant increase Serum
ALT Elevated Slight reduction Significant reduction Serum
AST Elevated Slight reduction Significant reduction Serum
MDA Elevated Reduced Significantly reduced Serum
GSH Depleted Moderate increase Significant increase Serum
SOD Decreased Moderate increase Significant increase Serum
CAT Reduced Moderate improvement Significant improvement Serum

This compound treatment demonstrated a dose-dependent restoration of metabolic homeostasis, as evidenced by improved glucose regulation, enhanced insulin sensitivity, and normalized adipokine levels (leptin and adiponectin). The compound also exhibited hepatoprotective effects by reducing the elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver enzymes that are typically increased during hepatic stress. Importantly, this compound effectively mitigated oxidative stress in diabetic conditions by enhancing the activities of key antioxidant enzymes (SOD, CAT) and glutathione levels, while concurrently reducing lipid peroxidation products [4]. These findings position this compound as a promising multifaceted therapeutic agent for diabetes and its associated complications.

Detailed Protocols for Measuring Oxidative Stress Markers

Direct ROS Measurement

The direct measurement of reactive oxygen species presents methodological challenges due to their high reactivity and short half-lives. However, several well-established approaches enable researchers to quantify specific ROS using fluorescent probes and spectrophotometric methods:

  • Cellular ROS using DCFDA Assay: The cell-permeable fluorogenic dye 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is widely used to detect intracellular hydrogen peroxide (H₂O₂), hydroxyl radicals (OH•), and peroxyl radicals (ROO•). Upon diffusion into cells, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound that is subsequently oxidized by ROS to form the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity (excitation/emission: 485/535 nm) is proportional to the overall ROS levels within the cell [1] [5].

  • Protocol Details:

    • Harvest and wash cells with phosphate-buffered saline (PBS)
    • Load cells with 10-20 μM DCFDA in serum-free medium for 30-45 minutes at 37°C
    • Replace with fresh medium and treat with this compound or test compounds
    • Measure fluorescence using flow cytometry or fluorescence microplate reader
    • Include positive controls (e.g., tert-butyl hydroperoxide) and blank samples
  • Superoxide Anion Detection: Dihydroethidium (DHE) is specifically oxidized by superoxide anion (O₂•⁻) to form ethidium, which intercalates into DNA and emits red fluorescence (excitation/emission: 535/610 nm). For more specific detection, HPLC-based methods can distinguish between the specific superoxide product (2-hydroxyethidium) and nonspecific oxidation products [1] [6].

  • Hydrogen Peroxide Measurement: The Amplex Red assay provides a sensitive approach for detecting extracellular H₂O₂. In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the fluorescent compound resorufin (excitation/emission: 571/585 nm) [5].

Lipid Peroxidation Assessment

Malondialdehyde (MDA) serves as the most widely used biomarker for lipid peroxidation, typically measured using the thiobarbituric acid reactive substances (TBARS) assay:

  • TBARS Assay Protocol:

    • Prepare sample homogenates from tissues (liver, kidney, joint) or collect biological fluids (serum, plasma)
    • Mix 100-200 μL of sample with equal volume of TBA reagent (0.375% thiobarbituric acid in 0.25M HCl)
    • Heat mixture at 95°C for 30-60 minutes
    • Cool samples and measure absorbance at 532-535 nm against MDA standards (e.g., tetramethoxypropane)
    • Express results as nmol MDA per mg protein or per mL serum [1] [5]
  • Methodological Considerations: While the TBARS assay is widely used due to its simplicity and cost-effectiveness, it lacks complete specificity for MDA as other aldehydes can also react with thiobarbituric acid. For enhanced specificity, HPLC separation of the MDA-TBA adduct or measurement of specific prostaglandin F2α isomers (8-iso-PGF2α) via liquid chromatography-mass spectrometry provides more accurate quantification of lipid peroxidation [1] [6].

Antioxidant Defense System Evaluation

The assessment of antioxidant defense components provides crucial information about the biological system's capacity to counteract oxidative stress:

  • Glutathione Status: The reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio represents a key indicator of cellular redox status. GSH can be measured spectrophotometrically at 412 nm using Ellman's reagent (5,5'-dithio-bis-2-nitrobenzoic acid) with or without glutathione reductase recycling assays. Alternatively, fluorescent probes such as monochlorobimane enable intracellular GSH detection via flow cytometry [5].

  • Antioxidant Enzyme Activities:

    • Superoxide Dismutase (SOD): Based on the inhibition of superoxide-dependent reactions, such as cytochrome c reduction or xanthine/xanthine oxidase-generated superoxide measured at 550 nm
    • Catalase (CAT): Measured by monitoring the disappearance of H₂O₂ at 240 nm
    • Glutathione Peroxidase (GPx): Assessed by coupling glutathione reductase and NADPH oxidation measured at 340 nm
  • Total Antioxidant Capacity: The FRAP (Ferric Reducing Antioxidant Power) assay measures the reduction of ferric-tripyridyltriazine complex to the ferrous form at low pH, monitored at 593 nm, providing an integrated assessment of antioxidant potential in biological samples [5].

Experimental Design and Workflow

fustin_study AnimalModel Animal Model Establishment Group1 Group I: Normal Control (5% DMSO) AnimalModel->Group1 Group2 Group II: Arthritic Control (CFA-induced) AnimalModel->Group2 Group3 Group III: This compound 50 mg/kg/day AnimalModel->Group3 Group4 Group IV: This compound 100 mg/kg/day AnimalModel->Group4 TreatmentPeriod 21-Day Treatment Period Group1->TreatmentPeriod Group2->TreatmentPeriod Group3->TreatmentPeriod Group4->TreatmentPeriod Assessment1 Weekly Assessments: Hind Paw Volume Arthritic Score TreatmentPeriod->Assessment1 TerminalAssessment Terminal Assessment (Day 22) TreatmentPeriod->TerminalAssessment OxidativeStress Oxidative Stress Markers TerminalAssessment->OxidativeStress Inflammation Inflammatory Markers TerminalAssessment->Inflammation Histology Histopathological Analysis TerminalAssessment->Histology MDA MDA (TBARS Assay) OxidativeStress->MDA GSH GSH (Spectrophotometry) OxidativeStress->GSH SOD SOD Activity (Cytochrome c reduction) OxidativeStress->SOD CAT CAT Activity (H₂O₂ decomposition) OxidativeStress->CAT TNF TNF-α (ELISA) Inflammation->TNF IL6 IL-6 (ELISA) Inflammation->IL6 IL1B IL-1β (ELISA) Inflammation->IL1B

Diagram 1: Experimental workflow for evaluating this compound's effects in CFA-induced arthritis model

The comprehensive assessment of oxidative stress requires an integrated approach that combines multiple methodologies to generate a complete picture of the redox status. The following workflow illustrates the recommended strategy for evaluating this compound's effects on oxidative stress parameters:

oxidative_stress_assessment Start Biological Sample (Serum, Tissue, Cells) DirectROS Direct ROS Measurement Start->DirectROS OxidativeDamage Oxidative Damage Markers Start->OxidativeDamage Antioxidants Antioxidant Defense Systems Start->Antioxidants DCFDA DCFDA Assay (H₂O₂, OH•, ROO•) DirectROS->DCFDA DHE Dihydroethidium (O₂•⁻ specific) DirectROS->DHE EPR EPR/ESR Spectroscopy DirectROS->EPR DataIntegration Data Integration and Statistical Analysis DCFDA->DataIntegration DHE->DataIntegration EPR->DataIntegration LipidP Lipid Peroxidation (MDA, 4-HNE, 8-iso-PGF₂α) OxidativeDamage->LipidP ProteinO Protein Oxidation (Carbonyls, AOPP, 3-nitrotyrosine) OxidativeDamage->ProteinO DNADamage DNA/RNA Damage (8-OHdG, AP sites) OxidativeDamage->DNADamage LipidP->DataIntegration ProteinO->DataIntegration DNADamage->DataIntegration Enzymatic Enzymatic Antioxidants (SOD, CAT, GPx) Antioxidants->Enzymatic NonEnzymatic Non-enzymatic Antioxidants (GSH, Vitamins C/E) Antioxidants->NonEnzymatic TotalAC Total Antioxidant Capacity (FRAP, TEAC) Antioxidants->TotalAC Enzymatic->DataIntegration NonEnzymatic->DataIntegration TotalAC->DataIntegration

Diagram 2: Comprehensive oxidative stress assessment workflow

Research Applications and Future Directions

The accumulating evidence on this compound's antioxidant and anti-inflammatory properties supports its potential therapeutic applications in various oxidative stress-mediated disorders. Future research should focus on:

  • Elucidating Molecular Mechanisms: While this compound has demonstrated efficacy in modulating the Nrf2 pathway, detailed investigations are needed to identify specific molecular targets and signaling pathways through which this compound exerts its antioxidant effects. Studies should examine this compound's interactions with key redox-sensitive transcription factors and signaling molecules.

  • Biomarker Validation in Clinical Trials: The translation of this compound's therapeutic potential to human applications requires well-designed clinical trials with prospective biomarker validation. Such trials should incorporate comprehensive oxidative stress marker assessments following established guidelines to ensure reliable and interpretable results [7] [6].

  • Formulation Optimization: Research should focus on developing optimized delivery systems to enhance this compound's bioavailability, including nanoformulations, liposomal encapsulation, or prodrug approaches that could improve its therapeutic index.

  • Combination Therapies: Investigating this compound's potential in combination with conventional therapeutics may reveal synergistic effects that could allow for dose reduction of standard medications while maintaining efficacy and reducing adverse effects.

When designing future studies on this compound, researchers should adhere to established guidelines for measuring reactive oxygen species and oxidative damage to ensure methodological rigor and reproducibility [6]. Particular attention should be paid to the specificity of assays, appropriate controls, and validation of methods in specific experimental contexts.

References

Why is Solubility a Critical Challenge?

Author: Smolecule Technical Support Team. Date: February 2026

For flavonoids like fustin and the closely related fisetin, poor aqueous solubility is a primary bottleneck in drug development [1] [2]. This leads to low bioavailability, limiting the compound's therapeutic potential. Fisetin, for example, demonstrates significant neuroprotective effects but its application is hindered by "less aqueous solubility, bioavailability, and blood-brain barrier (BBB) permeability" [2]. The strategies below are designed to overcome these exact challenges.

Techniques for Solubility Enhancement: A Comparative Guide

The table below summarizes the core techniques you can employ to enhance the solubility of this compound.

Technique Mechanism of Action Key Advantages Reported Solubility Enhancement (for Fisetin)
Cycloamylose Encapsulation [1] Forms an inclusion complex, shielding the hydrophobic molecule. Improved solution stability; uses enzymatic process. "Improved low water solubility of fisetin by enzymatic encapsulation reaction using cycloamylose" [1].
Nanoemulsion (NE) [2] Encapsulation in nano-sized oil droplets stabilized by surfactants. Enhances oral bioavailability and BBB permeability. Solubility in Capmul MCM EP/NF (oil): 2.4 mg/mL [2].
Amorphous Solid Dispersions (ASD) [3] Converts crystalline API to higher-energy amorphous form within a polymer matrix. Faster dissolution rates and increased apparent solubility. A widely applicable and effective technology for poorly soluble actives [3].
Nanomilling [4] Reduces particle size to sub-micron range, increasing surface area. Nearly universal approach; can be used for various dosage forms. Increases dissolution rate by increasing surface area-to-volume ratio [4].

Experimental Protocols for Key Techniques

Protocol 1: Formulating a Nanoemulsion

This protocol is adapted from a study on Fisetin Nanoemulsion (FS-NE) for Alzheimer's disease [2].

  • Solubility Screening: Begin by determining the solubility of this compound in various oils, surfactants, and co-surfactants. This identifies components with the highest solubilizing capacity for your compound. For fisetin, the highest solubility was found in Capmul MCM EP/NF (2.4 mg/mL) [2].
  • Pseudo-Ternary Phase Diagram: Construct pseudo-ernary phase diagrams using the selected oil, surfactant, and co-surfactant (Smix) to identify the precise concentration ranges that form a stable nanoemulsion.
  • Formulation Optimization: Use an experimental design (e.g., Box-Behnken Design) to optimize the levels of critical factors like the concentrations of oil, Smix, and sonication time.
  • Characterization: The final nanoemulsion should be characterized for:
    • Droplet Size and Zeta Potential (ZP): A successful FS-NE had a droplet size of 17.4 nm and a ZP of -19.1 mV, indicating good physical stability [2].
    • Entrapment Efficiency (%E.E.): The optimized FS-NE achieved 96.4% E.E. [2].
    • Drug Release: Conduct in-vitro drug release studies, which showed a significant enhancement for FS-NE (95.8% release in-24-h) versus the naive drug suspension (25.5%) [2].

The following diagram illustrates the workflow for this protocol:

start Start: this compound Solubility Screening p1 Construct Pseudo-ternary Phase Diagrams start->p1 Select best Oil, Surfactant, Co-surfactant p2 Optimize Formulation via Experimental Design (e.g., BBD) p1->p2 Identify stable NE region p3 Prepare and Characterize Final Nanoemulsion p2->p3 Determine optimal component levels end End: Assess In-Vitro Release & Pharmacological Efficacy p3->end Measure Droplet Size, ZP, %E.E.

Protocol 2: Measuring Thermodynamic Solubility

This is a standard protocol to determine the maximum equilibrium solubility of a compound [5].

  • Sample Preparation: Accurately weigh 1 mg of solid this compound into a 1.5 mL glass vial. Add 1 mL of the desired solvent (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Equilibration: Incubate the vials in a thermomixer at a controlled temperature (e.g., 21°C) and agitate at 700 rpm for 24 hours to reach equilibrium.
  • Separation: Separate the supernatant from the undissolved solid using a two-step centrifugation process.
  • Analysis:
    • Dilute 5 µL of the clear supernatant with 495 µL of a 30% methanol/70% water mixture to create "Solution X."
    • Prepare two analytical solutions for LC-MS/MS analysis: Solution A (5 µL Solution X + 395 µL diluent + 100 µL IS) and Solution B (25 µL original supernatant + 375 µL diluent + 100 µL IS).
    • Quantify the concentration by comparing the response ratio (peak area/IS area) against a standard curve [5].

Troubleshooting Common Experimental Issues

  • Problem: Nanoemulsion Instability (Droplet Coalescence)

    • Solution: Ensure adequate zeta potential (typically > ±30 mV for electrostatic stabilization) and optimize the surfactant-to-oil ratio using phase diagrams. The addition of a co-surfactant can also improve stability [2].
  • Problem: Recrystallization in Amorphous Solid Dispersions

    • Solution: Conduct a thorough thermodynamic assessment during pre-formulation. Select a polymer carrier that has strong molecular interactions with the API (e.g., hydrogen bonding) to inhibit crystal growth. The use of plasticizers can improve the miscibility of the drug in the polymer [3].
  • Problem: Low Drug Loading in Cyclodextrin Complexes

    • Solution: Explore different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which have larger cavities or higher water solubility. Optimize the complexation method (e.g., kneading, freeze-drying) and the molar ratio of drug to cyclodextrin [1] [4].

Advanced and Emerging Strategies

Beyond the techniques above, you may also consider:

  • Synthetic Intrinsically Disordered Protein (SynIDP) Fusion Tags: For recombinant production of peptide-based therapeutics, fusion with SynIDPs can rescue soluble expression without impeding bioactivity [6].
  • Deep Eutectic Solvents (DESs) Comprising Organic Acids: OA-DESs show promise as non-toxic, effective solvents and drug delivery enhancers for biomedical applications [7].

References

Stability Testing & Storage: Standard Conditions

Author: Smolecule Technical Support Team. Date: February 2026

For any new chemical entity like fustin, stability must be determined empirically. The following table outlines the standard storage conditions for long-term and accelerated stability testing as defined by the International Council for Harmonisation (ICH), based on the climatic zone of the market [1].

Study Type Climatic Zone Temperature Relative Humidity Minimum Duration
Long-Term [1] Zone I (Temperate) 21°C ± 2°C 45% ± 5% 12 months
Zone II (Mediterranean/Subtropical) 25°C ± 2°C 60% ± 5% 12 months
Zone III (Hot, Dry) / IVa (Hot, Humid) 30°C ± 2°C 35% ± 5% / 65% ± 5% 12 months
Accelerated [1] All Zones 40°C ± 2°C 75% ± 5% 6 months
Intermediate [1] All Zones 30°C ± 2°C 65% ± 5% 6 months
Long-Term (Refrigerated) [1] All Zones 5°C ± 3°C N/A 12 months
Long-Term (Frozen) [1] All Zones -15°C ± 5°C N/A 12 months

Recommended Experimental Protocols

Based on general guidelines for pharmaceutical stability testing, here are the key methodologies you can adapt for this compound [2].

Forced Degradation Studies (Stress Testing)
  • Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.
  • Protocol:
    • Acidic/Basic Stress: Expose a this compound solution to 0.1M HCl and 0.1M NaOH at room temperature for a period (e.g., 1-7 days). Monitor degradation periodically [2].
    • Oxidative Stress: Treat a this compound solution with hydrogen peroxide (e.g., 0.1%-3%) at room temperature and monitor [2].
    • Thermal Stress: Solid-state and solution-state this compound should be stored at elevated temperatures (e.g., 40°C, 60°C) for defined periods [2].
    • Photostability: Expose solid this compound to controlled UV and visible light as per ICH Q1B guidelines to assess sensitivity [2].
Accelerated and Long-Term Stability Studies
  • Objective: To predict the shelf-life of this compound and establish recommended storage conditions.
  • Protocol:
    • Sample Preparation: Prepare multiple batches of this compound in its intended storage form (e.g., pure powder, formulation).
    • Storage: Place samples in stability chambers set to the long-term and accelerated conditions listed in the table above [1].
    • Sampling Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months) for analysis.
    • Analysis: Use a battery of analytical techniques to monitor changes in the sample's Critical Quality Attributes (CQAs).
Analytical Techniques for Monitoring Stability

The table below lists key analytical methods used to detect chemical and physical changes in a substance over time [2].

Attribute to Monitor Recommended Analytical Techniques
Chemical Identity & Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Peptide Mapping [2]
Degradation Products HPLC with UV/PDA/DAD detectors, LC-MS/MS to identify and characterize impurities [2]
Physical Form & Structure Gel Electrophoresis (SDS-PAGE), Capillary Electrophoresis (CE), Circular Dichroism (CD), FTIR Spectroscopy [2]
Aggregation Size-Exclusion Chromatography (SEC), Analytical Ultracentrifugation [2]

Stability Study Workflow

The following diagram outlines the logical workflow for conducting a comprehensive stability study, from initial stress testing to final storage recommendation.

FustinStabilityWorkflow Start Start Stability Assessment Stress Forced Degradation Studies Start->Stress Method Develop Stability-Indicating Analytical Methods Stress->Method Accelerated Accelerated Studies (40°C / 75% RH) Method->Accelerated LongTerm Long-Term Studies (e.g., 25°C / 60% RH) Method->LongTerm Data Collect & Analyze Data Over Time Accelerated->Data LongTerm->Data Recommend Establish Shelf-Life & Storage Conditions Data->Recommend End Document & Report Recommend->End

Frequently Asked Questions (FAQs)

Q: What is the primary goal of forced degradation studies? A: The main goal is to understand the intrinsic stability of this compound by simulating extreme conditions. This helps identify potential degradation products and pathways (like hydrolysis, oxidation, or photolysis) and, most critically, ensures that the analytical methods you develop can reliably detect and separate this compound from its degradation products [2].

Q: Our analytical methods failed to detect degradation in the accelerated study. Is this a good sign? A: Not necessarily. This could indicate that your methods are not "stability-indicating." The purpose of accelerated studies is to force changes that predict long-term behavior. If no degradation is observed, your methods may not be sensitive enough. This underscores the importance of first validating methods with forced degradation studies [2].

Q: How do we determine the appropriate storage condition for this compound? A: The storage condition is determined by evaluating the data from long-term studies. If the this compound remains within specified acceptance criteria for an extended period (e.g., 24 months) under a specific set of conditions (e.g., 25°C/60% RH), that becomes the recommended storage condition. Accelerated data supports this by providing a prediction of stability behavior and helping to understand the effect of short-term excursions outside the label storage conditions [1].

Q: What are the consequences of improper temperature control during storage? A: Temperature excursions can lead to a loss of potency and efficacy, rendering the material unsuitable for use. For temperature-sensitive products, this is a major cause of waste and financial loss in the pharmaceutical industry, underscoring the need for rigorous monitoring and controlled storage environments [3] [4].

References

Framework for a Fustin Extraction Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your FAQ and troubleshooting guides using the following approach, which is adapted from common challenges in bioactive compound extraction.

Frequently Asked Questions (FAQs)

  • Q: What are the key factors that affect fustin extraction yield?

    • A: Key factors typically include choice of solvent, solvent concentration, extraction temperature, time, solid-to-liquid ratio, and the particle size of the raw material. These parameters directly influence the efficiency of transferring this compound from the plant matrix into the solution [1].
  • Q: My extraction yield is lower than expected. What should I check first?

    • A: Begin by verifying your raw material. Ensure it is properly identified, dried, and ground to a consistent and appropriate particle size. Then, systematically review your extraction parameters against your optimized protocol, paying close attention to solvent purity, temperature control, and extraction duration.
  • Q: How can I reduce solvent use while maintaining yield?

    • A: Consider adopting modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly enhance extraction efficiency, reduce processing time, and lower solvent consumption compared to conventional methods like maceration [2] [3].

Experimental Design for Systematic Optimization

For a rigorous optimization, using a statistical approach like Response Surface Methodology (RSM) is highly recommended. Below is a template for an experimental protocol based on this method.

Protocol: Optimizing this compound Extraction Using Response Surface Methodology (RSM)

  • Objective: To determine the optimal combination of extraction variables for maximizing this compound yield.
  • Experimental Design:
    • Select independent variables (e.g., Ethanol concentration (%), Extraction Temperature (°C), Extraction Time (min)).
    • Use a Central Composite Design or Box-Behnken Design to generate a set of experimental runs.
  • Procedure:
    • Prepare your plant material by drying and milling it to a uniform particle size.
    • Accurately weigh a specified amount of material for each run.
    • Perform extraction according to the conditions specified for each run in the experimental design (e.g., using a water bath shaker for temperature control).
    • Filter the extracts and analyze the this compound concentration using a validated method, such as High-Performance Liquid Chromatography (HPLC).
  • Data Analysis:
    • Fit the experimental yield data to a quadratic model.
    • Use analysis of variance (ANOVA) to identify which factors and interactions are statistically significant.
    • Generate 3D response surface plots to visualize the relationship between variables and the yield.
  • Validation:
    • Perform a confirmation experiment under the predicted optimal conditions to validate the model's accuracy.

To manage the data from such an experiment, you can structure it as follows:

Experimental Run Independent Variable A: Ethanol (%) Independent Variable B: Temperature (°C) Independent Variable C: Time (min) Response: this compound Yield (mg/g)
1 -1 (e.g., 50) -1 (e.g., 40) 0 (e.g., 60) ...
2 +1 (e.g., 80) -1 (e.g., 40) 0 (e.g., 60) ...
3 -1 (e.g., 50) +1 (e.g., 70) 0 (e.g., 60) ...
... ... ... ... ...
n 0 (e.g., 65) 0 (e.g., 55) 0 (e.g., 60) ...

The workflow for this systematic approach is summarized in the following diagram:

start Define Optimization Goal step1 Select Key Variables (e.g., Solvent, Temperature, Time) start->step1 step2 Design Experiments (Using RSM) step1->step2 step3 Execute Runs & Analyze Yields (via HPLC) step2->step3 step4 Statistical Analysis & Model Fitting (ANOVA) step3->step4 step5 Identify Optimal Conditions step4->step5 validate Validate Model with New Experiment step5->validate

References

fustin dose-response curve establishment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dose-Response Curves

A dose-response curve represents the relationship between the dose of a compound and the magnitude of the effect it produces in a test population or biological system [1]. Here are the key parameters you will establish and measure:

Parameter Description & Significance
Threshold The lowest dose at which a discernible biological effect is observed [1].
ED50 (Median Effective Dose) The concentration that produces a response halfway between the baseline (no compound) and maximal effect. A key measure of potency [1].
Maximal Response (Efficacy) The largest possible effect a compound can produce, regardless of dose. This indicates the compound's efficacy [1].
Slope The steepness of the curve, indicating how small changes in dose affect the magnitude of the response [1].

Experimental Workflow for Establishing a Dose-Response Curve

The following diagram outlines the key stages for establishing a dose-response curve, from system preparation to data analysis.

G Start Start: Define Biological System and Response A 1. System Preparation (Cell culture, animal model, enzyme assay) Start->A B 2. Treatment Series (Apply Fustin across a wide dose range, incl. controls) A->B C 3. Response Measurement (Quantify effect at each dose using defined assay) B->C D 4. Data Analysis (Fit data to model, calculate ED₅₀, efficacy, etc.) C->D End End: Curve Established D->End

Detailed Methodologies for Key Experiments

Here is a detailed breakdown of the steps outlined in the workflow:

  • Define the Biological System and Response

    • System Selection: Choose a relevant experimental system, which could be a cell-based assay (e.g., cells involved in inflammation for this compound), an animal model of a specific disease, or an in vitro enzyme assay [1].
    • Response Quantification: Define a clear, quantifiable endpoint. This could be:
      • Cell Viability: Measured using assays like MTT or Alamar Blue.
      • Gene Expression: Quantified via qPCR or RNA-Seq [2].
      • Enzyme Activity: Measured by spectrophotometric detection of a product.
      • Protein Secretion: Assessed by ELISA.
  • Treatment Series

    • Dose Range: Prepare a series of this compound solutions covering a broad concentration range (e.g., from 1 nM to 100 µM). It is critical to use a logarithmic scale (e.g., half-log or log10 dilutions) to adequately define the curve's shape [1].
    • Controls: Include a negative control (vehicle only, e.g., DMSO) to establish the baseline response and a positive control (a known active compound) to confirm system functionality.
  • Response Measurement and Data Analysis

    • Replication: Perform each dose in multiple replicates (technical and biological) to account for variability.
    • Data Normalization: Normalize the response data at each dose to the negative control (0%) and positive control or maximal observed response (100%).
    • Curve Fitting: Input the normalized data into software (e.g., GraphPad Prism) and fit it to a non-linear regression model, typically a sigmoidal dose-response (four-parameter logistic) curve. This model will automatically calculate the ED50, Hill slope, and efficacy values for you [1].

Troubleshooting Common Issues

Here are solutions to common problems encountered during dose-response experiments:

Problem Possible Causes Troubleshooting Guide

| Shallow or No Curve | • Compound not soluble/bioavailable. • Wrong biological system or endpoint. • Compound is inactive. | • Check solubility and use appropriate vehicle. • Verify target expression in your system. • Confirm compound activity with a positive control. | | High Variability | • Poor technique in dosing or assay. • System not stable/healthy. • Inconsistent cell seeding. | • Ensure consistent pipetting and mixing. • Monitor cell viability and passage number. • Standardize all experimental procedures. | | Incomplete Curve (No Plateau) | • Insufficient dose range (too narrow). • Compound toxicity at high doses. | • Widen the dose range on both ends. • Include a cell viability assay alongside your primary readout. | | "Biphasic" Response | • Multiple targets with different affinities. • Off-target effects at high concentrations. | • Test the compound on related but distinct assays/targets. • Literature review for known polypharmacology of this compound. |

Important Considerations for Drug Development

If your work on this compound is part of a drug development pipeline, you should be aware of the broader context:

  • Preclinical to Clinical Path: Establishing a robust dose-response relationship is a cornerstone of preclinical testing, which is required before an Investigational New Drug (IND) application can be submitted to regulatory bodies like the FDA to begin clinical trials in humans [3] [4].
  • Rule-Based Modeling: For complex signaling pathways, consider rule-based modeling. This computational approach can help visualize and predict how this compound affects site-specific molecular interactions within a network, providing deeper mechanistic insights [5].

References

fustin vehicle selection for administration

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support: Fustin Research Guide

This section provides key information on the bioactivity and experimental use of the flavonoid this compound, isolated from Cotinus coggygria heartwood.

  • Q1: What is the evidence for this compound's anti-inflammatory activity in colitis models? A1: A 2025 study demonstrated that this compound significantly alleviates symptoms in a rat model of TNBS-induced colitis [1]. The proposed mechanism involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation [1].

  • Q2: What is a standard experimental protocol for oral administration of this compound? A2: The methodology from recent publications can serve as a detailed guide [1].

Parameter Specification
Compound This compound (isolated from Cotinus coggygria heartwood) [1]
Dosage 20 mg/kg [1]
Route Oral administration (e.g., via gavage) [1]
Treatment Duration 8 days [1]
Disease Model TNBS-induced colitis in Wistar rats [1]
Key Outcomes Reduced epithelial destruction, inflammatory infiltration, edema, and NF-κB expression [1]
  • Q3: Are there other documented bioactivities of this compound? A3: Yes, research indicates this compound possesses other protective and biological properties, as shown in the table below.
Reported Bioactivity Model/Context
Gastroprotective Effect Rat model of indomethacin-induced gastric ulceration [1]
Antiproliferative Activity Against breast and colon cancer cell lines [1]
Anti-arthritic Effect Adjuvant-induced arthritis model [1]

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent bioactivity results in in vivo models. Recommendation: Verify the purity and structural integrity of your this compound isolate. Furthermore, as vehicle choice can impact compound solubility, bioavailability, and even animal physiology, a carefully optimized formulation is essential. You may need to test different pharmaceutically acceptable vehicles.

  • Challenge: Unclear mechanism of action for a new research hypothesis. Recommendation: The NF-κB pathway is a well-established target for this compound in colitis [1]. Consider investigating its role in your specific model. You can also explore other common inflammatory pathways, such as MAPK or JAK-STAT.

This compound's Mechanism in Colitis

The diagram below illustrates the mechanism of this compound in alleviating TNBS-induced colitis, based on the stated research findings [1].

fustin_mechanism This compound Alleviates Colitis by Suppressing NF-κB Signaling TNBS TNBS InflammatoryCascade Inflammatory Cascade Activation TNBS->InflammatoryCascade NFkB_Activation NF-κB Expression ↑ InflammatoryCascade->NFkB_Activation Damage Colonic Tissue Damage - Epithelial Destruction - Inflammatory Infiltration - Edema NFkB_Activation->Damage This compound This compound (20 mg/kg, oral) NFkB_Suppressed NF-κB Expression ↓ This compound->NFkB_Suppressed Suppresses Protection Tissue Protection - Reduced Destruction - Reduced Infiltration - Reduced Edema NFkB_Suppressed->Protection

Diagram Summary: The graphic shows how the inflammatory agent TNBS triggers a cascade leading to tissue damage through NF-κB activation. This compound intervention suppresses NF-κB, resulting in significant tissue protection [1].

A Note on Vehicle Selection

The search results do not specify the vehicle used in the cited this compound studies. Selecting an appropriate vehicle is non-trivial and depends on the compound's solubility (e.g., aqueous, DMSO, oil-based) and the need for biocompatibility with your experimental model.

References

FAQ & Troubleshooting Guide: Fustin Tissue Distribution Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the biological significance of fustin, and why is analyzing its tissue distribution important? this compound is a plant-derived bioflavonoid from Toxicodendron vernicifluum (or Rhus verniciflua). It has demonstrated therapeutic potential, including anti-ulcerative, anti-inflammatory, and antioxidant properties [1]. Understanding its tissue distribution is crucial for drug development because it helps researchers confirm that this compound reaches its intended site of action (e.g., the gastric mucosa for ulcer treatment) and provides insights into its pharmacokinetic profile [1].

Q2: I could not find a standard protocol for this compound tissue distribution. What are my options? The absence of a standard protocol is a common challenge in novel research. The most viable strategy is to adapt a general methodology used for visualizing other small molecules in tissue. A highly relevant and advanced technique is Mass Spectrometry Imaging (MSI), specifically Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. The table below summarizes a related method used for short-chain fatty acids (SCFAs), which can serve as a template [2].

Table 1: Adapted Experimental Protocol for Metabolite Imaging via On-Tissue Derivatization

Protocol Step Key Details from SCFA Analysis [2] Considerations for this compound

| Tissue Preparation | - Fresh mouse digestive tract tissue frozen in 2% carboxymethylcellulose.

  • 10-μm thick cryosections mounted on ITO-coated glass slides.
  • Sections dried in cryostat for 2 days; stored at -80°C. | Protocol is directly transferable. Use tissue relevant to your research (e.g., stomach for ulcer studies). | | On-Tissue Derivatization | - Goal: Enhance detection of low-weight, volatile compounds.
  • Reagents: TMPA (2 mM), HATU (2 mM), 4-MM (2 mM) in AcCN.
  • Application: Sprayed using an automated system (iMLayer).
  • Reaction: Incubated for 4 hours at 23°C in AcCN-saturated environment. | Critical Step. this compound may not require derivatization. This must be tested. The purpose here is to chemically tag the molecule for better ionization. | | Matrix Application | - Two matrices used: 1,5-DAN (sprayed) or CHCA (sublimated). | Matrix choice is compound-specific. Testing different matrices (e.g., CHCA, DHB) is necessary for optimal this compound signal. | | MALDI-MSI Analysis | - Instrument: iMscope QT with LCMS-9030.
  • Mode: Positive ion mode.
  • Spatial Resolution: Adjustable (10, 25, 50 μm).
  • Laser Shots: 50 times per pixel at 1000 Hz. | Standard MSI parameters. The specific m/z value for this compound and its optimal detection mode (positive/negative) must be determined. |

Q3: What is the core experimental workflow for this method? The workflow involves a multi-stage process to go from a tissue sample to a spatial distribution map, building upon the methodology used for SCFAs [2]. The diagram below outlines this workflow.

Tissue Preparation Tissue Preparation On-Tissue Derivatization\n(If Required) On-Tissue Derivatization (If Required) Tissue Preparation->On-Tissue Derivatization\n(If Required) Fresh-frozen sectioning Matrix Application Matrix Application On-Tissue Derivatization\n(If Required)->Matrix Application Chemical tagging MALDI-MSI Data Acquisition MALDI-MSI Data Acquisition Matrix Application->MALDI-MSI Data Acquisition Sublimation/spraying Data Analysis & Visualization Data Analysis & Visualization MALDI-MSI Data Acquisition->Data Analysis & Visualization Spectral & spatial data

Figure 1: Workflow for Tissue Distribution Analysis using MALDI-MSI

Q4: What are common issues and troubleshooting tips for this workflow? Here are some potential problems and solutions based on the general methodology.

Table 2: Troubleshooting Guide for MALDI-MSI Experiments

Problem Possible Cause Solution

| Weak or No Signal | - Incorrect matrix choice.

  • This compound not efficiently ionized.
  • Derivatization failed or is needed. | - Test a panel of common matrices (CHCA, DHB, 1,5-DAN).
  • Experiment with positive and negative ion modes.
  • Research derivatization strategies for flavonoids. | | Poor Spatial Resolution | - Matrix crystal size too large.
  • Laser beam diameter too wide. | - Optimize matrix application for smaller, homogenous crystals (sublimation often helps).
  • Use the highest spatial resolution setting compatible with signal strength. | | High Background Noise | - Ion suppression from other compounds.
  • Matrix clusters or adducts. | - Include a washing step for the tissue section (e.g., ice-cold ethanol).
  • Use high-purity solvents and optimize matrix concentration. |

Recommended Path Forward

To establish a robust method for this compound, I suggest you:

  • Begin with Direct Analysis: First, try to detect this compound using standard MALDI-MSI without derivatization.
  • Systematic Optimization: If direct detection fails, systematically troubleshoot using Table 2, focusing on matrix selection and sample preparation.
  • Explore Derivatization: If optimization is insufficient, investigate developing an on-tissue derivatization protocol specific to this compound's functional groups, using the method in Table 1 as a conceptual guide.

References

Experimental Protocol for Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow is adapted from a research study that successfully identified drugs and their metabolites in human urine, a process directly transferable to identifying flavonoid compounds like fustin and its metabolites [1].

Sample Preparation (Urine)

  • Procedure: Extract 5 µL of urine with 200 µL of a cold (4°C) chloroform/methanol/water mixture (1:3:1 ratio).
  • Steps:
    • Vortex the mixture for 5 minutes at 4°C.
    • Centrifuge for 3 minutes at 13,000× g at 4°C.
    • Collect the supernatant and store it at -80°C until LC-MS analysis.
  • Note: For other sample types (e.g., cell culture, tissue), a different extraction protocol may be necessary.

LC-MS/MS Analysis

  • Chromatography:
    • Column: SeQuant ZIC-pHILIC (150 × 4.6 mm, 5 µm).
    • Mobile Phase: Solvent A (20 mM ammonium carbonate in water), Solvent B (acetonitrile).
    • Gradient: Linear gradient from 80% B to 20% B over 15 minutes, followed by a 2-minute wash with 5% B, and a 7-minute re-equilibration at 80% B.
    • Flow Rate: 300 µL/min.
    • Temperature: 25°C.
  • Mass Spectrometry:
    • Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
    • Ionization: Positive/negative ionization mode switching.
    • Data Acquisition: Data-Dependent Acquisition (DDA or TopN), where the most abundant ions detected in a full scan are selected for fragmentation to obtain MS/MS spectra [1].

The workflow for this protocol can be summarized as follows:

start Start: Biological Sample sp Sample Preparation: Liquid-liquid extraction start->sp lc LC Separation: HILIC chromatography sp->lc ms1 MS¹ Full Scan: Detect precursor ions lc->ms1 dd Data-Dependent Selection (TopN) ms1->dd ms2 MS² Fragmentation: Generate spectra dd->ms2 end Raw Data Files ms2->end

Data Analysis & Computational Annotation

After acquiring raw MS data, computational tools are essential for annotating metabolites. The strategy below leverages molecular networking, a powerful approach for visualizing and annotating related metabolites based on spectral similarity [2] [1].

Molecular Networking Workflow

  • Data Input: Use the raw LC-MS/MS data files in a format compatible with the Global Natural Products Social Molecular Networking (GNPS) platform or similar software.
  • Spectral Processing: The software compares all MS/MS spectra pairwise, calculating a spectral similarity score (e.g., cosine score).
  • Network Creation: Spectra are grouped into molecular families. Spectra with high similarity form nodes, and connections between them are edges.
  • Annotation:
    • Library Matching: Nodes can be annotated by matching their MS/MS spectra against reference libraries (e.g., MassBank, mzCloud). This provides MSI level 2 identification [2].
    • Network Annotation Propagation (NAP): Once one node in a cluster is identified (e.g., as this compound), the structure can be propagated to annotate closely related, unidentified nodes (e.g., this compound metabolites), providing MSI level 3 or 4 annotations [2]. This is highly effective for finding all derivatives of a parent compound like this compound.

The following diagram illustrates the data analysis workflow and the logical structure of a molecular network:

data Raw LC-MS/MS Data process Spectral Processing & Cosine Similarity Calculation data->process network Molecular Network Generation process->network annotate Annotation network->annotate lib Spectral Library Matching (MSI Level 2) annotate->lib nap Network Annotation Propagation (MSI Level 3/4) annotate->nap results Annotated Metabolites annotate->results

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in metabolite identification.

Issue Possible Cause Solution
Poor MS/MS fragmentation Incorrect collision energy; Low abundance Optimize collision energy; Pre-concentrate sample
High background noise Complex sample matrix; Contaminated LC system Improve chromatographic separation (clean column, adjust gradient); Use blanks
Low annotation rate Limited spectral libraries; In-silico tool performance Use multiple in-silico tools; Apply molecular networking for structural similarity search [2]
Retention time shift Column degradation; Unstable chromatographic conditions Use internal standards for alignment; Re-equilibrate/replace column
Inconsistent results Sample degradation; Instrument drift Use fresh/properly stored samples; Follow strict QC protocols

Frequently Asked Questions

Q1: What is the advantage of using molecular networking over simple library searching? Molecular networking does not rely solely on existing libraries. It visually clusters structurally related molecules, allowing you to annotate novel or unregistered metabolites based on their similarity to known compounds in the same network. This is crucial for discovering new metabolites of this compound that are not in any database [2] [1].

Q2: Only about 10% of my metabolites are annotated. How can I improve this? This is a common challenge. To improve annotation rates:

  • Use In-silico Tools: Integrate machine learning-based tools that predict fragmentation spectra from chemical structures to expand your annotation possibilities beyond physical libraries [2].
  • Leverage All Data: Combine MS/MS data with other information like retention time, isotope pattern, and collision cross-section (CCS) value to filter and confirm annotations.
  • Apply NAP: Use molecular networking for annotation propagation within metabolite families [2].

Q3: What are the confidence levels for metabolite identification? The Metabolomics Standards Initiative (MSI) has defined levels of confidence [2]:

  • Level 1: Identified, by comparison with an authentic standard analyzed under identical conditions.
  • Level 2: Annotated, by spectral similarity to a reference library (e.g., via GNPS).
  • Level 3: Putatively characterized, based on spectral similarity to a class of compounds.
  • Level 4: Unknown, but differentially abundant.

References

fustin plasma concentration measurement issues

Author: Smolecule Technical Support Team. Date: February 2026

Fustin Pharmacological & Pharmacokinetic Data

The following table consolidates the key quantitative data available from in vivo studies, which can inform dose selection and experimental design.

Study Model Administered Dose Key Findings & Effects Reported Plasma Concentrations

| Adjuvant-Induced Arthritis (Rat) [1] | 50 and 100 mg/kg (oral, for 21 days) | Dose-dependent reduction in paw volume and arthritic score. Restoration of oxidative stress markers (MDA, GSH, SOD, CAT). Down-regulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | Not measured. | | Neuroprotective Model (SK-N-SH cells) [2] | In vitro (cell culture) | Suppressed 6-OHDA-induced increases in ROS and intracellular Ca²⁺. Blocked increases in Bax/Bcl-2 ratio, caspase-3 activity, and p38 phosphorylation. | Not applicable. | | Lodenafil carbonate (as a pharmacokinetic reference) [3] | 10 mg (oral, in dogs) | A related flavonoid-based drug showed high first-pass metabolism, with a prodrug Cmax of 11 ng/mL and its active form reaching 1357 ng/mL. | ~11 ng/mL (prodrug), ~1357 ng/mL (active metabolite) |

Troubleshooting Guide: this compound Bioanalysis

Based on common challenges in quantifying plant-derived flavonoids in biological matrices, here is a guide for troubleshooting method development.

FAQ: What are the major challenges in measuring this compound plasma concentration?

The main challenges stem from this compound's physicochemical properties and low concentration in plasma:

  • Low Concentration & Volume: Expected low plasma concentrations after oral administration require highly sensitive detection methods (e.g., LC-MS/MS) and techniques to handle small sample volumes.
  • Extraction Efficiency: As a flavonoid, this compound may have moderate polarity. Achieving high and consistent recovery from plasma during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) can be difficult. Inefficient extraction leads to poor accuracy and sensitivity.
  • Matrix Effects: Co-eluting components from the plasma matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. This must be investigated and mitigated during method validation.
  • Metabolite Interference: this compound is likely metabolized in the body. Its metabolites can potentially convert back to the parent compound during analysis or interfere with the detection, overstating the true concentration of this compound.
FAQ: My this compound recovery from plasma is low and inconsistent. What can I do?

Low recovery indicates poor extraction efficiency. Consider these steps:

  • Step 1: Optimize Sample Preparation. Test different methods:
    • Protein Precipitation (PP): Fast but may not be clean enough. Try different organic solvents (acetonitrile, methanol, acetone), possibly acidified.
    • Liquid-Liquid Extraction (LLE): Often better for flavonoids. Systematically test solvents like ethyl acetate, tert-butyl methyl ether, and dichloromethane in various ratios with plasma, adjusting the pH.
    • Solid-Phase Extraction (SPE): Can provide the cleanest extracts. Evaluate different sorbents (C18, mixed-mode, hydrophilic-lipophilic balance) and optimize wash/elution solvents [3].
  • Step 2: Use a Stable-Labeled Internal Standard. If available, a deuterated version of this compound (d₃-fustin) is the best internal standard. It corrects for recovery losses and matrix effects as it behaves identically to this compound during extraction and analysis.
  • Step 3: Re-evaluate Chromatography. Tune the LC method to improve the separation of this compound from matrix components, which can reduce ion suppression and improve signal stability.

The following diagram outlines the logical workflow for troubleshooting low recovery.

low_recovery_workflow start Low/Inconsistent Recovery step1 Optimize Sample Prep Method start->step1 step2 Implement Stable-Labeled IS step1->step2 step3 Re-evaluate Chromatography step2->step3 eval Re-assess Recovery step3->eval

General Considerations for Experimental Protocols

While specific protocols for this compound are not available, the general principles from the search results can guide your methodology.

  • Animal Dosing: Based on the anti-arthritic study, a dosing regimen of 50-100 mg/kg body weight, administered orally once daily, is a relevant starting point for pharmacokinetic studies in rats [1].
  • Sample Collection: For a full pharmacokinetic profile, collect blood samples at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Centrifuge samples immediately to separate plasma and store at -80°C.
  • Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended gold-standard method for its high sensitivity and specificity required for quantifying small molecules like this compound in complex biological matrices.

Key Takeaways and Future Research

Currently, the pharmacokinetic profile of this compound, including its absorption, distribution, and most importantly, its measurable concentration in plasma, remains a significant knowledge gap. Future research should prioritize the development and validation of a robust bioanalytical method (e.g., LC-MS/MS) to accurately quantify this compound and its metabolites in plasma. This is a critical step to translate the promising preclinical efficacy of this compound into a viable drug candidate.

References

A Primer on Targeted Protein Degradation (TPD)

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the challenge is often not just preventing degradation but deliberately inducing it for specific proteins. The following diagram illustrates the two primary small-molecule-based strategies for Targeted Protein Degradation.

TPD cluster_PROTAC PROTAC Strategy cluster_Bioorthogonal Bioorthogonal Recruitment Strategy POI Protein of Interest (POI) Ubiquitination Ubiquitination of POI POI->Ubiquitination Induced Proximity E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ubiquitination Induced Proximity sTCO_Ligand Bioorthogonal E3 Ligase Ligand ( e.g., sTCO-CRBN Ligand) E3_Ligase->sTCO_Ligand Binds Degradation Proteasomal Degradation Ubiquitination->Degradation PROTAC PROTAC Molecule POI_Ligand POI Ligand ( e.g., from a known binder) PROTAC->POI_Ligand E3_Ligand E3 Ligase Ligand ( e.g., Thalidomide for CRBN) PROTAC->E3_Ligand POI_Ligand->POI Binds Linker Chemical Linker ( e.g., PEG) POI_Ligand->Linker E3_Ligand->E3_Ligase Recruits Linker->E3_Ligand UAA Unnatural Amino Acid (UAA) e.g., TetF UAA->POI Genetically Encoded Bioconjugation Bioorthogonal Conjugation ( e.g., IEDDA) UAA->Bioconjugation sTCO_Ligand->Bioconjugation

Diagram: Strategies for Targeted Protein Degradation. This figure illustrates the mechanistic differences between traditional PROTACs and a bioorthogonal recruitment approach, both leading to ubiquitination and proteasomal degradation of the target protein [1].

Key Experimental Protocols in TPD

The following table summarizes core methodologies used in developing targeted degradation systems, as highlighted in recent literature.

Method / Tool Key Components Primary Application Considerations
PROTACs [1] POI ligand, E3 ligase ligand, chemical linker (e.g., PEG). Degrading proteins with known small-molecule binders. Requires a pre-existing high-affinity ligand for the POI; linker length and composition are critical for efficacy [1].
Bioorthogonal E3 Recruitment [1] Unnatural Amino Acid (UAA, e.g., TetF), bioorthogonal E3 ligase ligand (e.g., sTCO-CRBN). Site-specific degradation of proteins without known ligands. Allows precise mapping of degradable positions on a protein surface; efficiency is site-dependent [1].
BioPROTACs [2] Target-binding protein (e.g., scFv antibody fragment) fused to an E3 ligase domain. Degrading specific protein states (e.g., misfolded) while sparing others (e.g., native). High specificity for target epitopes; larger size than small molecules may affect cellular delivery [2].

Frequently Asked Questions (FAQs) on TPD

Q1: What should I do if my PROTAC is not inducing degradation? This is a common hurdle. The following troubleshooting workflow can help you identify the issue.

Troubleshooting Start PROTAC Not Working CheckBinding Confirm ternary complex formation? (Co-immunoprecipitation, Biolayer Interferometry) Start->CheckBinding CheckLinker Optimize linker length & composition CheckBinding->CheckLinker No complex CheckLigand Verify E3 ligase ligand activity? (Use control experiments with Thalidomide) CheckBinding->CheckLigand Complex forms CheckPOI Are surface lysines accessible for ubiquitination near the binding site? CheckLinker->CheckPOI HookEffect Observe the 'Hook Effect'? (Degradation decreases at high concentrations) CheckLigand->HookEffect IssueFound Root cause identified. Proceed with targeted optimization. CheckPOI->IssueFound HookEffect->IssueFound Yes

Diagram: PROTAC Troubleshooting Workflow. A systematic approach to diagnosing a non-functional PROTAC, from verifying complex formation to checking for the characteristic "hook effect" [1].

Q2: My target protein has no known small-molecule binder. How can I degrade it? The Bioorthogonal E3 Recruitment method is designed for this purpose [1]. The core protocol involves:

  • Genetic Incorporation: Use genetic code expansion to site-specifically incorporate an Unnatural Amino Acid (UAA) like TetF (tetrazine-phenylalanine) at various locations on your target protein's surface.
  • Ligand Design: Employ a bifunctional molecule containing a strained trans-cyclooctene (sTCO) linked to an E3 ligase recruiter (e.g., a CRBN ligand).
  • Conjugation & Degradation: The sTCO and TetF undergo a rapid bioorthogonal reaction (IEDDA), recruiting the E3 ligase directly to your chosen site on the protein, leading to its ubiquitination and degradation.

Q3: How can I achieve selectivity, for example, degrading a misfolded protein but not its healthy version? BioPROTACs are an excellent strategy here [2]. The development protocol involves:

  • Identify Selective Binder: Source or develop a binding protein (like a single-chain variable fragment, scFv) that specifically recognizes an epitope unique to the misfolded state, which is hidden in the natively folded protein.
  • Fusion Protein Construction: Genetically fuse this selective scFv to a catalytic domain of an E3 ubiquitin ligase (e.g., CHIP).
  • Validation: Express the BioPROTAC in cells and validate its ability to reduce levels of the misfolded protein and prevent aggregation, while leaving the native protein untouched, using immunoblotting and aggregation assays [2].

Experimental Best Practices

  • Validate the Mechanism: Always confirm that degradation is occurring via the ubiquitin-proteasome system (UPS). Use proteasome inhibitors (e.g., MG132) as a control; if degradation is blocked, the UPS is involved [1].
  • Beware of the "Hook Effect": This is a common phenomenon where using excessively high concentrations of a bifunctional degrader (like a PROTAC) saturates the E3 ligase without forming the productive ternary complex, thereby inhibiting degradation. A dose-response curve is essential [1].
  • Assess Functional Outcomes: Beyond measuring target protein levels, ensure you have cell-based functional assays to confirm that the degradation produces the intended biological effect.

References

Understanding Cross-Reactivity: A General Framework

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an antibody or detection system binds to molecules that are structurally similar to the target analyte, leading to potential false positives or overestimation of the target's concentration [1]. This is a common challenge in immunoassays and other binding assays.

The general formula for calculating cross-reactivity (CR) in a competitive immunoassay is [2]: Cross-reactivity (CR) = [IC50 (Target Analyte) / IC50 (Cross-reactant)] × 100% A lower CR percentage indicates a more specific assay.

Troubleshooting Guide: Addressing Cross-Reactivity

Here are common issues and solutions based on general cross-reactivity principles that can be applied to various compounds, including fustin.

Issue Possible Cause Suggested Solution
High background/ false positives Non-specific binding or interference from matrix components [1]. Optimize sample dilution; include blocking agents; use more specific monoclonal antibodies [1].
Overestimation of analyte concentration Structural analogs in the sample are cross-reacting with the detection antibodies [3] [1]. Use an assay format with lower inherent cross-reactivity (e.g., LC-MS/MS); employ a heterologous assay design [4] [2].
Assay lacks sensitivity & specificity Reagent concentrations are too high, reducing selectivity [2]. Shift to lower concentrations of antibodies and competing antigens; reduce interaction times to favor high-affinity binders [2].
Inconsistent results between platforms Different assay formats (e.g., ELISA vs. FPIA) have different cross-reactivity profiles for the same antibodies [2]. Re-validate the method when changing platforms; choose a format that aligns with required specificity [2].

Methodologies for Investigation and Validation

When direct data for a compound is unavailable, these established methodologies can be used to characterize and troubleshoot cross-reactivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific, antibody-free platform for detecting and quantifying analytes. It can distinguish between proteins and small molecules with high sequence homology, making it ideal for confirming assay specificity and identifying cross-reactants [5] [4]. The workflow involves sample digestion, peptide separation by liquid chromatography, and analysis by tandem mass spectrometry [5].
  • Validation of Bioinformatic Predictions: For proteins, bioinformatic analyses are used to predict cross-reactivity by comparing amino acid sequence identity to known allergens or other proteins. These predictions must be validated experimentally. One standardized method uses a "one-to-one FASTA" similarity search, which has been shown to be superior to simple identity thresholds for evaluating cross-reactive risk [6].

Experimental Workflow for Characterizing Cross-Reactivity

The following diagram outlines a general workflow you can adapt to systematically investigate cross-reactivity for a compound like this compound.

Frequently Asked Questions

  • Can cross-reactivity be changed without finding new antibodies? Yes, it can be modulated. Using an assay format that operates with lower concentrations of antibodies and antigens (e.g., some fluorescence-based assays vs. ELISA) can significantly reduce cross-reactivity and increase specificity. Furthermore, even within the same format, varying the ratio of immunoreactants or shifting from equilibrium to kinetic reaction modes can alter selectivity [2].

  • What is the key advantage of LC-MS/MS over immunoassays for specificity? LC-MS/MS is a "platform-based" method that does not rely on antibody-antigen binding. It identifies molecules based on their mass-to-charge ratio, allowing it to distinguish between the target analyte and its structural analogs with high precision, thereby eliminating immunological cross-reactivity [5] [4].

  • Are monoclonal antibodies (mAbs) always better than polyclonal antibodies (pAbs) for avoiding cross-reactivity? Generally, yes. mAbs recognize a single epitope, which typically provides higher specificity. pAbs are a mixture of antibodies that recognize multiple epitopes, which can offer higher sensitivity but may also be more cross-reactive. A common strategy is to use a mAb for capture to ensure specificity and a pAb for detection to boost sensitivity [1].

References

Fustin Analysis: Methods & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are established methods for the analysis of fustin? A: this compound can be isolated and quantified using chromatographic techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection [1] [2].

The table below summarizes key parameters from validated methods for the analysis of this compound and a closely related flavonoid, fisetin.

Analyte Sample Matrix Extraction Method HPLC Conditions Detection Retention Time (min) Linear Range Key Findings/Application

| This compound | Cotinus coggygria wood extract | Solid-phase extraction [1] | Column: Ether-linked phenyl Mobile Phase: Water, methanol, acetonitrile with 0.02% TFA [1] | HPLC/UV/MS | Not Specified | Not Fully Detailed | Method identified this compound as a dominant compound (0.33-0.59%) in the wood extract [1] | | This compound | Rodent brain tissue homogenate | Homogenization in radioimmunoprecipitation assay (RIPA) buffer [3] | Not the focus of the study | Not the focus of the study | Not Applicable | Not Applicable | Demonstrated neuroprotective effects in a Huntington's disease model; study focused on in-vivo efficacy [3] | | Fisetin (Related flavonoid) | Rat plasma | Protein Precipitation [2] | Column: C-18 RP Mobile Phase: Acetonitrile & 0.2% orthophosphoric acid (30:70, v/v) [2] | UV at 362 nm | 8.3 | 25–125 ng/mL | Validated RP-HPLC method for a flavonoid in plasma; technique is transferable to this compound [2] |

Q: What is a detailed protocol for extracting and analyzing this compound from plant material? A: Here is a methodology adapted from the research on Cotinus coggygria wood [1].

  • 1. Sample Preparation & Extraction:

    • Plant Material: Start with dried and finely powdered plant wood or heartwood.
    • Extraction: Use a suitable solvent system (e.g., methanol or ethanol-water mixtures) for solid-liquid extraction, potentially assisted by sonication or reflux.
    • Filtration & Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • 2. Sample Clean-up (SPE):

    • Conditioning: Condition a solid-phase extraction (SPE) cartridge (a balanced reverse polymer (BRP) or C18 phase can be suitable) with methanol followed by water or a buffer.
    • Loading: Load the concentrated extract onto the cartridge.
    • Washing: Wash with a mild eluent (e.g., 5-10% methanol in water) to remove impurities.
    • Elution: Elute the target compounds, including this compound, with a stronger solvent (e.g., pure methanol or acetonitrile).
  • 3. HPLC/UV/MS Analysis:

    • Column: Use an ether-linked phenyl column for separation [1].
    • Mobile Phase: Employ a gradient elution with a mixture of water, methanol, and acetonitrile, all modified with 0.02% trifluoroacetic acid (TFA) to improve peak shape [1].
    • Detection & Identification: Use a UV detector (wavelength to be optimized, but 280-290 nm is common for flavonoids) and confirm the identity of the this compound peak by its mass spectrum using LC-MS [1].

Troubleshooting Common HPLC Issues

The following workflow outlines a logical approach to diagnose and resolve common problems encountered during this compound analysis.

G Start Start: Poor HPLC Peak PeakShape Assess Peak Shape Start->PeakShape BroadPeaks Broad or Tailing Peaks PeakShape->BroadPeaks LowResponse Low Peak Response PeakShape->LowResponse NoPeak No Peak/High Baseline PeakShape->NoPeak BroadSol1 Column may be degraded or contaminated BroadPeaks->BroadSol1 BroadSol2 Mobile phase pH/solvent strength may be incorrect BroadPeaks->BroadSol2 LowRespSol1 Check detector lamp/wavelength LowResponse->LowRespSol1 LowRespSol2 Sample may be degrading LowResponse->LowRespSol2 NoPeakSol1 Mobile phase mismatch or air bubbles NoPeak->NoPeakSol1 NoPeakSol2 Check sample filtration and injection volume NoPeak->NoPeakSol2 Act1 Flush or replace column BroadSol1->Act1 Act2 Adjust mobile phase; add modifier like TFA BroadSol2->Act2 Act3 Replace lamp; verify method wavelength LowRespSol1->Act3 Act4 Keep samples on ice; use amber vials LowRespSol2->Act4 Act5 Degas mobile phase; ensure miscibility NoPeakSol1->Act5 Act6 Check filters; verify instrument operation NoPeakSol2->Act6

Key Optimization Parameters

For reliable this compound analysis, pay close attention to these factors based on the literature:

  • Mobile Phase Modifiers: The use of 0.02% Trifluoroacetic Acid (TFA) is cited as a key factor in achieving good separation for this compound and thirteen other phenolic compounds in a complex plant matrix [1]. Acid modifiers suppress silanol interactions on the column, reducing peak tailing.
  • Sample Stability: While specific data on this compound is limited, research on other sensitive compounds highlights that stability during sample collection and processing is critical. If you suspect degradation, keep samples on ice during processing and consider stability in your chosen solvent [4].
  • Column Selection: While a standard C-18 column can work [2], the specific method for Cotinus coggygria used an ether-linked phenyl column, which can offer different selectivity and improved separation for closely related flavonoids [1].

References

fustin protocol standardization across models

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center Framework

Here is a potential structure for your technical support center, with a sample FAQ and a corresponding experimental workflow visualized with Graphviz.

Frequently Asked Questions (FAQs)
  • Q1: What are the expected solubility properties of fustin in common biological buffers?

    • A: While specific data is required from your internal studies, a standard troubleshooting step is to prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Monitor for precipitation visually and via UV absorbance. Centrifugation can be used to clarify the solution before use in cell-based assays.
  • Q2: Our cell viability assays are showing high variability when testing this compound. What could be the cause?

    • A: High variability can stem from several sources. Please verify:
      • Compound Solubility: Ensure this compound is fully dissolved and not precipitating in your culture medium.
      • Cell Passage Number: Use cells within a consistent and low passage range.
      • Assay Protocol: Confirm that incubation times, reagent volumes, and temperature conditions are strictly adhered to across all replicates. Running a positive control (e.g., a known cytotoxic agent) with each assay is recommended.
Experimental Protocol Summary Table

For easy comparison, you can structure key protocol parameters in a table. Below is an example for a hypothetical cell culture assay.

Table: Example Parameters for this compound Treatment in Cell Culture

Parameter Condition 1 Condition 2 Notes
Stock Solvent DMSO Ethanol Final solvent concentration should not exceed 0.1%
Working Concentration 10 µM 100 µM Prepare a dilution series from a high-concentration stock
Treatment Duration 24 hours 48 hours Protect culture plates from light if necessary
Assay Type MTT Western Blot Ensure assay compatibility with the compound
Visualized Experimental Workflow

The following Graphviz diagram outlines a generalized workflow for a drug treatment experiment, which you can adapt for this compound.

Diagram Title: In Vitro Drug Treatment and Assay Workflow

G Start Cell Seeding (24-well plate) A Incubation (37°C, 24h) Start->A B Compound Addition (this compound/DMSO) A->B C Treatment Incubation (37°C, 48h) B->C D Viability Assay (MTT Reagent) C->D E Signal Measurement (Absorbance @570nm) D->E End Data Analysis E->End

Core Principles for Minimizing Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the universal strategies identified for controlling batch-to-batch variability, drawn from industrial best practices [1].

Strategy Description & Implementation Goal
Raw Material Control Source materials from trusted suppliers; perform thorough supplier audits. Minimize variability introduced by substandard inputs.
Process Standardization Establish clear, unambiguous protocols and operating procedures for all steps. Reduce human-induced errors and improvisation.
Advanced Process Control Implement control strategies like Iterative Learning Control (ILC) and Model Predictive Control (MPC) [2]. Correct for batch-to-batch and within-batch disturbances and uncertainties.
Stringent Quality Control (QC) Regular testing of raw materials, intermediate products, and final batches. Identify and rectify inconsistencies early in the production process.
Automation & Technology Use automated systems for dosing and blending; integrate real-time monitoring. Eliminate human error and allow for swift detection of deviations.
Environmental Management Closely monitor and control temperature, humidity, and air quality in the lab/facility. Minimize variability caused by external factors.

Troubleshooting Guide: Addressing Common Scenarios

While specific issues for "fustin" are not available, here are common problems in bioproduction and their potential solutions based on general research principles.

Problem: Low or Variable Product Yield

  • Potential Cause 1: Host Cell Proteolytic Degradation. The host cells used to produce the recombinant protein may be expressing proteases that clip and degrade the product.
    • Investigation & Solution: Analyze the product for clipping patterns via western blot or LC-MS. Consider using engineered host cell lines where key proteases have been knocked out. For example, knocking out matriptase in CHO cells has been shown to significantly reduce proteolytic degradation of various recombinant proteins [3].
  • Potential Cause 2: Inefficient Cellular Machinery. The cell's native pathways for protein transport, secretion, or post-translational modification may be suboptimal.
    • Investigation & Solution: Employ synthetic biology tools to modulate endogenous gene expression. A CRISPR-dCas9-based synthetic transcription factor (sTF) system can be used to activate genes involved in protein transport (e.g., Napg, Rab5A), which has been shown to increase IgG yield by up to 60% in CHO cells [3].

Problem: Unstable or Aggregating Product

  • Potential Cause: Inherent Protein Instability. The protein's folded state may only be marginally stable (5–15 kcal mol⁻¹ more stable than the unfolded state), making it susceptible to aggregation and degradation from minor changes or mutations [4].
    • Investigation & Solution:
      • Computational Stabilization: Use protein design software like Rosetta or FoldX to predict stabilizing mutations. Focus on optimizing core packing, which is a dominant factor in stability [4].
      • Consensus Sequence Analysis: Derive stabilizing mutations from consensus sequences of homologous proteins, improved with co-variation filters. These mutations are very likely to stabilize without sacrificing function [4].

Problem: Inconsistent Analytical Results

  • Potential Cause: Unvalidated or Non-Robust Analytical Methods.
    • Investigation & Solution: Ensure all analytical methods are fully validated. Key parameters to demonstrate for a quantitative method include [5]:
      • Accuracy: Closeness of results to the true value.
      • Precision: Repeatability and intermediate precision (within-lab variations).
      • Specificity/Selectivity: Ability to assess the analyte unequivocally in the presence of other components.
      • Linearity & Range: The range over which the method provides results directly proportional to analyte concentration.
      • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Batch Consistency

For a research team aiming to establish a robust process, the following workflow integrates the strategies above. This workflow is also depicted in the diagram below.

cluster_phase1 Phase 1: Define & Control cluster_phase2 Phase 2: Implement & Refine Start: Process Development Start: Process Development Define Critical Quality Attributes (CQAs) Define Critical Quality Attributes (CQAs) Start: Process Development->Define Critical Quality Attributes (CQAs) Standardize Raw Materials & Protocols Standardize Raw Materials & Protocols Define Critical Quality Attributes (CQAs)->Standardize Raw Materials & Protocols Validate Analytical Methods Validate Analytical Methods Define Critical Quality Attributes (CQAs)->Validate Analytical Methods Establish Control Strategy Establish Control Strategy Implement & Monitor Implement & Monitor Establish Control Strategy->Implement & Monitor Continuous Improvement Continuous Improvement Implement & Monitor->Continuous Improvement Collect Batch Data (Yield, Purity, etc.) Collect Batch Data (Yield, Purity, etc.) Implement & Monitor->Collect Batch Data (Yield, Purity, etc.) Update Control Strategy & Protocols Update Control Strategy & Protocols Continuous Improvement->Update Control Strategy & Protocols Standardize Raw Materials & Protocols->Establish Control Strategy Validate Analytical Methods->Establish Control Strategy Analyze for Variability & Trends Analyze for Variability & Trends Collect Batch Data (Yield, Purity, etc.)->Analyze for Variability & Trends Analyze for Variability & Trends->Continuous Improvement Troubleshoot Issues (e.g., Clipping, Low Yield) Troubleshoot Issues (e.g., Clipping, Low Yield) Troubleshoot Issues (e.g., Clipping, Low Yield)->Continuous Improvement Update Control Strategy & Protocols->Implement & Monitor

The workflow for managing batch consistency involves four key phases. In Phase 1: Define & Control, you must first define Critical Quality Attributes and then standardize raw materials and experimental protocols [1] while validating analytical methods to ensure measurement accuracy [5]. Phase 2: Establish Strategy involves creating a control system that may include advanced methods like Iterative Learning Control for batch-to-batch adjustments [2]. Phase 3: Implement & Monitor is the execution stage where you collect batch data on yield and purity. Phase 4: Continuous Improvement closes the loop by analyzing data for variability trends and troubleshooting specific issues, which leads to updated control strategies and protocols for refined implementation.

Key Takeaways for Researchers

  • Adopt a Systematic Approach: Batch consistency is not achieved by a single solution but through a system of controlled materials, standardized processes, and rigorous monitoring [1].
  • Leverage Computational Tools: For biological products, computational protein design and statistical analysis of sequences are powerful for predicting and engineering stable variants [4].
  • Validate Your Measurements: Robust and validated analytical methods are the foundation for reliable data and for identifying the true source of variability [5].

References

fustin antioxidant activity comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Flavonoid Antioxidant Mechanisms

Flavonoids are a large group of polyphenolic compounds with a common C6-C3-C6 skeletal structure [1] [2]. Their antioxidant activity is primarily attributed to their ability to donate hydrogen atoms or electrons to stabilize free radicals [3]. The specific mechanism and potency are highly dependent on their molecular structure [3] [1].

The diagram below illustrates the primary antioxidant mechanisms of flavonoids.

Key structural features that enhance antioxidant activity include [3] [1]:

  • Hydroxyl groups on Ring B: The 3',4'-dihydroxy arrangement (catechol structure) in ring B significantly increases radical scavenging.
  • C2-C3 double bond: Conjugation with a 4-oxo function in ring C enhances electron delocalization.
  • Hydroxyl group at the C3 position: This is a key feature in flavonols like quercetin, contributing to high activity.

The Case of Fustin: A Data Gap

Despite a comprehensive search, specific quantitative data on this compound's antioxidant activity was not available in the retrieved literature. Here is what is known about its classification:

  • Classification: this compound is a flavan-3-ol (also referred to as a flavanonol or dihydroflavonol), which means it has a hydroxyl group at the C3 position and a saturated C2-C3 bond [4] [2].
  • Structural Implications: This saturated bond means this compound lacks the extended conjugation found in flavonols like quercetin, which typically reduces its inherent radical scavenging potential compared to its unsaturated counterparts [1].

The table below summarizes how this compound's core structure compares to other major flavonoid subclasses, explaining the general trends in antioxidant potency.

Flavonoid Subclass Example Compound Key Structural Features General Antioxidant Potential & Notes
Flavanonol This compound Saturated C2-C3 bond, hydroxyl at C3 [4]. Theoretical Potential: Lower than flavonols due to lack of C2-C3 double bond. Specific quantitative data from direct comparisons is lacking in the search results.
Flavonol Quercetin C2-C3 double bond, hydroxyl at C3, catechol group in Ring B [5] [4]. Very High. Often used as a benchmark in antioxidant studies [3] [5].
Flavone Luteolin, Apigenin C2-C3 double bond. Lacks hydroxyl at C3 [5] [4]. Moderate to High. Activity depends heavily on hydroxylation pattern [5].
Flavanone Naringenin, Hesperidin Saturated C2-C3 bond [4] [2]. Moderate. Generally lower activity than flavonols due to saturated bond [6].
Flavan-3-ol Catechin, Epicatechin Saturated C2-C3 bond, hydroxyl at C3 [4]. Moderate to High. Known for metal-chelating ability [4].

References

Experimental Data Comparison: Fustin's Cytotoxic and Synergistic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on fustin's effects, both alone and in combination with EGCG.

Compound / Combination Experimental Model Key Quantitative Results Observed Effects & Mechanisms Selectivity

| This compound + EGCG (Synergistic Combination) | - In vitro: Multiple myeloma cells

  • In vivo: Mouse model (female BALB/c mice with MPC11 tumors) [1] | - Synergistic cell death (isobologram analysis)
  • Significant tumor growth suppression in vivo
  • No change in liver toxicity markers (ALT/AST) [1] | - Activation of eNOS/cGMP axis
  • Increased eNOS phosphorylation at Ser1177
  • Induction of apoptosis [1] | Selective for cancer cells; no toxicity to normal cells [1] | | This compound Alone | - In vitro: Various human cancer cell lines (HeLa, MDA-MB-231, HL-60, K562, etc.) [2] | - IC50 values varied by cell line (e.g., >50 µM in several lines) [2] | - Cytotoxic activity [2] | Showed selectivity for leukemia K562 cells over normal fibroblasts [2] | | Butin, Butein, Fisetin, Sulfuretin (Reference Compounds from the same plant) | - In vitro: Various human cancer cell lines and normal fibroblasts (MRC-5) [2] | - IC50 values: Butein (8.66 µM on HeLa), Fisetin (IC50 not specified, high selectivity) [2] | - Induction of apoptosis via caspase-8 and caspase-9 activation (Butin, Butein, Sulfuretin)
  • Inhibition of cell migration [2] | High selectivity indices for Butein and Fisetin against HeLa cells [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Protocol 1: Assessing Synergistic Anticancer Effects (this compound + EGCG)

This protocol is used to evaluate the synergistic potentiation of EGCG's anticancer effect by this compound, focusing on the eNOS/cGMP pathway [1].

  • Cell Line Used: Multiple myeloma cells.
  • Synergy Assessment: Isobologram analysis is performed to confirm synergistic interaction in eliciting cell death.
  • Mechanism Investigation:
    • Activation of the eNOS/cGMP axis is measured.
    • eNOS phosphorylation at Ser1177 is analyzed via Western blot or similar techniques.
  • In Vivo Validation:
    • Animal Model: Female BALB/c mice inoculated with MPC11 multiple myeloma cells.
    • Dosing: Compounds are administered in combination.
    • Toxicity Monitoring: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) levels are measured to assess liver toxicity.
  • Cell Death Analysis: Apoptosis is confirmed using standard assays.
Protocol 2: General Cytotoxicity and Selectivity Screening (Isolated Compounds)

This methodology is used for the initial screening of cytotoxic compounds from plant extracts, including this compound [2].

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MDA-MB-231, HL-60, K562) and normal fibroblasts (e.g., MRC-5) are maintained under standard conditions.
  • Cytotoxicity Assay: The MTT assay is used to determine cell viability after 72 hours of treatment with the compounds.
    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.
  • Selectivity Assessment: The Selectivity Index (SI) is calculated as SI = IC50 (normal MRC-5 cells) / IC50 (cancer cells).
  • Mechanistic Studies (for active compounds):
    • Cell Cycle and Death: Analyzed by flow cytometry (e.g., using Annexin V/PI staining for apoptosis).
    • Caspase Activation: Activities of caspase-8 and caspase-9 are measured.
    • Migration Assay: The scratch assay is used to evaluate antimigratory effects.

Synergistic Pathway Visualization: this compound and EGCG in Cancer Cells

The diagram below illustrates the proposed mechanism by which the combination of this compound and EGCG synergistically activates the eNOS/cGMP axis to induce selective cancer cell death, as revealed by the research [1].

G Start This compound + EGCG Combination eNOS eNOS Activation Start->eNOS Phosphorylation Phosphorylation at Ser1177 eNOS->Phosphorylation cGMP cGMP Production Phosphorylation->cGMP Apoptosis Induction of Apoptosis cGMP->Apoptosis TumorSuppression Tumor Growth Suppression (No Liver Toxicity) Apoptosis->TumorSuppression Synergy Synergistic Cell Death (Isobologram Analysis) Synergy->Start

Key Research Insights and Future Directions

  • Primary Synergy: The combination of This compound and EGCG is the most promising and mechanistically supported synergistic partnership for this compound identified to date, showing a clear pathway activation and selectivity for cancer cells [1].
  • Individual Cytotoxicity: When tested alone, this compound's direct cytotoxic effect is generally weaker than other flavonoids from the same source, such as butein and fisetin [2]. This highlights that its primary therapeutic value may lie in combination therapy.
  • Research Gaps: Current evidence for this compound's synergy is focused on a single, specific combination (with EGCG) and cancer type (multiple myeloma). More research is needed to explore its synergistic potential with other compounds, in other cancer types, or for non-cancer indications.

References

fustin clinical trial potential based on preclinical data

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Fustin

Disease Model Experimental Subject Key Findings & Efficacy Dosage Proposed Mechanisms of Action
Diabetes Mellitus [1] Rats (High-fat diet & Streptozotocin-induced) ↓ Blood glucose, ↓ triglycerides, ↓ total cholesterol, ↑ HDL, ↓ liver enzymes (ALT, AST), ↑ insulin, ↓ oxidative stress (↑ GSH, SOD, CAT), ↓ inflammation (TNF-α) 50 & 100 mg/kg/day for 42 days Antioxidant; Anti-inflammatory; Improves lipid and glucose metabolism [1].
Rheumatoid Arthritis [2] Rats (Adjuvant-Induced) ↓ Hind paw volume, ↓ arthritic score, ↓ pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), ↓ oxidative stress (↑ GSH, SOD, CAT, ↓ MDA) 50 & 100 mg/kg/day for 21 days Inhibits pro-inflammatory cytokine production; Antioxidant; Modulates the Nrf2 pathway [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the methodologies used in the key preclinical studies.

  • Antidiabetic Study Protocol [1]

    • Animal Model: Diabetes was induced in rats with a single dose of streptozotocin (50 mg/kg, intraperitoneal) after feeding a high-fat diet (60% of calories from fat) for 8 weeks.
    • Treatment: this compound (50 or 100 mg/kg) or the standard drug glibenclamide (5 mg/kg) was administered orally once daily for 42 days.
    • Data Collection: Body weight and blood glucose were monitored regularly. On day 42, blood was collected for analysis of lipid profile, insulin, leptin, adiponectin, liver enzymes (ALT, AST), and oxidative stress markers (MDA, GSH, SOD, CAT).
  • Anti-Arthritic Study Protocol [2]

    • Animal Model: Arthritis was induced in rats by a single intradermal injection of 0.1 mL Complete Freund's Adjuvant (CFA) into the right hind paw.
    • Treatment: this compound (50 or 100 mg/kg/day) was administered orally, dissolved in DMSO, for 21 days.
    • Data Collection: Hind paw volume and arthritic score were measured at days 7, 14, and 21. On day 22, blood was collected for hematological and cytokine analysis, and tissues were harvested for assessment of oxidative stress and inflammatory markers.

Proposed Signaling Pathways

The preclinical studies suggest that this compound's effects are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. The diagram below synthesizes these proposed mechanisms.

fustin_pathway cluster_inflammation Anti-Inflammatory Action cluster_oxidative Antioxidant Action This compound This compound NFkB NF-κB pathway This compound->NFkB Suppresses Nrf2 Nrf2 activation This compound->Nrf2 Activates TNFa TNF-α IL1b IL-1β IL6 IL-6 PGE2 PGE2 NFkB->TNFa NFkB->IL1b NFkB->IL6 NFkB->PGE2 ROS Reactive Oxygen Species (ROS) Nrf2->ROS Reduces GSH Glutathione (GSH) Nrf2->GSH Increases SOD Superoxide Dismutase (SOD) Nrf2->SOD Increases CAT Catalase (CAT) Nrf2->CAT Increases MDA Lipid Peroxidation (MDA) Nrf2->MDA Decreases

References

The Therapeutic Index: Concept and Calculation

Author: Smolecule Technical Support Team. Date: February 2026

The Therapeutic Index (TI) is a quantitative measurement of a drug's safety, representing the ratio between the toxic dose and the therapeutically effective dose [1] [2]. A higher TI indicates a wider safety margin.

The standard formulas for its calculation are [1] [2]:

  • TI = TD₅₀ / ED₅₀ (Comparing the dose that causes a toxic effect in 50% of the population to the dose that is effective in 50%)
  • TI = LD₅₀ / ED₅₀ (Primarily used in preclinical animal studies, comparing the lethal dose to the effective dose)

The related concept of the Therapeutic Window refers to the range of doses between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC), which is the optimal range for safe and effective treatment [3].

Current Research on Fustin

A 2024 study investigated the anticancer mechanisms of this compound on triple-negative breast cancer cells (MDA-MB-231) but did not report its therapeutic index [4]. The research focused on identifying molecular targets and mechanisms rather than establishing full dose-response relationships for toxicity and efficacy.

Key findings from this study include:

Finding Experimental Method Used
Induction of early/late apoptosis and necrosis Fluorescence microscopy analysis
Inhibition of cancer cell migration Wound healing assay
Identification of key gene targets (CDKN1A, ATM, MYC) Quantitative reverse transcription polymerase chain reaction (qRT-PCR) and bioinformatic analysis

A Framework for Determining this compound's TI

To calculate this compound's therapeutic index, you would need to design experiments to determine the ED₅₀ and TD₅₀ (or LD₅₀) values. The following workflow outlines the key stages of this process:

G cluster_1 In Vitro Phase cluster_2 In Vivo Phase (Animal Studies) A Dose-Response Studies on Cancer Cell Lines B Calculate IC₅₀ (50% Inhibitory Concentration) A->B E Preliminary In Vitro TI TI = CC₅₀ / IC₅₀ B->E C Cytotoxicity Assays on Healthy Cell Lines D Calculate CC₅₀ or TC₅₀ (50% Cytotoxic/Toxic Concentration) C->D D->E F Efficacy Studies (e.g., Tumor Growth Inhibition) E->F Informs Dosage G Determine ED₅₀ F->G J Final In Vivo TI TI = TD₅₀ / ED₅₀ G->J H Toxicity Studies (e.g., Monitoring Organ Damage, Weight Loss) I Determine TD₅₀ or LD₅₀ H->I I->J

Key Experimental Protocols
  • Determining ED₅₀ (Effective Dose):

    • Objective: Find the dose that produces 50% of the maximum desired therapeutic effect (e.g., 50% inhibition of cancer cell growth).
    • Protocol: Treat triplicate samples of MDA-MB-231 cells with a range of this compound concentrations (e.g., 0µM, 10µM, 50µM, 100µM, 200µM) for 24-72 hours [4]. Cell viability is then measured using assays like MTT or MTS.
    • Data Analysis: Plot dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis. IC₅₀ serves as a surrogate for ED₅₀ in vitro.
  • Determining TD₅₀ (Toxic Dose):

    • Objective: Find the dose that causes a toxic effect in 50% of the test subjects.
    • Protocol: Assess this compound's toxicity on normal cell lines (e.g., human mammary epithelial cells). The same MTT/MTS assay used for efficacy can be applied to measure cytotoxicity [4]. The concentration that kills 50% of healthy cells is the TC₅₀ or CC₅₀.
    • Data Analysis: Plot viability curves for normal cells and calculate the TC₅₀. The preliminary in vitro TI is TI = TC₅₀ / IC₅₀.
  • In Vivo Validation:

    • Objective: Confirm efficacy and safety in a live animal model.
    • Protocol: Use an animal model (e.g., mice with implanted MDA-MB-231 tumors). Administer different doses of this compound and measure tumor volume reduction to determine ED₅₀. Monitor animals for weight loss, organ toxicity (via histopathology), and survival to determine TD₅₀ and LD₅₀.
    • Data Analysis: The final, clinically relevant TI is TD₅₀ / ED₅₀.

Research Implications and Next Steps

The existing findings on this compound's pro-apoptotic effects and gene regulation are promising for its development as an anticancer agent [4]. To advance this research:

  • Prioritize In Vitro TI Calculation: The most immediate next step is to perform the cytotoxicity assays on healthy cells to calculate a preliminary in vitro TI.
  • Focus on Therapeutic Window: For clinical use, defining the therapeutic window (the range of safe and effective doses) is more practical than a single TI number [1] [5].
  • Explore Bioavailability: As this compound is a flavonoid, its absorption and metabolism are crucial. Consider investigating formulation strategies, such as amorphous solid dispersions, to enhance its solubility and systemic exposure, which is critical for reaching therapeutic levels [6].

References

Core Pillars of Cross-Species Validation

Author: Smolecule Technical Support Team. Date: February 2026

A robust validation strategy typically integrates three key areas of investigation, moving from a computational to a functional understanding of the compound's action.

  • Pharmacodynamic Assessment (Target Conservation): This determines whether the biological target of your compound is present and functionally similar across the species you are studying.
  • Toxicokinetic and Exposure Assessment (Internal Dose): This measures how the compound is absorbed, distributed, metabolized, and excreted in different species to understand the internal exposure dynamics.
  • Functional Response Assessment (Adverse Outcome Pathway): This evaluates whether the interaction with the target leads to a consistent, measurable biological effect across species.

Methodologies for Validation

The table below summarizes the key experimental and computational approaches used in cross-species validation.

Methodology Primary Application Key Insights from Search Results

| Bioinformatic Analysis [1] [2] [3] | • Evolutionary conservation of drug targets. • Prediction of species susceptibility. | • Tools like SeqAPASS use sequence/structure alignment to evaluate target conservation [1] [3]. • Cross-species signaling pathway analysis identifies pathways with consistent/inconsistent activity trends [2]. | | Molecular Docking [3] | • Predicting ligand-receptor binding affinity across species. | • A cross-species molecular docking method screens one chemical against various species' protein orthologs [3]. • Uses metrics like docking score and interaction fingerprints to predict susceptibility [3]. | | In Vitro Cell-Based Potency Assays [4] | • Quantifying functional biological activity. | • Cell-based potency assays (CBPAs) can demonstrate equivalence to animal bioassays (e.g., for botulinum toxin), supporting human efficacy predictions [4]. | | Adverse Outcome Pathway (AOP) Framework [5] | • Structuring mechanistic data from molecular event to adverse effect. | • The AOP framework helps extrapolate effects by defining the Taxonomic Domain of Applicability, based on conservation of key events [5]. |

Detailed Experimental Protocols

Here is a deeper dive into the workflows for two of the core methodologies.

Cross-Species Signaling Pathway Analysis

This bioinformatic approach helps select the most relevant animal models by analyzing conservation of disease mechanisms [2].

Start Start: Collect Transcriptomic Data MultiSpecies Collect scRNA-seq/Bulk-seq Data (Rat, Monkey, Human) Start->MultiSpecies Process Data Processing & Normalization (Feature Selection, PCA, Clustering) MultiSpecies->Process Analyze Differential Expression & GSEA Process->Analyze Compare Compare Pathway Activation/Inhibition (NES from GSEA) Analyze->Compare Decision Model Selection Decision Compare->Decision ValidModel Suitable Model: Pathway trend matches human Decision->ValidModel Consistent Trend PoorModel Poor Predictor: Pathway trend differs from human Decision->PoorModel Opposite/Different Trend

Workflow Description:

  • Data Collection: Gather single-cell RNA sequencing (scRNA-seq) or bulk RNA-seq data from relevant tissues (e.g., blood vessels, liver) for rats, monkeys, and humans [2].
  • Data Processing: Use tools like the "Seurat" R package for normalization, principal component analysis (PCA), and clustering [2].
  • Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) to calculate a Normalized Enrichment Score (NES) for signaling pathways of interest in each species. A positive NES suggests pathway activation, while a negative score suggests inhibition [2].
  • Model Selection: An animal model is considered suitable for drug testing if the activity trend (activated/inhibited) of the target pathway aligns with the trend observed in humans. A model is a poor predictor if the pathway trend is opposite to that in humans [2].
Cross-Species Molecular Docking

This computational method provides a line of evidence for predicting species susceptibility by simulating how a chemical interacts with a protein target across different species [3].

Start Start: Define Protein Target & Chemical GetStructures Generate Protein Structures (e.g., via SeqAPASS or AlphaFold) Start->GetStructures Reference Obtain Experimental Reference Structure (e.g., from PDB) GetStructures->Reference Dock Perform Molecular Docking (Screen chemical against all species' orthologs) Reference->Dock Analyze Analyze Binding Modes (Docking Score, RMSD, PLIF Similarity) Dock->Analyze Classify Classify Susceptibility (e.g., using kNN algorithm) Analyze->Classify Result Output: Species Susceptibility Call Classify->Result

Workflow Description:

  • Protein Structure Generation: Use bioinformatic tools like SeqAPASS or AlphaFold to generate high-quality 3D protein structures for the drug target (e.g., a specific receptor) across multiple species [3].
  • Reference Structure: Obtain an experimentally derived crystal structure of the target bound to a known ligand from a database like the RCSB Protein Data Bank (PDB) [3].
  • Molecular Docking: Perform docking simulations to screen your single chemical (e.g., fustin) against all the generated protein orthologs [3].
  • Binding Mode Analysis: Evaluate the resulting binding poses using multiple metrics, such as docking score, Root-Mean-Square Deviation (RMSD) from the reference pose, and Protein-Ligand Interaction Fingerprint (PLIF) similarity [3].
  • Susceptibility Classification: Use a supervised learning classifier (e.g., k-Nearest Neighbors or kNN) to interpret the combination of binding metrics and assign a "susceptible" or "not susceptible" call to each species [3].

A Practical Workflow for this compound Validation

To build a compelling case for this compound's cross-species efficacy, you could structure your research as follows:

  • Identify the Molecular Target: Use literature mining and in silico methods to pinpoint this compound's primary molecular target(s) in humans (e.g., a specific enzyme or receptor involved in inflammation).
  • Assess Target Conservation: Use a tool like SeqAPASS [1] [3] or perform a cross-species signaling pathway analysis [2] to determine how well this target and its related pathway are conserved in your planned animal models (e.g., mouse, rat) compared to humans.
  • Predict Functional Binding: Employ the cross-species molecular docking method [3] to predict whether this compound is likely to bind with similar affinity to the target protein across different species.
  • Validate Experimentally:
    • In Vitro: Use a cell-based potency assay (CBPA) [4] with cells from human and animal origin to confirm the functional effect of this compound and quantify its potency.
    • In Vivo: In animal studies, closely monitor internal exposure (toxicokinetics) to ensure the drug reaches the target site at levels comparable to those predicted to be effective in humans [1].

References

fustin biomarker validation for activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Validation: A Multi-Stage Process

Biomarker validation is a rigorous, multi-phase process designed to ensure that a biomarker is reliable, accurate, and clinically meaningful. The following workflow outlines the key stages from initial discovery to clinical implementation.

G cluster_1 Discovery Phase cluster_2 Analytical Validation cluster_3 Clinical Validation Discovery Discovery Analytical Analytical Discovery->Analytical Identified Candidate Clinical Clinical Analytical->Clinical Analytically Valid Implementation Implementation Clinical->Implementation Clinically Valid D1 Define Intended Use and Target Population D2 Conduct Discovery Studies (Genomics, Proteomics, etc.) D1->D2 D3 Identify Candidate Biomarker or Panel D2->D3 D3->Analytical A1 Assay Development A2 Determine Performance Characteristics A1->A2 A3 Establish Sensitivity, Specificity, Precision, LLOQ A2->A3 A3->Clinical C1 Retrospective/Prospective Studies in Independent Cohorts C2 Establish Correlation with Clinical Endpoint C1->C2 C3 Assess Clinical Utility and Utility C2->C3 C3->Implementation

Key Validation Metrics and Methodologies

For any biomarker, its intended use (e.g., diagnostic, prognostic, predictive) dictates the specific validation requirements. The table below summarizes the core performance metrics that must be evaluated and the experimental protocols used to assess them [1] [2] [3].

Category Key Performance Metrics Experimental Protocols & Considerations
Analytical Validity Sensitivity, Specificity, Accuracy, Precision (repeatability & reproducibility), Lower Limit of Quantification (LLOQ), dynamic range, robustness/stability [2] [3]. Experiments involve repeated analysis of quality control (QC) samples at multiple concentrations across different days, analysts, and instruments. A pre-defined validation plan is critical [3].
Clinical Validity In diseased vs. healthy cohorts: Sensitivity, Specificity, Positive/Negetive Predictive Value, Discriminative power (ROC AUC), Calibration (risk estimation accuracy) [1] [2]. Validation using independent sample sets from well-defined patient cohorts. Assess ability to distinguish relevant clinical groups and correlate with clinical outcomes [1] [2].
Statistical & Trial Design Control for bias (randomization, blinding), multiple comparisons (False Discovery Rate), interaction test for predictive biomarkers [1] [4]. Pre-planned statistical analysis is essential. Prognostic biomarkers require an association test with outcome; predictive biomarkers require a treatment-by-biomarker interaction test within a randomized trial [1].

A "Fit-for-Purpose" Validation Strategy

A flexible yet rigorous framework endorsed by experts is "fit-for-purpose" validation [3]. This approach tailors the level of validation stringency to the biomarker's specific application and stage of development.

  • Defining the Purpose: Clearly define the biomarker's role (e.g., a pharmacodynamic biomarker for early drug mechanism vs. a predictive biomarker for patient selection in a Phase III trial). The latter requires vastly more rigorous validation [3].
  • Assay Classification and Validation: Biomarker assays are categorized, and different performance parameters are prioritized for each [3]:
    • Definitive Quantitative: Uses a fully characterized reference standard. Requires the highest level of validation for accuracy and precision.
    • Relative Quantitative: The reference standard is not fully representative of the endogenous biomarker (common for protein biomarkers via Ligand Binding Assays - LBA). Specificity is a major challenge.
    • Quasi-Quantitative: No calibration standard; results are a continuous signal (e.g., H-scores in immunohistochemistry).
    • Qualitative: Categorical results (e.g., positive/negative).

A Note on Digital Biomarkers

Your search for "activity assessment" might also relate to digital biomarkers. These are derived from sensor data (e.g., wearables) and measure physiological or behavioral activity [5]. Their validation presents unique challenges, as they are often fluid, multi-dimensional patterns rather than static molecular measurements, and may require new regulatory pathways [5].

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 Da

Monoisotopic Mass

288.06338810 Da

Heavy Atom Count

21

UNII

C308QR79UE
4994C1X19A

Wikipedia

Fustin

Dates

Last modified: 08-15-2023

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